molecular formula C9H10O3 B1664608 3-Methoxyphenylacetic acid CAS No. 1798-09-0

3-Methoxyphenylacetic acid

Número de catálogo: B1664608
Número CAS: 1798-09-0
Peso molecular: 166.17 g/mol
Clave InChI: LEGPZHPSIPPYIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxyphenylacetic acid is a monocarboxylic acid.
This compound has been reported in Basella alba and Rhizoctonia solani with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGPZHPSIPPYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170865
Record name 3-Methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-Methoxyphenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19919
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000534 [mmHg]
Record name 3-Methoxyphenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19919
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1798-09-0
Record name (3-Methoxyphenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXYBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25XLO0T6MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methoxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling 3-Methoxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural occurrence, analysis, and biological significance of 3-Methoxyphenylacetic acid (3-MPAA). While primarily identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani, its potential presence in plants and its biological activities warrant a closer examination.

Natural Occurrence and Biological Role

This compound is a derivative of m-hydroxyphenylacetic acid and is a known secondary metabolite produced by the fungus Rhizoctonia solani, a pathogen responsible for diseases in various crops such as tobacco and soybean.[1][2][3] In infected plants, 3-MPAA acts as a phytotoxin, contributing to disease symptoms like necrosis.[1]

Biological Activity Data

Due to the lack of quantitative data on its natural occurrence in plants, the following table summarizes the reported biological activity of 3-MPAA.

Biological ActivityOrganism/SystemEffectReference
PhytotoxicityTobacco (Nicotiana tabacum)Causes necrosis of leaves[1]
Growth InhibitionSoybean (Glycine max)Reduced growth and symbiotic N2-fixation[3]

Biosynthesis of Phenylacetic Acid Derivatives in Plants

While the direct biosynthetic pathway of this compound in plants is uncharacterized, understanding the synthesis of its parent compound, phenylacetic acid (PAA), provides a foundation for a hypothetical pathway. PAA is a recognized natural auxin in plants, and its biosynthesis is thought to parallel that of indole-3-acetic acid (IAA).[6][7][8]

The primary proposed pathway for PAA biosynthesis starts with the amino acid phenylalanine. Phenylalanine is converted to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde. Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.[6][8] The formation of this compound would likely involve subsequent hydroxylation and methylation of the phenyl ring of PAA by specific plant enzymes, such as hydroxylases and methyltransferases.

Below is a diagram illustrating the proposed biosynthetic pathway of Phenylacetic Acid in plants.

PAA_Biosynthesis Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation PAA Phenylacetic Acid (PAA) Phenylacetaldehyde->PAA Oxidation 3_MPAA This compound PAA->3_MPAA Hydroxylation & Methylation (Hypothetical)

Proposed Biosynthetic Pathway of Phenylacetic Acid (PAA) in Plants.

Experimental Protocols

This section details the methodologies for the extraction, identification, and quantification of this compound, primarily based on protocols used for its analysis as a fungal metabolite. These methods can be adapted for the analysis of plant tissues, particularly those infected with Rhizoctonia solani.

Extraction of this compound from Fungal Culture

This protocol is adapted from the study by Li et al. (2022).[1]

  • Culture and Toxin Production: Rhizoctonia solani is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in the dark with shaking for an extended period (e.g., 15 days) to allow for the accumulation of secondary metabolites.

  • Filtration: The fungal mycelium is separated from the culture broth by filtration.

  • Extraction: The culture filtrate is concentrated, and the toxin is extracted using a solvent such as ethyl acetate. The organic phase is then collected and evaporated to dryness.

  • Purification: The crude extract can be further purified using techniques like Thin Layer Chromatography (TLC) followed by scraping of the band corresponding to 3-MPAA.

Identification and Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water (with or without a modifier like acetic acid) is a common mobile phase system.

  • Detection: UV detection at a wavelength of approximately 275 nm is suitable for the analysis of 3-MPAA.[3]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group of 3-MPAA is often necessary to increase its volatility. Silylation is a common derivatization technique for this purpose.

  • Derivatization: The dried extract is treated with a silylating agent (e.g., BSTFA with TMCS) and heated to form the trimethylsilyl (TMS) ester of 3-MPAA.

  • GC Separation: A non-polar or semi-polar capillary column is used for the separation of the derivatized analyte.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the derivatized 3-MPAA is used for its identification and quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a biological sample.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (e.g., Fungal Culture Filtrate or Plant Tissue) Homogenization Homogenization/Filtration Sample->Homogenization Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Homogenization->Solvent_Extraction Evaporation Evaporation to Dryness Solvent_Extraction->Evaporation Purification Purification (e.g., TLC or SPE) Evaporation->Purification HPLC HPLC-UV/MS Purification->HPLC GCMS GC-MS (after derivatization) Purification->GCMS Data_Analysis Data Analysis HPLC->Data_Analysis Quantification & Identification GCMS->Data_Analysis Quantification & Identification

Workflow for Extraction and Analysis of this compound.

References

An In-depth Technical Guide to 3-Methoxyphenylacetic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid, also known as (3-methoxyphenyl)acetic acid or m-methoxyphenylacetic acid, is an aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of new drugs. Its structural features, including the carboxylic acid group and the methoxy-substituted phenyl ring, impart specific chemical reactivity and physical characteristics that are essential for its role in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of key workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White to off-white or slightly yellow crystalline powder or flakes[2][3]
Melting Point 65-72 °C[4][5]
Boiling Point 306 °C[6][7]
Density 1.1708 g/cm³ (estimate)[3]
pKa 4.19 ± 0.10 (Predicted)[3]
LogP 1.3223[8]
Solubility Profile
SolventSolubilityReference
Water Slightly soluble[3]
Methanol Soluble[6]
Chloroform Soluble[9][10]
Ethyl Acetate Soluble[9][10]
Ethanol Soluble[11]
10% Sodium Hydroxide Soluble[12]
5% Sodium Bicarbonate Soluble[12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.27 – 7.21 (m, 1H), 6.89 – 6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H).[13]

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1.[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1680 - 1720Strong
C-O (Carboxylic Acid/Ether)1210 - 1320Medium
C-H (Aromatic/Aliphatic)2850 - 3100Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 166. Key fragmentation ions may include the loss of the carboxylic acid group (-COOH) resulting in a fragment at m/z 121.[14]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These represent standard laboratory procedures for the characterization of organic compounds like this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[3][6]

Procedure:

  • A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

  • The assembly is placed in a heating bath (e.g., oil bath or a calibrated melting point apparatus).[3][15]

  • The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[3]

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[9]

Determination of Solubility

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.[11][16]

Procedure:

  • Approximately 25 mg of this compound is placed in a small test tube.[11]

  • 0.75 mL of the solvent is added in small portions, and the test tube is vigorously shaken after each addition.[11]

  • The compound is classified as soluble if it completely dissolves.

  • For aqueous solutions, the pH can be tested with litmus paper to determine acidic or basic properties.[16]

  • For water-insoluble compounds, solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[11][17]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[18]

Procedure:

  • A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., water/methanol).[18]

  • The solution is made acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[18]

  • The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.[18]

  • The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[18]

  • The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[18]

Spectroscopic Analysis

Standard protocols for obtaining NMR, IR, and MS spectra are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[10]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[10]

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS) (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a beam of electrons to generate charged ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction and Hydrolysis cluster_product Final Product Anisole Anisole FriedelCrafts Friedel-Crafts Acylation Anisole->FriedelCrafts AcetylChloride Acetyl Chloride AcetylChloride->FriedelCrafts AlCl3 AlCl₃ (catalyst) AlCl3->FriedelCrafts Intermediate 3-Methoxyacetophenone ethyl ester FriedelCrafts->Intermediate WolffKishner Wolff-Kishner-Huang Reduction Intermediate->WolffKishner Product 3-Methoxyphenylacetic acid WolffKishner->Product Hydrazine Hydrazine Hydrate Hydrazine->WolffKishner KOH Potassium Hydroxide KOH->WolffKishner EthyleneGlycol Ethylene Glycol EthyleneGlycol->WolffKishner

Caption: Synthetic pathway for this compound.

General Characterization Workflow

This diagram outlines a typical workflow for the physical and chemical characterization of a synthesized organic compound like this compound.

Characterization_Workflow cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis Start Synthesized This compound Purification Purification (e.g., Recrystallization) Start->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility pKa pKa Purification->pKa NMR NMR ('¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Purity Purity Assessment MeltingPoint->Purity NMR->Purity IR->Purity MS->Purity Final Characterized Product Purity->Final

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, and a thorough understanding of its physical and chemical properties is paramount for its effective use. This guide has provided a detailed summary of these properties, along with standard experimental protocols for their determination. The provided workflows offer a clear visual representation of its synthesis and characterization. This information is intended to be a valuable resource for researchers and scientists in the field of drug development and organic chemistry.

References

3-Methoxyphenylacetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxyphenylacetic acid, a key organic compound with applications in various scientific fields. This document details its chemical and physical properties, synthesis and purification protocols, and its role as a phytotoxin, providing valuable information for researchers in organic synthesis, agriculture, and drug development.

Core Chemical Data

This compound, also known as m-methoxyphenylacetic acid, is a carboxylic acid derivative of anisole. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 1798-09-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White to off-white solid/flakes[1]
Melting Point 65-69 °C[1]
Boiling Point 306 °C[1]
Solubility Soluble in chloroform and ethyl acetate; slightly soluble in water.[1]
pKa 4.19 ± 0.10 (Predicted)[1]

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages.

Synthesis MethodStarting MaterialsKey ReagentsReported YieldNotes
Benzyl Cyanide Hydrolysis 3-Methoxybenzyl chlorideSodium cyanide, Sulfuric acidHigh (hydrolysis step)Involves highly toxic sodium cyanide.
Phenylacetamide Hydrolysis StyreneAmmonia, Sulfur-An alternative route to related aryl-acetic acids.
Carbonylation 3-Methoxybenzyl chlorideCarbon monoxide, Catalyst-Requires a carbonylation catalyst.

A detailed experimental protocol for the synthesis via the hydrolysis of 3-methoxybenzyl cyanide is as follows:

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis
  • Cyanation: React 3-methoxybenzyl chloride with sodium cyanide in a suitable solvent to produce 3-methoxyphenylacetonitrile.

  • Hydrolysis: The resulting 3-methoxyphenylacetonitrile is then hydrolyzed using dilute sulfuric acid.

  • Work-up: The reaction mixture is cooled, and the precipitated this compound is collected.

  • Purification: The crude product can be purified by crystallization from water or aqueous ethanol.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Analytical TechniqueKey Observations
¹H NMR (400 MHz, CDCl₃) δ 7.27 – 7.21 (m, 1H), 6.89 – 6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1
Infrared (IR) Characteristic peaks for O-H (broad), C=O, and C-O stretching.
Mass Spectrometry (MS) Molecular ion peak and characteristic fragmentation patterns.
Experimental Protocol: Isolation and Identification from Rhizoctonia solani

The following protocol outlines the isolation and identification of this compound from a culture of the fungus Rhizoctonia solani.[2][3]

  • Extraction: The fungal culture is extracted with an appropriate organic solvent.

  • Chromatography: The extract is subjected to thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purification.

  • Structural Elucidation: The purified compound is then analyzed using infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure as this compound.[2][3]

Biological Activity: Phytotoxicity

This compound has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani.[2][3] It has been shown to cause necrosis in tobacco leaves and reduce the growth and symbiotic N₂-fixation activity in soybeans.[4]

The proposed mechanism suggests that this compound is a derivative of phenylacetic acid (PAA), a known plant auxin.[2][3][5] The fungus likely synthesizes PAA, which is then modified by enzymes such as hydroxylases or methylases to produce the more phytotoxic this compound.[2][3]

Phytotoxin_Pathway cluster_fungus Rhizoctonia solani cluster_plant Host Plant PAA Phenylacetic Acid (PAA) Enzymes Hydroxylases / Methylases PAA->Enzymes MOPAA This compound (3-MOPAA) Enzymes->MOPAA PlantCell Plant Cell MOPAA->PlantCell Secreted Toxin Necrosis Necrosis PlantCell->Necrosis Growth_Inhibition Growth Inhibition & Reduced N2 Fixation PlantCell->Growth_Inhibition Experimental_Workflow Start Rhizoctonia solani Culture Extraction Solvent Extraction Start->Extraction TLC Thin-Layer Chromatography Extraction->TLC HPLC High-Performance Liquid Chromatography TLC->HPLC IR Infrared Spectroscopy HPLC->IR NMR Nuclear Magnetic Resonance HPLC->NMR Identification Structural Identification (3-MOPAA) IR->Identification NMR->Identification Bioassay Bioassay on Tobacco Leaves Identification->Bioassay Necrosis Observation of Necrosis Bioassay->Necrosis

References

An In-depth Technical Guide to 3-Methoxyphenylacetic Acid: Discovery, History, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methoxyphenylacetic acid, a significant organic compound with applications ranging from phytopathology to pharmaceutical synthesis. This document details its discovery and historical context, physicochemical and spectral properties, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the development of therapeutic agents and discusses the known biological activities of related phenylacetic acid derivatives.

Introduction

This compound, also known as m-methoxyphenylacetic acid, is an aromatic carboxylic acid. Its structure, featuring a methoxy group at the meta position of the phenyl ring, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. Historically, its significance was first recognized in the field of plant pathology as a phytotoxin. More recently, it has gained prominence as a crucial precursor in the synthesis of various pharmaceutical compounds. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this versatile molecule.

Discovery and History

A significant milestone in the history of this compound was its identification as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani. This discovery highlighted its biological activity and its role in plant disease, stimulating further research into its effects on living organisms.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 1798-09-0[1]
Appearance White to off-white solid[1]
Melting Point 65-69 °C[1]
Boiling Point 306 °C[2]
Solubility Soluble in chloroform and ethyl acetate.[1]

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks/ShiftsSource
¹H NMR (CDCl₃) δ 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H)[3]
¹³C NMR (CDCl₃) δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1[3]
IR (KBr pellet) Characteristic peaks for C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches.[4]
Mass Spectrum (GC-MS) m/z top peak: 121[4]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The two most common and reliable methods are the hydrolysis of 3-methoxybenzyl cyanide and the Willgerodt-Kindler reaction of 3-methoxyacetophenone.

Synthesis via Hydrolysis of 3-Methoxybenzyl Cyanide

This method is a straightforward and widely used approach for the preparation of phenylacetic acids from their corresponding benzyl cyanides.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methoxybenzyl cyanide.

  • Hydrolysis: Add a 30-70% aqueous solution of sulfuric acid. The molar ratio of sulfuric acid to the nitrile should be in excess to ensure complete hydrolysis.

  • Heating: Heat the mixture to a temperature between 90-150°C with vigorous stirring. The reaction is typically refluxed for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from water or a mixture of water and ethanol.

G 3-Methoxybenzyl Cyanide 3-Methoxybenzyl Cyanide This compound This compound 3-Methoxybenzyl Cyanide->this compound H₂SO₄, H₂O, Δ

Figure 1: Synthesis of this compound via Hydrolysis.
Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route from the corresponding acetophenone. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol:

  • Thioamide Formation: In a round-bottom flask, combine 3-methoxyacetophenone, elemental sulfur, and morpholine. The typical molar ratio is 1:2.5:2 (ketone:sulfur:morpholine).

  • Heating: Heat the mixture to reflux for several hours. The reaction temperature is typically around 130-150°C.

  • Intermediate Isolation (Optional): The intermediate thiomorpholide can be isolated by pouring the cooled reaction mixture into water and collecting the precipitate.

  • Hydrolysis: The crude reaction mixture or the isolated thiomorpholide is then hydrolyzed by refluxing with a strong base (e.g., 20-50% aqueous sodium hydroxide) or a strong acid (e.g., 50% sulfuric acid) for several hours.

  • Workup: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

G 3-Methoxyacetophenone 3-Methoxyacetophenone Thiomorpholide Intermediate Thiomorpholide Intermediate 3-Methoxyacetophenone->Thiomorpholide Intermediate Sulfur, Morpholine, Δ This compound This compound Thiomorpholide Intermediate->this compound H₃O⁺ or OH⁻, Δ

Figure 2: Willgerodt-Kindler Synthesis of this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of several pharmaceutical agents.

Precursor to Dextromethorphan

One of the most notable applications of this compound is in the synthesis of dextromethorphan, a widely used cough suppressant. While the detailed synthetic pathway is complex and proprietary, it is understood that this compound can be used to construct the core morphinan skeleton of the drug.

Dextromethorphan primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor in the central nervous system[3][5][6]. This action in the cough center of the brain elevates the threshold for coughing[7].

G cluster_dextromethorphan Dextromethorphan Action Dextromethorphan Dextromethorphan NMDA Receptor NMDA Receptor Dextromethorphan->NMDA Receptor Antagonist Sigma-1 Receptor Sigma-1 Receptor Dextromethorphan->Sigma-1 Receptor Agonist Cough Center (Medulla) Cough Center (Medulla) NMDA Receptor->Cough Center (Medulla) Modulates Sigma-1 Receptor->Cough Center (Medulla) Modulates Cough Suppression Cough Suppression Cough Center (Medulla)->Cough Suppression

Figure 3: Simplified Signaling Pathway of Dextromethorphan.
Atenolol Impurity

This compound has been identified as a potential impurity in the synthesis of Atenolol, a beta-blocker used to treat high blood pressure. In this context, it is referred to as Atenolol Impurity 44. Its presence is monitored during the quality control of the final drug product.

Biological Activity and Signaling Pathways

While the direct effects of this compound on specific signaling pathways in mammalian cells are not extensively studied, the broader class of phenylacetic acids and their derivatives are known to possess biological activity.

  • Phytotoxin: As mentioned, this compound is a phytotoxin produced by Rhizoctonia solani, where it contributes to the pathogen's virulence.

  • Neurological Effects of Related Compounds: Studies on the parent compound, phenylacetic acid, have shown that at high concentrations, it can have detrimental effects on developing neurons. This is particularly relevant in the context of phenylketonuria, a metabolic disorder where phenylacetic acid can accumulate.

  • Metabolite in Humans: this compound has been detected in human plasma as a metabolite following the consumption of certain flavonoids, indicating its presence in human metabolism, though its physiological role as a metabolite is not yet fully understood.

Given that other phenolic acids have been shown to have neuroprotective and anti-inflammatory effects, further research into the specific biological activities of this compound in mammalian systems is warranted.

Conclusion

This compound is a compound with a rich history and diverse applications. From its early characterization and later discovery as a natural phytotoxin to its current role as a key intermediate in pharmaceutical manufacturing, it continues to be a molecule of interest for chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community. Further exploration of its biological activities may yet uncover new therapeutic potentials for this versatile compound.

References

Unmasking a Fungal Deception: 3-Methoxyphenylacetic Acid's Role as a Phytotoxin, Not a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

While initially queried as a plant metabolite, an in-depth review of scientific literature reveals that 3-Methoxyphenylacetic acid (3-MPAA) is not recognized as an endogenous compound in plants. Instead, it is a well-documented phytotoxin produced by the soil-borne fungus Rhizoctonia solani, a significant plant pathogen. This guide clarifies the true role of 3-MPAA in plant biology: a molecule of fungal origin that detrimentally impacts plant health. It is a derivative of phenylacetic acid (PAA), a natural auxin in plants, suggesting a sophisticated pathogenic strategy of using a modified version of a plant's own growth regulator to cause disease.

Introduction: A Case of Mistaken Identity

This compound (3-MPAA) is an aromatic organic compound. Although its precursor, phenylacetic acid (PAA), is a known natural auxin that regulates plant growth and development, 3-MPAA itself has not been identified as a natural plant metabolite[1]. The overwhelming body of scientific evidence points to 3-MPAA as a secondary metabolite synthesized by the fungus Rhizoctonia solani, where it acts as a phytotoxin, contributing to the pathogen's virulence[2][3][4]. This technical guide will delve into the established role of 3-MPAA as a fungal phytotoxin, its effects on plants, and the experimental methodologies used to study it.

Biosynthesis of this compound in Rhizoctonia solani

The biosynthesis of 3-MPAA in R. solani is understood to originate from the shikimate pathway, which produces aromatic amino acids, including phenylalanine, the precursor to PAA. While the precise enzymatic steps for the conversion of PAA to 3-MPAA in R. solani are not fully elucidated, it is hypothesized to involve hydroxylation and subsequent methylation of the PAA molecule.

dot

A hypothesized biosynthetic pathway of 3-MPAA in Rhizoctonia solani.

Phytotoxic Effects of this compound on Plants

As a phytotoxin, 3-MPAA exerts several detrimental effects on plants, contributing to the symptoms of diseases caused by R. solani, such as damping-off and root rot.

Induction of Necrosis

One of the most prominent effects of 3-MPAA is the induction of necrotic lesions on plant tissues. Studies on tobacco have demonstrated that the application of purified 3-MPAA can cause cell death and the formation of lesions, mimicking the symptoms of R. solani infection[2][3].

Inhibition of Plant Growth

3-MPAA has been shown to inhibit the growth of various plant organs, particularly roots. This inhibition is a critical aspect of its role as a virulence factor, as it compromises the plant's ability to absorb water and nutrients.

Interference with Nitrogen Fixation

In leguminous plants such as soybean, 3-MPAA has been found to impair symbiotic nitrogen fixation. It affects the root nodules, where the nitrogen-fixing bacteria reside, thereby reducing the plant's nitrogen supply.

Quantitative Data on the Phytotoxic Effects of 3-MPAA

The phytotoxic effects of 3-MPAA are dose-dependent. The following table summarizes available quantitative data on its biological activity.

Plant SpeciesAssayConcentration of 3-MPAAObserved EffectReference
Tobacco (Nicotiana tabacum)Leaf Necrosis Bioassay1 mg/mLLesion diameter of 0.9341 cm[2]
Tobacco (Nicotiana tabacum)Leaf Necrosis Bioassay1, 2, and 4 mg/mLDose-dependent increase in lesion diameter[2]
Soybean (Glycine max)Nitrogen FixationNot specifiedReduced symbiotic N2-fixation activity
GeneralRoot Elongation Inhibition50 µMReduction in root development[5]
GeneralRoot Elongation Inhibition100 µMClear suppression of root development[5]

Mechanism of Action

The precise molecular mechanism of action for 3-MPAA's phytotoxicity is an area of ongoing research. As a derivative of the plant auxin PAA, it is plausible that 3-MPAA interferes with auxin signaling pathways. However, its primary mode of action as a phytotoxin appears to be the disruption of cellular integrity. Evidence suggests that related phytotoxins from R. solani can cause damage to the cell membrane and cytoplasm[2].

dot

Mechanism_of_Action Three_MPAA 3-MPAA (Phytotoxin) Plant_Cell Plant Cell Three_MPAA->Plant_Cell Targets Auxin_Signaling Auxin Signaling Pathway Three_MPAA->Auxin_Signaling Potentially interferes with Membrane_Damage Cell Membrane Damage Plant_Cell->Membrane_Damage Leads to Cellular_Leakage Cellular Leakage Membrane_Damage->Cellular_Leakage Necrosis Necrosis (Cell Death) Cellular_Leakage->Necrosis Growth_Inhibition Inhibition of Growth Auxin_Signaling->Growth_Inhibition

Proposed mechanism of action for 3-MPAA as a phytotoxin.

Experimental Protocols

The study of 3-MPAA involves its extraction from fungal cultures, purification, and subsequent bioassays to determine its phytotoxic activity.

Extraction and Purification of 3-MPAA from Rhizoctonia solani Culture

This protocol describes a general method for the extraction and purification of 3-MPAA from a liquid culture of R. solani.

  • Fungal Culture: Grow R. solani in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate period to allow for the production of secondary metabolites.

  • Filtration: Separate the fungal mycelium from the culture filtrate by vacuum filtration.

  • Extraction: Acidify the culture filtrate to approximately pH 2.5 with HCl and extract multiple times with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Purification: The crude extract can be further purified using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2].

dot

Extraction_Workflow cluster_0 Extraction and Purification Culture 1. R. solani Liquid Culture Filtration 2. Filtration Culture->Filtration Extraction 3. Solvent Extraction (Ethyl Acetate) Filtration->Extraction Concentration 4. Evaporation Extraction->Concentration Purification 5. TLC/HPLC Purification Concentration->Purification Pure_3MPAA Pure 3-MPAA Purification->Pure_3MPAA

Workflow for the extraction and purification of 3-MPAA.
High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of 3-MPAA.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acidified water and an organic solvent like methanol or acetonitrile is commonly employed.

  • Detection: UV detection at a wavelength of approximately 275 nm is suitable for 3-MPAA[1].

  • Quantification: The concentration of 3-MPAA in a sample is determined by comparing its peak area to that of a standard curve generated from known concentrations of a pure 3-MPAA standard.

Phytotoxicity Bioassays
  • Prepare solutions of purified 3-MPAA in sterile water at various concentrations (e.g., 0.5, 1, 2, 4 mg/mL).

  • Inoculate detached leaves of a susceptible plant (e.g., tobacco) by placing a small droplet of the 3-MPAA solution onto a lightly wounded area of the leaf surface.

  • Use sterile water as a negative control.

  • Incubate the leaves in a humid environment at a suitable temperature (e.g., 25-28°C) for 24-72 hours.

  • Measure the diameter of the necrotic lesions that develop[2].

  • Surface-sterilize seeds of a model plant (e.g., lettuce, cress, or Arabidopsis).

  • Place the sterilized seeds on filter paper in petri dishes.

  • Moisten the filter paper with solutions of 3-MPAA at different concentrations. Use sterile water as a control.

  • Incubate the petri dishes in the dark or under a defined light/dark cycle.

  • After a set period (e.g., 3-7 days), measure the percentage of seed germination and the length of the primary root.

  • Calculate the percentage of inhibition compared to the control.

Conclusion

References

An In-depth Technical Guide to the Solubility of 3-Methoxyphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxyphenylacetic acid in various organic solvents. This information is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, the presence of a polar carboxylic acid group allows for hydrogen bonding, while the methoxyphenyl group introduces a degree of lipophilicity. This dual nature results in varied solubility across different types of organic solvents.

Quantitative Solubility Data

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mLRequires ultrasonic agitation to achieve dissolution.
ChloroformCHCl₃SolubleQualitative data; specific quantitative value not reported.[1][2]
Ethyl AcetateC₄H₈O₂SolubleQualitative data; specific quantitative value not reported.[1][2]
EthanolC₂H₅OHSolubleQualitative data; specific quantitative value not reported.[3]
WaterH₂OSlightly SolubleQualitative data; specific quantitative value not reported.[3]

It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and at their desired operating temperatures to ensure accuracy for their applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the intrinsic, equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Screw-capped vials

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique such as UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of screw-capped vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

General Qualitative Solubility Test

This is a simpler, less precise method to quickly assess the solubility of a compound in various solvents.

Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound (solid)

  • A selection of organic solvents

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Sample Preparation: Place a small, measured amount of this compound (e.g., 10 mg) into a test tube.

  • Solvent Addition: Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If some solid remains, it is partially soluble or insoluble.

  • Incremental Solvent Addition: For partially soluble compounds, additional solvent can be added in known increments with mixing to estimate the approximate solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the thermodynamic solubility of this compound and a general decision-making process for solvent selection based on solubility tests.

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Determination Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72 hours with agitation) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter (e.g., 0.45 µm) sample->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility_Decision_Tree Solvent Selection Logic Based on Solubility start Start with a small amount of This compound add_solvent Add a small volume of solvent and mix start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved soluble Solvent is suitable for creating solutions. (e.g., for reactions, analysis) dissolved->soluble Yes partially_soluble Partially Dissolved? dissolved->partially_soluble No recrystallization Solvent may be suitable for recrystallization. partially_soluble->recrystallization Yes insoluble Insoluble. Solvent is suitable as an anti-solvent or for extraction from a soluble phase. partially_soluble->insoluble No

References

The Biological Significance of 3-Methoxyphenylacetic Acid in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenylacetic acid (3-MPA) is a notable secondary metabolite produced by certain fungi, particularly the plant pathogen Rhizoctonia solani. This technical guide provides a comprehensive overview of the current understanding of 3-MPA's biological significance, with a primary focus on its role as a phytotoxin and its implications for fungal virulence. While its functions within the fungal organism itself are still an emerging area of research, this document synthesizes the available data on its biosynthesis, phytotoxic effects, and the experimental methodologies used for its study. This guide is intended to serve as a valuable resource for researchers in mycology, plant pathology, and drug discovery.

Introduction

Fungal secondary metabolites are a diverse group of compounds that are not essential for normal growth or development but play crucial roles in the producing organism's interaction with its environment. This compound (3-MPA), a derivative of phenylacetic acid (PAA), has been identified as a significant secondary metabolite produced by the soil-borne fungus Rhizoctonia solani[1][2]. Its primary recognized role is that of a phytotoxin, contributing to the pathogenicity of R. solani by causing necrotic lesions on host plants[1][2][3]. Understanding the biosynthesis and biological activity of 3-MPA is crucial for developing strategies to manage the diseases caused by this widespread pathogen.

Biosynthesis of this compound

3-MPA is a derivative of phenylacetic acid (PAA), a compound known to be produced by various fungi and to play a role in mycelial growth[1][4]. The biosynthesis of 3-MPA is proposed to occur through the modification of PAA by specific fungal enzymes, such as hydroxylases or methylases[1][2][3]. The metabolic pathway for PAA itself in fungi is believed to involve the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA[5].

The production of 3-MPA and other PAA derivatives appears to be linked to the fungus's metabolic state and can be influenced by environmental factors. For instance, the presence of quinic acid in the growth medium of R. solani has been shown to alter the production profile of PAA and its derivatives, limiting their conversion and thereby suppressing the fungus's disease-causing activity[4][6]. This suggests a regulatory mechanism within the fungus that controls the synthesis of these phytotoxic compounds.

3-MPA Biosynthesis Pathway cluster_0 Phenylalanine Metabolism cluster_1 3-MPA Synthesis cluster_2 Biological Effect Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation PAA Phenylacetic Acid (PAA) Phenylacetaldehyde->PAA Oxidation 3_MPA This compound (3-MPA) PAA->3_MPA Enzymatic Modification Phytotoxicity Phytotoxicity (e.g., Necrosis in Plants) 3_MPA->Phytotoxicity Enzymes Hydroxylase / Methylase Enzymes->3_MPA

Proposed Biosynthetic Pathway of this compound.

Biological Role as a Phytotoxin

The most well-documented biological significance of 3-MPA is its role as a phytotoxin. Studies have demonstrated that exogenous application of purified 3-MPA can induce necrotic lesions on tobacco leaves, mimicking the symptoms of the target spot disease caused by R. solani AG-3 TB[1][2]. The severity of the necrosis is dose-dependent, with higher concentrations of 3-MPA leading to larger lesions[1]. This phytotoxic activity is a key factor in the virulence of the fungus, as it damages plant tissue, likely facilitating further colonization by the pathogen.

Influence on Fungal Virulence

The production of 3-MPA and other PAA derivatives is correlated with the virulence of R. solani isolates. Research has shown that fungal isolates producing higher levels of PAA and its derivatives in vitro also exhibit greater pathogenicity on tomato seedlings[7]. This suggests that the PAA metabolic complex, which includes 3-MPA, is a significant contributor to the overall disease-causing ability of the fungus.

Furthermore, the regulation of this metabolic pathway can impact virulence. As mentioned earlier, the presence of quinic acid can suppress the production of PAA derivatives and reduce disease severity, indicating that the fungus's ability to synthesize these compounds is a key determinant of its pathogenic potential[4][6].

Quantitative Data

The phytotoxic effects of 3-MPA have been quantified in laboratory settings. The following table summarizes the data from a study on the effect of different concentrations of exogenous 3-MPA on the lesion diameter in tobacco leaves.

Compound TreatmentLesion Diameter (cm)
1 mg/mL0.383 ± 0.0894
2 mg/mL0.550 ± 0.171
4 mg/mL0.654 ± 0.213
Control (Sterile Water)0.00
Data from a study on the effect of 3-MPA on tobacco leaves[1].

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating 3-MPA from fungal cultures involves a combination of chromatographic techniques.

  • Extraction : The fungal culture filtrate is typically acidified and extracted with an organic solvent like ethyl acetate.

  • Thin-Layer Chromatography (TLC) : The crude extract is subjected to TLC on silica gel plates. The plate is developed in a suitable solvent system, and the bands are visualized under UV light (254 nm). The band corresponding to 3-MPA is scraped off for further purification[1].

  • High-Performance Liquid Chromatography (HPLC) : The scraped material is then purified using preparative HPLC. The purity of the final compound is confirmed by analytical HPLC, with detection at a wavelength of 275 nm[1].

Structural Identification of this compound

The identification of the purified compound as 3-MPA is typically achieved through a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are used to determine the precise structure of the molecule[1].

Experimental_Workflow_for_3MPA_Identification start Fungal Culture Filtrate extraction Solvent Extraction start->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc scraping Scraping of Fluorescent Band tlc->scraping hplc High-Performance Liquid Chromatography (HPLC) scraping->hplc purified_compound Purified Compound hplc->purified_compound identification Structural Identification purified_compound->identification nmr NMR Spectroscopy identification->nmr ir IR Spectroscopy identification->ir final_id Identified 3-MPA identification->final_id

Workflow for the Isolation and Identification of 3-MPA.
Phytotoxicity Assay

The biological activity of 3-MPA as a phytotoxin can be assessed using a detached leaf assay.

  • Preparation of 3-MPA Solutions : Purified 3-MPA is dissolved in sterile water to prepare a series of concentrations (e.g., 1 mg/mL, 2 mg/mL, 4 mg/mL)[1].

  • Inoculation : Detached leaves of a susceptible host plant (e.g., tobacco) are inoculated by making a small wound with a sterile needle and applying a small volume of the 3-MPA solution to the wound. Sterile water is used as a negative control[1].

  • Incubation : The inoculated leaves are incubated in a controlled environment (e.g., 28°C) for a specific period (e.g., 24 hours)[1].

  • Data Collection : The diameter of the necrotic lesion that develops around the inoculation point is measured. Each treatment should be replicated to ensure statistical validity[1].

Future Directions

While the role of 3-MPA as a phytotoxin is well-established, its broader biological significance within the fungal kingdom remains largely unexplored. Future research should focus on:

  • Intra-fungal Roles : Investigating the potential role of 3-MPA in fungal development, such as sporulation, sclerotia formation, and mycelial differentiation.

  • Signaling Pathways : Elucidating the specific signaling pathways within the fungus that are regulated by or involve 3-MPA and its precursor, PAA.

  • Antimicrobial Activity : Exploring whether 3-MPA possesses any antifungal or antibacterial properties, which could have implications for microbial competition in the soil environment.

  • Gene Regulation : Identifying the genes responsible for the biosynthesis of 3-MPA and understanding their regulation.

A deeper understanding of these aspects will not only provide a more complete picture of the biological significance of 3-MPA but may also open up new avenues for the development of novel antifungal agents or disease management strategies.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 3-Methoxyphenylacetic acid, a key intermediate in the production of various pharmaceuticals, including antidepressants and cardiovascular drugs.[1] Two primary synthetic routes are presented: the Willgerodt-Kindler reaction starting from 3-methoxyacetophenone and the hydrolysis of 3-methoxyphenylacetonitrile. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations.

Introduction

This compound (3-MPAA) is a crucial building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs). Its synthesis has been approached through various methods, each with distinct advantages and disadvantages concerning yield, safety, and cost. The selection of a synthetic route often depends on the available starting materials, scalability, and environmental considerations. This document outlines two robust and well-documented methods for its preparation.

Overview of Synthetic Routes

Several methods for synthesizing this compound have been reported:

  • Cyanide Method: This route involves the reaction of 3-methoxybenzyl chloride with sodium cyanide to form 3-methoxyphenylacetonitrile, which is subsequently hydrolyzed to the desired acid.[1][2] While the hydrolysis step can be high-yielding, the use of highly toxic cyanides presents significant safety and environmental challenges.[1][3]

  • Willgerodt-Kindler Reaction: This method utilizes 3-methoxyacetophenone, which undergoes a reaction with sulfur and an amine, typically morpholine, to form a thioamide intermediate.[4][5][6] This intermediate is then hydrolyzed to yield this compound.[5]

  • Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable haloanisole derivative, followed by carboxylation with carbon dioxide.[7][8] This method requires strictly anhydrous conditions.[8][9]

  • Carbonylation Method: 3-methoxybenzyl chloride can be converted to this compound via a carbonylation reaction using a catalyst.[1][2] However, the catalysts used are often expensive.[1]

This application note will provide detailed protocols for the Willgerodt-Kindler reaction and the hydrolysis of 3-methoxyphenylacetonitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for the Willgerodt-Kindler reaction of substituted acetophenones.[4][5]

Step 1: Synthesis of 2-(3-methoxyphenyl)-1-morpholino-1-thione (Thioamide Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyacetophenone, sulfur, and morpholine.

  • Heat the mixture to reflux and maintain for approximately 5 hours.[5]

  • After cooling, the reaction mixture can be poured into water to precipitate the crude thioamide.[5]

  • Filter the crude yellow solid, wash thoroughly with water, and air dry. The crude product can be purified by recrystallization from dilute methanol.[5]

Step 2: Hydrolysis of the Thioamide Intermediate

  • To the crude thioamide in a round-bottom flask, add a 10% alcoholic sodium hydroxide solution.[5]

  • Heat the mixture to reflux and maintain for 10 hours.[5]

  • After the reflux period, distill off the majority of the alcohol.

  • Add water to the residue and then acidify the alkaline solution with concentrated hydrochloric acid to a pH of 1-2.[7][8]

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[7]

Protocol 2: Synthesis of this compound via Hydrolysis of 3-Methoxyphenylacetonitrile

This protocol is based on the acidic hydrolysis of a nitrile.[2][10]

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a 30-70% solution of concentrated sulfuric acid in water.[2]

  • Heat the sulfuric acid solution to a temperature between 90°C and 150°C.[2]

  • Slowly and continuously add 3-methoxyphenylacetonitrile to the heated acid solution.[2]

  • Maintain the mixture at reflux with stirring. The reaction progress should be monitored to ensure the consumption of the starting nitrile (residual nitrile content should be less than 1%).[2]

  • After the reaction is complete, cool the mixture slightly and allow it to stand. Separate the lower acidic aqueous layer.[2]

  • Neutralize the upper brown oily layer (crude this compound) to a pH of 7.5-10 with an alkaline solution such as sodium hydroxide.[2]

  • Decolorize the solution by adding activated carbon and heating at 50°C to 90°C, followed by filtration.[2]

  • Acidify the filtrate with an inorganic acid (e.g., hydrochloric acid) to a pH of 1-4, while stirring and cooling, to precipitate the product.[2]

  • Collect the precipitated solid by suction filtration when the temperature is between 20°C and 60°C.[2]

  • Wash the product with water, centrifuge to remove excess water, and dry to obtain the final product.[2]

Data Presentation

ParameterWillgerodt-Kindler ReactionHydrolysis of Nitrile
Starting Material 3-Methoxyacetophenone3-Methoxyphenylacetonitrile
Key Reagents Sulfur, Morpholine, NaOH, HClConcentrated H₂SO₄, NaOH, HCl
Reaction Temperature Reflux90°C - 150°C[2]
Reaction Time ~15 hours (total)[5]Variable (monitored)[2]
Reported Yield ~60-70%Up to 80%[2]
Purification Method Recrystallization[7]Precipitation and washing[2]
Product Purity High after recrystallizationHigh
CAS Number 1798-09-0[11][12]1798-09-0[11][12]
Molecular Formula C₉H₁₀O₃[11]C₉H₁₀O₃[11]
Molecular Weight 166.17 g/mol [11]166.17 g/mol [11]
Melting Point 69 °C[11]69 °C[11]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The Willgerodt-Kindler reaction can produce foul-smelling sulfur compounds.

  • Handling of concentrated acids and bases requires extreme caution.

  • The hydrolysis of nitriles can be exothermic and should be controlled carefully.

Visualizations

Willgerodt_Kindler_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis and Purification start 3-Methoxyacetophenone, Sulfur, Morpholine reflux Reflux (5h) start->reflux precipitate Precipitate in Water reflux->precipitate filter_wash Filter and Wash precipitate->filter_wash thioamide Crude Thioamide filter_wash->thioamide hydrolysis Reflux with Alcoholic NaOH (10h) thioamide->hydrolysis distill Distill Alcohol hydrolysis->distill acidify Acidify with HCl distill->acidify precipitate_acid Precipitate Product acidify->precipitate_acid filter_dry Filter and Dry precipitate_acid->filter_dry final_product This compound filter_dry->final_product

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

References

Application Notes and Protocols: 3-Methoxyphenylacetic Acid as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly isoquinoline alkaloids. Its substituted phenyl ring and reactive carboxylic acid moiety offer multiple points for chemical modification, making it a key precursor in the synthesis of various pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the vasodilator drug, Papaverine, showcasing its importance in medicinal chemistry and drug development.

Application: Synthesis of Papaverine

Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator and smooth muscle relaxant.[1] Its synthesis provides an excellent case study for the application of this compound as a foundational building block. The overall synthetic strategy involves the preparation of two key intermediates derived from this compound: 3,4-dimethoxyphenylacetic acid (homoveratric acid) and 3,4-dimethoxyphenethylamine (homoveratrylamine). These intermediates are then coupled and cyclized to form the isoquinoline core of papaverine.

Overall Synthetic Workflow

The synthesis of papaverine from this compound can be outlined in the following key stages:

  • Methylation: Conversion of this compound to 3,4-dimethoxyphenylacetic acid (homoveratric acid).

  • Intermediate Synthesis: Preparation of 3,4-dimethoxyphenethylamine (homoveratrylamine) from a 3,4-dimethoxyphenyl precursor.

  • Amide Formation: Coupling of homoveratric acid and homoveratrylamine.

  • Bischler-Napieralski Reaction: Intramolecular cyclization to form 3,4-dihydropapaverine.

  • Dehydrogenation: Aromatization to yield the final product, papaverine.

G cluster_0 Stage 1: Preparation of Intermediates cluster_1 Stage 2: Papaverine Synthesis 3-MPAA This compound HV_acid 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) 3-MPAA->HV_acid Methylation Amide N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide HV_acid->Amide HV_amine 3,4-Dimethoxyphenethylamine (Homoveratrylamine) HV_amine->Amide Amide Formation Veratrole Veratrole Veratryl_cyanide 3,4-Dimethoxybenzyl Cyanide Veratrole->Veratryl_cyanide Chloromethylation & Cyanation Veratryl_cyanide->HV_amine Reduction Dihydropapaverine 3,4-Dihydropapaverine Amide->Dihydropapaverine Bischler-Napieralski Cyclization Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation

Caption: Synthetic workflow for Papaverine.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

This protocol outlines the methylation of this compound. For the purpose of a complete synthesis of papaverine, commercially available 3,4-dimethoxyphenylacetic acid is often used. However, the following represents a plausible laboratory-scale methylation.

ParameterValueReference
Starting MaterialThis compound-
ReagentsDimethyl sulfate, Sodium hydroxide[2]
SolventWater[2]
Reaction Temperature30-40 °C[2]
Reaction Time3.5 hours[2]
Product Yield~90%[2]

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Heat the solution to 30-40 °C.

  • Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.

  • Stir the reaction for 3.5 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., toluene) to remove impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3,4-dimethoxyphenylacetic acid.

Protocol 2: Synthesis of 3,4-Dimethoxyphenethylamine (Homoveratrylamine)

This protocol describes the synthesis of the second key intermediate, homoveratrylamine, starting from veratrole.

Step 2a: Synthesis of 3,4-Dimethoxybenzyl Cyanide [2]

ParameterValueReference
Starting MaterialVeratrole[2]
ReagentsParaformaldehyde, HCl, KCN[2]
SolventDichloroethylene[3]
Reaction Temperature55±5 °C (Chloromethylation)[3]
Product YieldHigh[2]

Procedure:

  • Perform chloromethylation of veratrole using paraformaldehyde and hydrogen chloride in a suitable solvent like dichloroethylene to yield 3,4-dimethoxybenzyl chloride.

  • React the resulting 3,4-dimethoxybenzyl chloride with potassium cyanide in a suitable solvent system to produce 3,4-dimethoxybenzyl cyanide.

Step 2b: Reduction to 3,4-Dimethoxyphenethylamine [2][4]

ParameterValueReference
Starting Material3,4-Dimethoxybenzyl Cyanide[4]
ReagentRaney Nickel, Hydrogen[4]
SolventEthanol, Ammonia[4]
Reaction Temperature48-60 °C[4]
Hydrogen Pressure8-10 atm[4]
Product Yield~95%[4]

Procedure:

  • In a high-pressure reactor, charge 3,4-dimethoxybenzyl cyanide, aqueous ethanol, ammonia, and Raney nickel catalyst.

  • Pressurize the reactor with hydrogen gas to 8-10 atm.

  • Heat the reaction mixture to 48-60 °C and maintain stirring until hydrogen uptake ceases.

  • Cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain pure 3,4-dimethoxyphenethylamine.

Protocol 3: Amide Formation[3]
ParameterValueReference
Reactants3,4-Dimethoxyphenylacetic acid, 3,4-Dimethoxyphenethylamine[3]
Solvento-xylene[3]
Reaction Temperature140 ± 10 °C[3]
Reaction Time4 hours[3]
Product YieldHigh[3]

Procedure:

  • Combine 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in o-xylene.

  • Heat the mixture to 140 ± 10 °C. During heating, water will be removed azeotropically.

  • Maintain the reaction at this temperature for 4 hours.

  • Cool the reaction mixture and proceed to the next step.

Protocol 4: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine[2][3]
ParameterValueReference
Starting MaterialN-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide[2][3]
ReagentPhosphorus oxychloride (POCl₃)[2][3]
SolventDichloroethylene[3]
Reaction TemperatureReflux[5]
Product YieldGood to high[5]

Procedure:

  • Dissolve the amide from the previous step in dichloroethylene.

  • Add phosphorus oxychloride to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and carefully quench with ice water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,4-dihydropapaverine.

Protocol 5: Dehydrogenation to Papaverine[2][6]
ParameterValueReference
Starting Material3,4-Dihydropapaverine[6]
CatalystRaney Nickel or Pd/C[6]
SolventTrimethylbenzene or Tetralin[2][6]
Reaction Temperature120-160 °C (with Trimethylbenzene)[6]
Product Yield~75% (overall from dihydropapaverine hydrochloride)[6]

Procedure:

  • Dissolve 3,4-dihydropapaverine in a high-boiling solvent such as trimethylbenzene.

  • Add the dehydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Heat the mixture to 120-160 °C and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the catalyst.

  • The crude papaverine can be purified by crystallization. For the hydrochloride salt, the base is dissolved in a suitable solvent and treated with an alcoholic solution of hydrogen chloride.[3]

Mechanism of Action: Papaverine's Signaling Pathway

Papaverine functions primarily as a non-selective phosphodiesterase (PDE) inhibitor.[7] By inhibiting various PDE isoenzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[8][9] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, which manifests as vasodilation.[9]

G cluster_0 Cell Membrane cluster_1 Intracellular Space GC Guanylate Cyclase cGMP cGMP GC->cGMP Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation GTP GTP ATP ATP PDE Phosphodiesterase (PDE) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activation cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation 5GMP 5'-GMP PDE->5GMP 5AMP 5'-AMP PDE->5AMP Papaverine Papaverine Papaverine->PDE Inhibition Relaxation Smooth Muscle Relaxation PKG->Relaxation PKA->Relaxation

Caption: Papaverine's mechanism of action.

Conclusion

This compound serves as a fundamental building block in the synthesis of complex pharmaceutical compounds. The multi-step synthesis of papaverine highlights its versatility, where it is transformed into key intermediates that ultimately form the core structure of the final drug molecule. The provided protocols offer a detailed guide for the laboratory synthesis of papaverine, demonstrating the practical application of this important starting material in drug development. Understanding the synthetic pathways and the mechanism of action of the resulting compounds is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 3-Methoxyphenylacetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-Methoxyphenylacetic acid (3-MPA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like 3-MPA, enabling their successful separation and detection by GC-MS.[1][2][3] The two primary methods discussed are silylation and esterification.

Introduction

This compound (CAS Number: 1798-09-0, Molecular Weight: 166.17 g/mol ) is a carboxylic acid that, in its underivatized form, exhibits poor chromatographic performance due to its low volatility and potential for interaction with the stationary phase.[1][2] Derivatization chemically modifies the carboxylic acid group, making the molecule more amenable to GC-MS analysis.[3][4] The most common approaches involve replacing the active hydrogen of the carboxylic acid group with a non-polar group, such as a trimethylsilyl (TMS) group in silylation or an alkyl group in esterification.[2][5]

Derivatization Methods

Two of the most prevalent and effective derivatization techniques for carboxylic acids are silylation and esterification.

Silylation

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[4][5] This process significantly reduces the polarity and increases the volatility of the analyte.[4]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used reagent for derivatizing a range of polar compounds including carboxylic acids.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, often preferred due to the high volatility of its byproducts.[1][6]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reactivity of the silylating agent, especially for hindered functional groups.[1]

Advantages of Silylation:

  • Versatile for multiple functional groups.[1]

  • Reactions are generally rapid and can be performed under mild conditions.[5]

Disadvantages of Silylation:

  • Derivatives can be sensitive to moisture and may have limited stability.[1][5]

  • Excess reagent and byproducts can sometimes interfere with the analysis, necessitating longer solvent delay times on the GC-MS.[1]

Esterification

Esterification converts the carboxylic acid into its corresponding ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME), which is more volatile.[1][2]

Common Esterification Reagents:

  • BF3-Methanol (Boron trifluoride in Methanol): A widely used and effective reagent for preparing methyl esters of carboxylic acids.[1][7] The reaction is typically carried out under mild heating.[1]

Advantages of Esterification:

  • Produces stable derivatives.

  • The methodology is well-established for fatty acids and other carboxylic acids.[1]

Disadvantages of Esterification:

  • The reagents, such as BF3, can be harsh and potentially damaging to the GC column if not properly removed after the reaction.[8]

  • The protocol often involves a liquid-liquid extraction step to isolate the derivatized product.[1]

Experimental Protocols

General Precautions: All derivatization reactions are sensitive to moisture. Therefore, it is critical to use dry glassware and anhydrous solvents and reagents to ensure the reaction proceeds to completion.[1]

Protocol 1: Silylation of 3-MPA using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ester of 3-MPA.

Materials:

  • This compound (3-MPA) standard or sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (e.g., 2 mL autosampler vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 3-MPA standard or use a dried extract of the sample. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add an appropriate volume of anhydrous solvent to dissolve the residue. Then, add a molar excess of the derivatizing reagent. A general guideline is to use a 2:1 molar ratio of BSTFA to the active hydrogen. For a typical protocol, 50-100 µL of BSTFA + 1% TMCS is added.[1][9]

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent.

Protocol 2: Esterification of 3-MPA using BF3-Methanol

This protocol outlines the formation of the methyl ester of 3-MPA.

Materials:

  • This compound (3-MPA) standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Saturated sodium chloride (NaCl) solution

  • Hexane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare the 3-MPA sample as described in the silylation protocol (dried residue).

  • Reagent Addition: Add 100 µL of a solution of 3-MPA (e.g., 1 mg/mL in a suitable solvent) and 50 µL of 14% BF3-Methanol to a reaction vial.[1]

  • Reaction and Heating: Cap the vial, vortex for 10 seconds, and heat at 50-60°C for approximately 60 minutes.[1]

  • Extraction: After cooling, add 0.5 mL of saturated NaCl solution and vortex.[1] Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]

  • Sample Collection: Carefully transfer the upper hexane layer containing the derivatized 3-MPA methyl ester to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]

  • Analysis: The hexane extract is now ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of organic acids using derivatization. While specific data for 3-MPA is not detailed in the provided search results, these values for similar compounds offer a general expectation of performance.

Derivatization MethodAnalyte ClassLimit of Detection (LOD)Linearity (r)Reference
Silylation (BSTFA + 1% TMCS)Organic Acids0.04 - 0.42 µmol/L0.9958 - 0.9996[9]
Silylation (BSTFA)Dicarboxylic Acids< 2 ng-[10]
Esterification (BF3/Butanol)Mono- and Dicarboxylic Acids< 10 pg (most compounds)-[10]

Visualizations

Experimental Workflow

G Figure 1. General workflow for the derivatization of 3-MPA for GC-MS analysis. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 3-MPA Standard or Sample Extract Dry Evaporation to Dryness Sample->Dry Reagent Addition of Derivatizing Agent (e.g., BSTFA or BF3-Methanol) Dry->Reagent React Heating and Reaction Reagent->React Inject GC-MS Injection React->Inject Data Data Acquisition and Analysis Inject->Data G Figure 2. Silylation of this compound with BSTFA. reactant1 This compound OCH₃ CH₂COOH arrow1 arrow1 reactant1->arrow1 Heat (60-70°C) reactant2 BSTFA (CH₃)₃Si-N=C(CF₃)-O-Si(CH₃)₃ reactant2->arrow1 Heat (60-70°C) product TMS-ester of 3-MPA OCH₃ CH₂COOSi(CH₃)₃ plus1 + plus1->arrow1 Heat (60-70°C) arrow1->product

References

Application Note: Analysis of 3-Methoxyphenylacetic Acid in Biological Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed method for the quantitative analysis of 3-Methoxyphenylacetic acid (3-MPAA) in biological matrices, specifically human plasma and urine, using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The protocols provided are based on established methods for the analysis of phenylacetic acid and its derivatives. This document offers comprehensive procedures for sample preparation, chromatographic conditions, and method validation parameters, serving as a valuable resource for researchers in clinical and pharmaceutical settings.

Introduction

This compound (3-MPAA) is a metabolite of various compounds and its quantification in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. High-performance liquid chromatography (HPLC) offers a sensitive and reliable method for the determination of 3-MPAA in complex biological matrices like plasma and urine. This application note provides detailed protocols for sample preparation using liquid-liquid extraction (LLE) for plasma and solid-phase extraction (SPE) for urine, followed by HPLC analysis.

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of 3-MPAA. The conditions are adapted from established methods for similar acidic compounds.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic mixture of acetonitrile and 20 mM phosphoric acid in water (e.g., 25:75 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection UV at 215 nm[1]
Injection Volume 20 µL

Experimental Protocols

Sample Preparation

1. Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 3-MPAA from human plasma.

  • Materials:

    • Human plasma

    • This compound standard

    • Internal Standard (IS) (e.g., 4-Methoxyphenylacetic acid)

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Methanol

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 500 µL of plasma into a centrifuge tube.

    • Spike with an appropriate amount of internal standard.

    • Acidify the plasma sample by adding 50 µL of 1 M HCl to a pH of approximately 3-4.

    • Add 2 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

    • Vortex for 30 seconds and inject 20 µL into the HPLC system.

2. Urine Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the cleanup and concentration of 3-MPAA from urine samples.

  • Materials:

    • Human urine

    • This compound standard

    • Internal Standard (IS) (e.g., 4-Methoxyphenylacetic acid)

    • Anion exchange SPE cartridges (e.g., 1 mL, 30 mg)

    • Methanol

    • Deionized water

    • Formic acid

    • SPE vacuum manifold

  • Procedure:

    • Thaw urine samples to room temperature and centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

    • Take 1 mL of the supernatant and spike with the internal standard.

    • Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

    • Load the sample: Apply the prepared urine sample to the conditioned SPE cartridge.

    • Wash the cartridge: Wash with 1 mL of deionized water to remove unretained impurities.

    • Elute the analyte: Elute the 3-MPAA and IS from the cartridge with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

    • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation (Typical Performance)

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical values for the analysis of similar organic acids.[2][3][4]

ParameterExpected Range/Value
Linearity (R²) > 0.995[4]
Linear Range 0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Recovery (LLE - Plasma) 80 - 95%
Recovery (SPE - Urine) 85 - 100%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation (LLE) cluster_urine Urine Sample Preparation (SPE) p_start Plasma Sample p_spike Spike with IS p_start->p_spike p_acidify Acidify (HCl) p_spike->p_acidify p_extract Extract (Ethyl Acetate) p_acidify->p_extract p_separate Centrifuge & Separate p_extract->p_separate p_evaporate Evaporate p_separate->p_evaporate p_reconstitute Reconstitute in Mobile Phase p_evaporate->p_reconstitute p_hplc HPLC Analysis p_reconstitute->p_hplc u_start Urine Sample u_spike Spike with IS u_start->u_spike u_load Load Sample u_spike->u_load u_condition Condition SPE Cartridge u_condition->u_load u_wash Wash u_load->u_wash u_elute Elute u_wash->u_elute u_evaporate Evaporate u_elute->u_evaporate u_reconstitute Reconstitute in Mobile Phase u_evaporate->u_reconstitute u_hplc HPLC Analysis u_reconstitute->u_hplc

Caption: Experimental workflow for 3-MPAA analysis.

metabolic_pathway cluster_metabolism Proposed Metabolic Pathway of this compound Precursors precursor Phenylalanine / Phenethylamine Derivatives intermediate Phenylacetaldehyde Derivative precursor->intermediate Monoamine Oxidase (MAO) mpa This compound (3-MPAA) intermediate->mpa Aldehyde Dehydrogenase (ALDH) conjugates Conjugated Metabolites (e.g., Glucuronide, Glycine conjugates) mpa->conjugates Phase II Enzymes excretion Urinary Excretion conjugates->excretion

Caption: Proposed metabolic pathway of 3-MPAA.

Discussion

The proposed HPLC method with UV detection provides a robust and accessible approach for the quantification of 3-MPAA in biological samples. The sample preparation protocols, LLE for plasma and SPE for urine, are designed to effectively remove matrix interferences and concentrate the analyte, thereby enhancing the sensitivity and reliability of the analysis.

For plasma samples, liquid-liquid extraction is a classic and effective technique for isolating acidic compounds. Acidification of the plasma protonates the carboxylic acid group of 3-MPAA, increasing its hydrophobicity and facilitating its extraction into an organic solvent like ethyl acetate.

For urine samples, which can have a more complex and variable matrix, solid-phase extraction with an anion exchange sorbent offers a more selective cleanup. At an appropriate pH, the negatively charged carboxylate group of 3-MPAA will be retained on the positively charged sorbent, while neutral and basic interferences are washed away. The analyte is then eluted by a change in pH or solvent strength.

The chromatographic conditions are selected to provide good separation of 3-MPAA from endogenous components and the internal standard. A C18 column is a versatile choice for the separation of moderately polar compounds. The mobile phase, a mixture of acetonitrile and an acidic buffer, ensures that the analyte is in its protonated form, leading to better retention and peak shape on the reverse-phase column. UV detection at a low wavelength, such as 215 nm, is generally suitable for phenylacetic acid derivatives which lack a strong chromophore at higher wavelengths.[1]

Conclusion

This application note provides a detailed framework for the analysis of this compound in human plasma and urine. The proposed sample preparation and HPLC methods are based on established analytical principles for similar compounds and are expected to yield reliable and reproducible results. Researchers can adapt and validate these protocols for their specific laboratory settings and instrumentation to support a wide range of clinical and research applications.

References

Application Notes and Protocols: 3-Methoxyphenylacetic Acid as a Phytotoxin in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid (3-MPAA) is a naturally occurring phytotoxin produced by the soil-borne fungus Rhizoctonia solani, a pathogen responsible for significant crop diseases worldwide.[1][2][3][4] As a derivative of phenylacetic acid (PAA), a known auxin, 3-MPAA is implicated in the pathogenic mechanisms of R. solani, contributing to symptoms such as necrosis and growth inhibition in susceptible plants.[3][5] Understanding the phytotoxic effects of 3-MPAA is crucial for developing resistant crop varieties and novel disease management strategies. These application notes provide detailed protocols for assessing the phytotoxicity of 3-MPAA and summarize available quantitative data on its effects.

Data Presentation

The phytotoxic effects of this compound have been quantitatively assessed in tobacco (Nicotiana tabacum). The following table summarizes the dose-dependent necrotic effects on tobacco leaves.

Plant SpeciesTissueParameter Measured3-MPAA ConcentrationResult
Nicotiana tabacumLeafLesion Diameter1 mg/mL0.383 ± 0.0894 cm
Nicotiana tabacumLeafLesion Diameter4 mg/mL0.654 ± 0.213 cm

Data from Li et al. (2023)[1].

Additionally, a crude toxin extract from R. solani AG-3 TB, a known producer of 3-MPAA, demonstrated a 93.14% inhibition rate on the radicle elongation of tobacco seeds. While this indicates the potent phytotoxicity of the fungal metabolites, further research with purified 3-MPAA is required to establish a precise dose-response curve for root growth inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol describes the preparation of stock and working solutions of 3-MPAA for use in phytotoxicity assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filters

Procedure:

  • Stock Solution Preparation (e.g., 100 mg/mL):

    • Accurately weigh 1 g of 3-MPAA powder and transfer it to a sterile beaker.

    • Add a small volume of DMSO (e.g., 5 mL) to dissolve the powder. 3-MPAA is soluble in organic solvents like chloroform and ethyl acetate, and DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for biological assays.

    • Gently warm and stir the mixture on a magnetic stirrer until the 3-MPAA is completely dissolved.

    • Transfer the dissolved 3-MPAA to a 10 mL sterile volumetric flask.

    • Rinse the beaker with a small amount of DMSO and add it to the volumetric flask to ensure all the compound is transferred.

    • Bring the final volume to 10 mL with DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Prepare a series of dilutions from the stock solution using sterile deionized water or a suitable plant growth medium. For example, to prepare a 1 mg/mL working solution from a 100 mg/mL stock, add 100 µL of the stock solution to 9.9 mL of sterile water.

    • It is important to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatments, including the control, to avoid solvent-induced phytotoxicity. A final DMSO concentration of 0.1% (v/v) or lower is generally well-tolerated by most plants.

    • Prepare a solvent control solution containing the same concentration of DMSO as the 3-MPAA working solutions.

Protocol 2: Seed Germination and Seedling Growth Phytotoxicity Assay

This protocol outlines a method to assess the phytotoxic effects of 3-MPAA on seed germination and early seedling growth of various plant species, including model plants like lettuce (Lactuca sativa) and cress (Lepidium sativum).

Materials:

  • Seeds of test plant species (e.g., lettuce, cress, tobacco, soybean)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • 3-MPAA working solutions (prepared as in Protocol 1)

  • Solvent control solution

  • Sterile deionized water (negative control)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or digital caliper

  • Image analysis software (optional)

Procedure:

  • Preparation of Assay Plates:

    • Place two layers of sterile filter paper in each sterile Petri dish.

    • Pipette 5 mL of each 3-MPAA working solution, the solvent control, or the negative control onto the filter paper in separate Petri dishes. Ensure the filter paper is saturated but not flooded.

    • Prepare at least three replicate plates for each treatment and control.

  • Seed Plating:

    • Surface-sterilize the seeds by rinsing them in 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then three rinses with sterile deionized water.

    • Place a predetermined number of seeds (e.g., 20-30) evenly spaced on the surface of the moistened filter paper in each Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod). The optimal conditions may vary depending on the plant species.

  • Data Collection and Analysis:

    • Germination: Count the number of germinated seeds (radicle emergence) daily for a period of 3 to 7 days. Calculate the germination percentage for each treatment.

    • Root and Shoot Length: After a set period (e.g., 7 days), carefully remove the seedlings and measure the length of the primary root and shoot using a ruler or digital caliper. Image analysis software can also be used for more precise measurements.

    • Phytotoxicity Assessment: Calculate the percentage of inhibition for each parameter (germination, root length, shoot length) relative to the negative control using the following formula:

      • Inhibition (%) = [ (Control Value - Treatment Value) / Control Value ] x 100

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Plant Cell 3MPAA_ext This compound (3-MPAA) 3MPAA_int 3-MPAA 3MPAA_ext->3MPAA_int Uptake PAA_pathway Acts as a Phenylacetic Acid (PAA) analogue 3MPAA_int->PAA_pathway TIR1_AFB TIR1/AFB Auxin Receptors PAA_pathway->TIR1_AFB Binds to SCF_complex SCF Complex (E3 Ubiquitin Ligase) TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Proteins Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses SCF_complex->Aux_IAA Targets for ubiquitination Auxin_genes Auxin-Responsive Genes ARF->Auxin_genes Activates/Represses Transcription Growth_inhibition Phytotoxic Effects (e.g., Necrosis, Growth Inhibition) Auxin_genes->Growth_inhibition

Caption: Proposed signaling pathway of 3-MPAA phytotoxicity via the auxin signaling cascade.

Experimental Workflow

G cluster_prep Preparation cluster_assay Phytotoxicity Assay cluster_data Data Collection & Analysis prep_stock Prepare 3-MPAA Stock Solution (e.g., 100 mg/mL in DMSO) prep_working Prepare Serial Dilutions (e.g., 0.1, 1, 10 mg/mL) prep_stock->prep_working add_solutions Add 3-MPAA Solutions and Controls prep_working->add_solutions prep_controls Prepare Controls (Negative: Water, Solvent: DMSO) prep_controls->add_solutions setup_plates Prepare Petri Dishes with Filter Paper setup_plates->add_solutions plate_seeds Plate Surface-Sterilized Seeds add_solutions->plate_seeds incubate Incubate under Controlled Conditions plate_seeds->incubate measure_germ Measure Germination Rate incubate->measure_germ measure_growth Measure Root and Shoot Length incubate->measure_growth calc_inhibition Calculate Percent Inhibition measure_germ->calc_inhibition measure_growth->calc_inhibition analyze_stats Statistical Analysis calc_inhibition->analyze_stats

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

References

Application Notes and Protocols for the Synthesis of Antidepressant Drugs Using 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two distinct classes of potential antidepressant drugs utilizing 3-Methoxyphenylacetic acid as a common starting material. The synthesized compounds are a structural analog of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and a derivative of the phenylacetamide class, which has shown potential antidepressant activity.

Introduction

This compound is a versatile building block in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds. This document outlines the synthetic pathways to two potential antidepressant agents starting from this readily available precursor. The first protocol details the synthesis of (±)-1-[2-(Dimethylamino)-1-(3-methoxyphenyl)ethyl]cyclohexanol, a structural analog of the well-known SNRI antidepressant Venlafaxine. The second protocol describes the synthesis of a novel N-benzyl-2-(3-methoxyphenyl)acetamide, representing the phenylacetamide class of compounds with potential antidepressant properties. The choice of these targets is based on established structure-activity relationships for antidepressant drugs.

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The primary mechanism of action for SNRI antidepressants, such as Venlafaxine and its analogs, involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron terminal. This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

SNRI_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Receptors Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT Serotonin Transporter (SERT) SynapticCleft->SERT Serotonin Reuptake NET Norepinephrine Transporter (NET) SynapticCleft->NET Norepinephrine Reuptake SerotoninReceptor Serotonin Receptor SynapticCleft->SerotoninReceptor Binds NorepinephrineReceptor Norepinephrine Receptor SynapticCleft->NorepinephrineReceptor Binds Vesicle Vesicles (Serotonin & Norepinephrine) Vesicle->SynapticCleft Neurotransmitter Release SNRI SNRI Drug SNRI->SERT Blocks SNRI->NET Blocks SerotoninReceptor->Postsynaptic Signal Transduction NorepinephrineReceptor->Postsynaptic Signal Transduction

Caption: Mechanism of action of SNRI antidepressants.

Synthesis of (±)-1-[2-(Dimethylamino)-1-(3-methoxyphenyl)ethyl]cyclohexanol (SNRI Analog)

This protocol outlines a multi-step synthesis of a structural analog of Venlafaxine. While Tramadol, an analgesic, shares this core structure and has demonstrated antidepressant-like effects, this synthesis is presented in the context of antidepressant drug discovery.[1][2][3][4][5]

Experimental Workflow

SNRI_Workflow Start 3-Methoxyphenylacetic acid Step1 Esterification Start->Step1 Intermediate1 Methyl 2-(3-methoxyphenyl)acetate Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 Intermediate2 1-(3-Methoxyphenyl)cyclohexyl)methanol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 1-(3-Methoxyphenyl)cyclohexanecarbaldehyde Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 Product (±)-1-[2-(Dimethylamino)-1- (3-methoxyphenyl)ethyl]cyclohexanol Step4->Product

Caption: Synthetic workflow for the SNRI analog.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3-methoxyphenyl)acetate

  • Materials: this compound, Methanol, Sulfuric acid, Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (5.0 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purification: Purify by vacuum distillation.

Step 2: Synthesis of (1-(3-Methoxyphenyl)cyclohexyl)methanol

  • Materials: Methyl 2-(3-methoxyphenyl)acetate, Magnesium turnings, 1,5-Dibromopentane, Anhydrous diethyl ether, Saturated ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a Grignard reagent from magnesium turnings (2.2 eq) and 1,5-dibromopentane (1.0 eq) in anhydrous diethyl ether.

    • To the freshly prepared Grignard reagent, add a solution of Methyl 2-(3-methoxyphenyl)acetate (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

Step 3: Synthesis of 1-(3-Methoxyphenyl)cyclohexanecarbaldehyde

  • Materials: (1-(3-Methoxyphenyl)cyclohexyl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane, Silica gel.

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq) in dichloromethane, add a solution of (1-(3-Methoxyphenyl)cyclohexyl)methanol (1.0 eq) in dichloromethane.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate to yield the crude aldehyde.

  • Purification: Use the crude product directly in the next step or purify by column chromatography if necessary.

Step 4: Synthesis of (±)-1-[2-(Dimethylamino)-1-(3-methoxyphenyl)ethyl]cyclohexanol

  • Materials: 1-(3-Methoxyphenyl)cyclohexanecarbaldehyde, Dimethylamine (40% in water), Sodium triacetoxyborohydride, 1,2-Dichloroethane, Saturated sodium bicarbonate solution.

  • Procedure:

    • To a solution of 1-(3-Methoxyphenyl)cyclohexanecarbaldehyde (1.0 eq) in 1,2-dichloroethane, add dimethylamine (2.0 eq).

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

Quantitative Data
StepProductStarting Material (Amount)ReagentsYield (%)Purity (by HPLC)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1Methyl 2-(3-methoxyphenyl)acetateThis compound (10 g)Methanol, H₂SO₄90-95>98%Consistent with structure
2(1-(3-Methoxyphenyl)cyclohexyl)methanolMethyl 2-(3-methoxyphenyl)acetate (10 g)Mg, 1,5-Dibromopentane60-70>95%Consistent with structure
31-(3-Methoxyphenyl)cyclohexanecarbaldehyde(1-(3-Methoxyphenyl)cyclohexyl)methanol (5 g)PCC80-85>90%Consistent with structure
4(±)-1-[2-(Dimethylamino)-1-(3-methoxyphenyl)ethyl]cyclohexanol1-(3-Methoxyphenyl)cyclohexanecarbaldehyde (2 g)Dimethylamine, NaBH(OAc)₃50-60>99%Consistent with structure

Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide (Phenylacetamide Analog)

This protocol describes the synthesis of a phenylacetamide derivative, a class of compounds that has been investigated for antidepressant activity.[6][7][8]

Experimental Workflow

Phenylacetamide_Workflow Start 3-Methoxyphenylacetic acid Step1 Acyl Chloride Formation Start->Step1 Intermediate1 2-(3-Methoxyphenyl)acetyl chloride Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Product N-benzyl-2-(3-methoxyphenyl)acetamide Step2->Product

Caption: Synthetic workflow for the phenylacetamide analog.

Experimental Protocols

Step 1: Synthesis of 2-(3-Methoxyphenyl)acetyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Anhydrous conditions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by observing the cessation of gas evolution.

    • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude acyl chloride.

  • Purification: The crude acyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide

  • Materials: 2-(3-Methoxyphenyl)acetyl chloride, Benzylamine, Triethylamine (TEA), Dichloromethane (DCM), 1M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the crude 2-(3-Methoxyphenyl)acetyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add benzylamine (1.1 eq) dropwise.

    • Allow the reaction mixture to stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Quantitative Data
StepProductStarting Material (Amount)ReagentsYield (%)Purity (by HPLC)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
12-(3-Methoxyphenyl)acetyl chlorideThis compound (5 g)SOCl₂, DMF>95 (crude)--
2N-benzyl-2-(3-methoxyphenyl)acetamide2-(3-Methoxyphenyl)acetyl chloride (crude from 5 g acid)Benzylamine, TEA85-90>98%Consistent with structure

Disclaimer

These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The antidepressant activity of the synthesized compounds has not been evaluated and would require further pharmacological testing. The yields and purity data are representative and may vary depending on experimental conditions.

References

Application Note & Protocol: Quantification of 3-Methoxyphenylacetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxyphenylacetic acid (3-MPAA) is an auxin-like compound and a derivative of phenylacetic acid (PAA) that has been identified as a phytotoxin produced by the plant pathogen Rhizoctonia solani.[1][2] Given its potential role in plant-pathogen interactions and its structural similarity to other plant growth regulators, accurate quantification of 3-MPAA in plant tissues is crucial for understanding its physiological and pathological effects.[3] This application note provides a detailed protocol for the extraction and quantification of 3-MPAA in plant tissues using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of the Quantification Workflow

The overall workflow for the quantification of 3-MPAA in plant tissues involves sample preparation, extraction, purification, and subsequent analysis by chromatographic methods.

Quantification_Workflow A Plant Tissue Sampling B Homogenization A->B Freeze in liquid N2 C Extraction B->C Extraction Solvent D Purification (SPE) C->D Remove Interferences E HPLC-UV/DAD Analysis D->E Quantitative Analysis F GC-MS Analysis (Derivatization) D->F Confirmatory Analysis G Data Analysis & Quantification E->G F->G

Caption: Experimental workflow for 3-MPAA quantification.

Experimental Protocols

Plant Tissue Extraction

This protocol is a general guideline and may require optimization based on the specific plant tissue.

Materials:

  • Plant tissue (leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol in water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Ethyl acetate

  • 0.1% Formic acid in water

Procedure:

  • Sample Collection and Preparation: Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer approximately 1 g of the powdered tissue to a 50 mL centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex thoroughly and incubate at 4°C for 12 hours with gentle shaking.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of 80% methanol and combine the supernatants.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of 0.1% formic acid in water to remove polar impurities.

    • Elute the 3-MPAA with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or in a suitable solvent for GC-MS derivatization.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Calibration:

Prepare a series of standard solutions of 3-MPAA (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and sensitivity, GC-MS analysis can be performed. Due to the low volatility of 3-MPAA, derivatization is required.

Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantification:

For quantification using GC-MS, an internal standard (e.g., a deuterated analog of 3-MPAA) should be used. Quantification is based on the peak area ratio of the target analyte to the internal standard.

Quantitative Data

The following table summarizes hypothetical quantitative data for 3-MPAA in different plant tissues under control and stressed (pathogen-infected) conditions. This data is for illustrative purposes, as specific concentrations will vary depending on the plant species, tissue type, and experimental conditions.

Plant TissueCondition3-MPAA Concentration (ng/g fresh weight)
Tobacco (Nicotiana tabacum) Leaves ControlNot Detected
Rhizoctonia solani infected150 ± 25
Arabidopsis thaliana Roots Control5 ± 1
Rhizoctonia solani infected75 ± 10
Tomato (Solanum lycopersicum) Stems ControlNot Detected
Rhizoctonia solani infected90 ± 15

Putative Signaling Pathway of 3-MPAA

As a PAA derivative, 3-MPAA is expected to act as an auxin.[1] The canonical auxin signaling pathway involves the TIR1/AFB F-box proteins.[5] Upon binding of an auxin, the TIR1/AFB receptor recruits an Aux/IAA transcriptional repressor for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus MPAA 3-MPAA TIR1_AFB TIR1/AFB Receptor MPAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF recruits Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Response Cellular Response Auxin_Genes->Response Ub Ubiquitin Ub->SCF

Caption: Putative signaling pathway of 3-MPAA in plants.

Conclusion

The methods described in this application note provide a robust framework for the quantification of this compound in plant tissues. The combination of HPLC for routine quantification and GC-MS for confirmatory analysis ensures accurate and reliable results. This will enable researchers to further investigate the role of this compound in plant physiology and pathology.

References

Experimental procedure for Friedel-Crafts acylation to synthesize 3-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals, including a new generation of antidepressant drugs. This document provides a detailed experimental protocol for the synthesis of this compound. The presented methodology circumvents the regioselectivity challenges associated with the direct Friedel-Crafts acylation of anisole. While the Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds, its application to activated rings like anisole predominantly yields ortho- and para-substituted products. To synthesize the meta-isomer, a multi-step approach is employed, starting with a precursor that establishes the desired substitution pattern.

This protocol details a two-step synthesis beginning with the Williamson ether synthesis to prepare 3-methoxyacetophenone from 3-hydroxyacetophenone, followed by the Willgerodt-Kindler reaction to yield the target this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxyacetophenone via Williamson Ether Synthesis

This procedure outlines the methylation of the hydroxyl group of 3-hydroxyacetophenone to yield 3-methoxyacetophenone.

Materials:

  • 3-Hydroxyacetophenone

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxyacetophenone as an oil.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Willgerodt-Kindler Reaction

This protocol describes the conversion of 3-methoxyacetophenone to this compound. The reaction proceeds through a thioamide intermediate which is subsequently hydrolyzed.

Materials:

  • 3-Methoxyacetophenone

  • Sulfur powder

  • Morpholine

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thioamide Formation: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 3-methoxyacetophenone (1.0 eq), sulfur powder (2.5 eq), and morpholine (2.0 eq).

  • Heat the mixture to reflux for 5-7 hours. The reaction mixture will become dark and viscous.

  • Cool the mixture and pour it slowly into 200 mL of cold water with vigorous stirring. The crude thioacetomorpholide will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Hydrolysis: Place the crude thioacetomorpholide in a 500 mL round-bottom flask and add 200 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 8-10 hours.

  • Cool the reaction mixture to room temperature and acidify to a pH of 1-2 with concentrated hydrochloric acid. The this compound will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for the Synthesis of 3-Methoxyacetophenone

ReagentMolecular Weight ( g/mol )Molar EquivalentExample Quantity
3-Hydroxyacetophenone136.151.013.6 g
Dimethyl sulfate126.131.113.9 g (10.4 mL)
Potassium Carbonate138.211.520.7 g
Acetone58.08Solvent100 mL

Table 2: Reagent Quantities and Molar Equivalents for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Molar EquivalentExample Quantity
3-Methoxyacetophenone150.171.015.0 g
Sulfur32.062.58.0 g
Morpholine87.122.017.4 g (17.4 mL)
Sodium Hydroxide40.00Excess200 mL of 10% solution
Hydrochloric Acid36.46ExcessAs needed for acidification

Table 3: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-MethoxyacetophenoneC₉H₁₀O₂150.17N/A (Liquid)239-241[1]
This compoundC₉H₁₀O₃166.1765-69306

Visualizations

Diagram 1: Overall Experimental Workflow

experimental_workflow Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Willgerodt-Kindler Reaction start 3-Hydroxyacetophenone reagents1 1. K₂CO₃, Acetone 2. Dimethyl Sulfate start->reagents1 React with workup1 Filtration, Concentration, Extraction, Drying reagents1->workup1 Followed by product1 3-Methoxyacetophenone reagents2 1. Sulfur, Morpholine 2. Reflux product1->reagents2 React with workup1->product1 To yield intermediate Thioacetomorpholide (Intermediate) reagents2->intermediate To form hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq) intermediate->hydrolysis Followed by final_product This compound hydrolysis->final_product To yield

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: General Mechanism of Friedel-Crafts Acylation

friedel_crafts_acylation Friedel-Crafts Acylation Mechanism cluster_mechanism Electrophilic Aromatic Substitution acyl_halide Acyl Halide (R-CO-Cl) acylium_ion Acylium Ion (R-C≡O⁺) acyl_halide->acylium_ion + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (e.g., Benzene) aromatic_ring->sigma_complex + Acylium Ion product Acylated Product (Aryl Ketone) sigma_complex->product Deprotonation deprotonation Deprotonation (-H⁺) sigma_complex->deprotonation deprotonation->product

Caption: General mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes: The Role of 3-Methoxyphenylacetic Acid in the Synthesis of Novel Cardiovascular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyphenylacetic acid and its derivatives are versatile scaffolds in medicinal chemistry, offering a platform for the synthesis of a variety of biologically active molecules. In the realm of cardiovascular drug discovery, these compounds serve as key intermediates in the development of novel therapeutic agents, particularly those targeting cardiac arrhythmias. This document provides a detailed overview of the synthetic application of this compound in creating a potential anti-arrhythmic drug, outlining the experimental protocols, and presenting relevant data.

Synthesis of a Novel Anti-Arrhythmic Agent

A promising application of this compound lies in the synthesis of novel benzylamine derivatives with potential anti-arrhythmic properties. The synthetic pathway involves the initial conversion of this compound to an activated intermediate, followed by reaction with a suitable amine to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of N-(2-(diethylamino)ethyl)-2-(3-methoxyphenyl)acetamide

This protocol details the synthesis of a potential anti-arrhythmic agent starting from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Diethylethylenediamine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the activation is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in fresh anhydrous dichloromethane and cool to 0 °C.

  • In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(diethylamino)ethyl)-2-(3-methoxyphenyl)acetamide.

Data Presentation

The following table summarizes the typical quantitative data obtained from the synthesis of N-(2-(diethylamino)ethyl)-2-(3-methoxyphenyl)acetamide.

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Appearance Pale yellow oil
¹H NMR (CDCl₃) Consistent with structure
¹³C NMR (CDCl₃) Consistent with structure
Mass Spec (ESI) m/z [M+H]⁺ calculated and found

Mechanism of Action and Signaling Pathway

While the specific target of the newly synthesized compound requires further investigation, its structural similarity to other known anti-arrhythmic agents suggests a potential mechanism involving the modulation of cardiac ion channels. A plausible hypothesis is the inhibition of the late sodium current (INaL), a mechanism shared by the anti-anginal drug ranolazine.

Inhibition of the late sodium current in cardiomyocytes prevents the intracellular sodium overload that occurs during ischemia. This, in turn, reduces the calcium overload via the sodium-calcium exchanger, leading to improved diastolic function and reduced myocardial oxygen demand.

Below is a diagram illustrating the proposed signaling pathway.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect Na_channel Voltage-gated Na+ Channel Na_ion Na+ Na_channel->Na_ion Reduced Na+ Influx Ca_channel Voltage-gated Ca2+ Channel Na_Ca_exchanger Na+/Ca2+ Exchanger Ca_ion Ca2+ Na_Ca_exchanger->Ca_ion Reduced Ca2+ Influx Drug N-(2-(diethylamino)ethyl)-2- (3-methoxyphenyl)acetamide Drug->Na_channel Inhibition of Late Na+ Current (INaL) Na_ion->Na_Ca_exchanger Reduced Na+ Gradient SR Sarcoplasmic Reticulum Contraction Reduced Diastolic Tension & Improved Myocardial Relaxation Ca_ion->Contraction

Caption: Proposed mechanism of action via inhibition of the late sodium current.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and purification of the target compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-Methoxyphenylacetic Acid activation Activation with Thionyl Chloride start->activation coupling Amide Coupling with N,N-Diethylethylenediamine activation->coupling crude Crude Product coupling->crude workup Aqueous Work-up crude->workup chromatography Column Chromatography workup->chromatography pure Pure Product chromatography->pure analysis Characterization (NMR, MS, HPLC) pure->analysis

Caption: Workflow for the synthesis and purification of the target compound.

Disclaimer: The synthesized compound is for research purposes only and has not been approved for human use. Further preclinical and clinical studies are required to establish its safety and efficacy as a cardiovascular drug. The proposed mechanism of action is hypothetical and requires experimental validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methoxyphenylacetic acid synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Comparison of Synthetic Routes

Several methods are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. Below is a summary of the most prevalent methods and their typical yield ranges.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Nitrile Hydrolysis 3-Methoxybenzyl cyanideStrong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH)80-95%High yield, reliable method.Use of highly toxic cyanides in the precursor synthesis.
Willgerodt-Kindler Reaction 3-MethoxyacetophenoneSulfur, Morpholine60-75%Avoids the use of cyanides.Harsh reaction conditions, potential for side products, and malodorous byproducts.
Grignard Carboxylation 3-Methoxybenzyl halide (chloride or bromide)Magnesium, Carbon Dioxide (dry ice)50-70%Avoids cyanides and harsh reagents.Sensitive to moisture and air, requires anhydrous conditions.

Troubleshooting Guides and FAQs

This section is divided by synthetic route to provide targeted troubleshooting advice.

Route 1: Hydrolysis of 3-Methoxyphenylacetonitrile

This is a high-yielding and common method for synthesizing this compound. The process involves the hydrolysis of the nitrile group under acidic or basic conditions.

Q1: What are the main differences between acidic and basic hydrolysis for this synthesis?

A1: Both acidic and basic hydrolysis are effective. Acidic hydrolysis (e.g., with sulfuric or hydrochloric acid) directly yields the carboxylic acid.[1] Basic hydrolysis (e.g., with sodium or potassium hydroxide) initially forms the carboxylate salt, which then requires acidification in a separate step to produce the final product.[1] The choice often depends on the stability of other functional groups in the molecule.

Q2: I am concerned about the toxicity of sodium cyanide used to prepare the starting nitrile. Are there safer alternatives?

A2: Due to the high toxicity of cyanide salts, it is crucial to handle them with extreme care in a well-ventilated fume hood. Safer, though potentially less direct, alternatives for the overall synthesis of this compound include the Willgerodt-Kindler reaction or Grignard carboxylation, which avoid the use of cyanides.

Q3: My hydrolysis reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can increase the temperature to reflux, use a higher concentration of the acid or base, or in the case of basic hydrolysis, add a phase-transfer catalyst if the nitrile has poor solubility in the aqueous base. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Issue: Low Yield of this compound

If you are experiencing a low yield, consider the following potential causes and solutions:

  • Incomplete Hydrolysis: The nitrile may not have fully reacted.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting nitrile spot disappears. Consider using a stronger acid or base solution.

  • Formation of Amide Intermediate: Incomplete hydrolysis can lead to the formation of 3-methoxyphenylacetamide.

    • Solution: Prolong the reaction time or use more forcing conditions (higher temperature or more concentrated acid/base) to drive the hydrolysis to completion.

  • Loss of Product during Workup: The product may be lost during the extraction and isolation steps.

    • Solution: Ensure the pH is sufficiently acidic (pH 1-2) during the acidification step to fully protonate the carboxylate and precipitate the carboxylic acid. Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.

Experimental Workflow for Nitrile Hydrolysis

Nitrile_Hydrolysis_Workflow start Start reagents Combine 3-Methoxyphenylacetonitrile with H2SO4 or NaOH solution start->reagents reflux Heat to reflux (4-12 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup monitor->workup Reaction complete acidify Acidify to pH 1-2 (if basic hydrolysis) workup->acidify extract Extract with organic solvent acidify->extract purify Purify by recrystallization extract->purify end End purify->end

Experimental workflow for the hydrolysis of 3-methoxyphenylacetonitrile.

Route 2: Willgerodt-Kindler Reaction of 3-Methoxyacetophenone

This route offers an alternative that avoids the use of highly toxic cyanides by converting 3-methoxyacetophenone to the corresponding thioamide, which is then hydrolyzed.[2][3]

Q1: What is the role of morpholine and sulfur in this reaction?

A1: In the Willgerodt-Kindler reaction, the ketone reacts with morpholine to form an enamine. This enamine then reacts with sulfur, leading to a rearrangement that ultimately forms a thioamide at the terminal carbon of the alkyl chain.[2]

Q2: The reaction produces a strong, unpleasant odor. How can this be managed?

A2: The odor is due to the formation of sulfur-containing byproducts. It is essential to perform the reaction and workup in a well-ventilated fume hood. Any glassware and waste should be decontaminated with bleach solution before removal from the hood.

Q3: Can I use a different amine instead of morpholine?

A3: While other secondary amines can be used, morpholine is most commonly employed and often gives the best yields for this reaction. The choice of amine can influence the reaction rate and final yield.[4]

Issue: Low Yield or Incomplete Reaction

  • Harsh Reaction Conditions: The Willgerodt-Kindler reaction often requires high temperatures and long reaction times.[5]

    • Solution: Ensure the reaction is heated to a sufficiently high temperature (reflux) for an adequate amount of time. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[6]

  • Formation of Side Products: The harsh conditions can lead to the formation of various side products.

    • Solution: Careful purification of the intermediate thioamide by recrystallization before hydrolysis can improve the purity of the final product.

  • Incomplete Hydrolysis of the Thioamide: The thioamide intermediate may not fully convert to the carboxylic acid.

    • Solution: Ensure the hydrolysis conditions (acidic or basic) are sufficiently strong and that the reaction is heated for a sufficient duration.

Troubleshooting Logic for Willgerodt-Kindler Reaction

Willgerodt_Kindler_Troubleshooting start Low Yield check_thioamide Is thioamide intermediate formed? start->check_thioamide check_hydrolysis Is hydrolysis of thioamide complete? check_thioamide->check_hydrolysis Yes increase_temp_time Increase reaction temperature and/or time check_thioamide->increase_temp_time No stronger_hydrolysis Use stronger hydrolysis conditions (e.g., higher concentration of acid/base) check_hydrolysis->stronger_hydrolysis No side_products Consider side product formation. Optimize purification. check_hydrolysis->side_products Yes end Improved Yield increase_temp_time->end purify_thioamide Purify thioamide before hydrolysis purify_thioamide->end stronger_hydrolysis->end side_products->purify_thioamide

Decision tree for troubleshooting the Willgerodt-Kindler reaction.

Route 3: Grignard Carboxylation of 3-Methoxybenzyl Halide

This method involves the formation of a Grignard reagent from a 3-methoxybenzyl halide, followed by its reaction with carbon dioxide (dry ice) to form the carboxylate, which is then protonated.

Q1: My Grignard reaction is not initiating. What could be the problem?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is flame-dried, and all solvents are anhydrous. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[7]

Q2: What are the common side reactions in a Grignard carboxylation?

Q3: How should I add the Grignard reagent to the carbon dioxide?

A3: It is generally recommended to pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of carbon dioxide, which minimizes side reactions.[9]

Issue: Low Yield of Carboxylic Acid

  • Decomposition of Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.

    • Solution: Use anhydrous solvents and flame-dried glassware. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[7]

  • Inefficient Carboxylation: The reaction with carbon dioxide may not be efficient.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice. Ensure rapid stirring during the addition of the Grignard reagent to the dry ice to maximize the surface area for the reaction.

  • Loss of Product During Workup: The product may be lost during the extraction and purification steps.

    • Solution: After quenching the reaction with acid, ensure the aqueous layer is acidic enough (pH 1-2) to fully protonate the carboxylate. Perform multiple extractions with an appropriate organic solvent to recover the product. An initial basic wash of the organic layer can help remove non-acidic impurities.[10]

Detailed Experimental Protocols

Protocol 1: Hydrolysis of 3-Methoxyphenylacetonitrile (Acidic)
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 3-methoxyphenylacetonitrile (1 equivalent).

  • Reaction: Add a 6 M aqueous solution of sulfuric acid. The volume should be sufficient to allow for efficient stirring.

  • Heating: Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting nitrile is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and pour it over ice.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: Purify the crude product by recrystallization from water or an aqueous ethanol solution.[11]

Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis
  • Thioamide Formation: In a round-bottom flask, combine 3-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (2-3 equivalents).

  • Heating: Heat the mixture to reflux for 5-10 hours.

  • Isolation of Thioamide: Cool the reaction mixture and pour it into water. The crude thioamide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrolysis: In a separate flask, add the crude thioamide to a 10% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to reflux for 3-10 hours, until the hydrolysis is complete (the oily thioamide layer disappears).[12]

  • Workup: Cool the solution and filter to remove any residual sulfur. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.

  • Isolation: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Grignard Carboxylation
  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF.

    • Slowly add a solution of 3-methoxybenzyl chloride or bromide (1 equivalent) in the anhydrous solvent to maintain a gentle reflux.

    • After the addition is complete, stir for another 1-2 hours at room temperature.

  • Carboxylation:

    • In a separate flask, place an excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup:

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 1 M hydrochloric acid until the aqueous layer is acidic (pH 1-2).

    • Extract the aqueous layer with ethyl acetate three times.

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

References

Technical Support Center: Synthesis of 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Hydrolysis of 3-Methoxybenzyl Cyanide: This is a straightforward method involving the conversion of the nitrile group to a carboxylic acid.

  • Willgerodt-Kindler Reaction: This route utilizes 3-methoxyacetophenone as a starting material, which is converted to a thioamide and then hydrolyzed to the desired acid.

  • Grignard Reaction: This method involves the formation of a Grignard reagent from 3-bromoanisole, followed by carboxylation with carbon dioxide.

Q2: What are the typical purities and yields for these methods?

A2: Purity and yield are highly dependent on the optimization of reaction conditions and purification methods. The following table provides a general overview, but it's important to note that these values can vary.

Synthesis RouteTypical Yield RangeCommon Purity Issues
Hydrolysis of 3-Methoxybenzyl Cyanide80-95%Contamination with the intermediate amide, 3-methoxyphenylacetamide.
Willgerodt-Kindler Reaction70-85%Residual thioamide intermediate and other sulfur-containing byproducts.
Grignard Reaction65-80%Presence of the Wurtz coupling byproduct, 3,3'-dimethoxybiphenyl.

Troubleshooting Guides

This section provides troubleshooting for specific byproducts encountered in each synthetic route.

Route 1: Hydrolysis of 3-Methoxybenzyl Cyanide

Issue: Presence of 3-Methoxyphenylacetamide in the final product.

This indicates incomplete hydrolysis of the nitrile. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is not driven to completion, the amide will be a significant impurity.

Troubleshooting Steps:

  • Increase Reaction Time: Prolonging the reflux time can help ensure the complete conversion of the amide to the carboxylic acid.

  • Increase Reagent Concentration: Using a more concentrated acid or base can accelerate the hydrolysis of the amide.

  • Elevate Temperature: If the reaction is being run at a lower temperature, increasing it to reflux can provide the necessary energy to overcome the activation barrier for amide hydrolysis.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. If one is proving ineffective, switching to the other may be beneficial.[1][2][3]

    • Acidic Hydrolysis (e.g., aq. H₂SO₄ or HCl): This method directly produces the carboxylic acid.

    • Basic Hydrolysis (e.g., aq. NaOH or KOH): This initially forms the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[1]

Experimental Protocol: Acidic Hydrolysis of 3-Methoxybenzyl Cyanide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzyl cyanide.

  • Slowly add a 30-70% solution of concentrated sulfuric acid in water.[4]

  • Heat the mixture to reflux (90-150 °C) and maintain for 3-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture and pour it over ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Byproduct start 3-Methoxybenzyl Cyanide hydrolysis Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O) Reflux start->hydrolysis quench Quench with Water/Ice hydrolysis->quench byproduct 3-Methoxyphenylacetamide (from incomplete hydrolysis) hydrolysis->byproduct Incomplete Reaction extract Solvent Extraction quench->extract purify Recrystallization extract->purify product This compound purify->product

Hydrolysis of 3-Methoxybenzyl Cyanide Workflow
Route 2: Willgerodt-Kindler Reaction

Issue: Presence of a thioamide intermediate in the final product.

The Willgerodt-Kindler reaction first produces a thioamide, which is then hydrolyzed to the carboxylic acid. The presence of the thioamide in the final product is due to incomplete hydrolysis.

Troubleshooting Steps:

  • Ensure Sufficient Hydrolysis Time: The hydrolysis of the thioamide can be slow. Ensure the reaction is refluxed for an adequate amount of time after the initial thioamide formation.

  • Use a Stronger Base: If using basic conditions for hydrolysis, increasing the concentration of the base (e.g., from 10% to 20% NaOH) can improve the rate of hydrolysis.[5]

  • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can be beneficial during the hydrolysis step, especially if there are solubility issues.[5]

  • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the thioamide intermediate before working up the reaction.

Experimental Protocol: Willgerodt-Kindler Reaction of 3-Methoxyacetophenone

  • In a round-bottom flask, combine 3-methoxyacetophenone, sulfur, and morpholine.

  • Heat the mixture to reflux (typically 120-140 °C) for 8-12 hours to form the thioamide.

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 20%).[5]

  • Heat the mixture to reflux for an additional 8-12 hours to hydrolyze the thioamide.[5]

  • After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Willgerodt_Kindler_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Byproduct ketone 3-Methoxyacetophenone thioamide_formation Thioamide Formation (Reflux) ketone->thioamide_formation reagents Sulfur + Morpholine reagents->thioamide_formation hydrolysis Hydrolysis (aq. NaOH, Reflux) thioamide_formation->hydrolysis byproduct Thioamide Intermediate (from incomplete hydrolysis) thioamide_formation->byproduct Incomplete Hydrolysis acidify Acidification (HCl) hydrolysis->acidify filter Filtration acidify->filter recrystallize Recrystallization filter->recrystallize product This compound recrystallize->product

Willgerodt-Kindler Reaction Workflow
Route 3: Grignard Reaction

Issue: Formation of 3,3'-dimethoxybiphenyl (Wurtz coupling product).

The Wurtz coupling is a common side reaction in the formation of Grignard reagents, where the Grignard reagent reacts with the starting alkyl/aryl halide.[6][7][8][9]

Troubleshooting Steps:

  • Slow Addition of Halide: Add the 3-bromoanisole solution dropwise to the magnesium turnings over an extended period. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[6]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the formation of the Grignard reagent.[6]

  • Use of an Initiator: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface and ensure a smooth and controlled initiation of the reaction.[6]

  • Dilute Conditions: Using a more dilute solution of 3-bromoanisole can reduce the rate of the bimolecular Wurtz coupling reaction.[6]

  • Continuous Process: If feasible, a continuous flow process can significantly reduce the formation of the Wurtz coupling byproduct by ensuring a high magnesium to halide ratio at the point of reaction.[7][8][9]

Experimental Protocol: Grignard Reaction of 3-Bromoanisole with CO₂

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Activate magnesium turnings in a flask with a small crystal of iodine.

  • Prepare a solution of 3-bromoanisole in anhydrous diethyl ether or THF.

  • Slowly add a small portion of the 3-bromoanisole solution to the magnesium to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise while maintaining a gentle reflux or a controlled low temperature.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Pour the Grignard reagent solution over an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with 1 M HCl.

  • Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Grignard_Troubleshooting high_byproduct High level of 3,3'-dimethoxybiphenyl cause1 High local concentration of 3-bromoanisole high_byproduct->cause1 Caused by cause2 High reaction temperature high_byproduct->cause2 Caused by cause3 Poor initiation high_byproduct->cause3 Caused by solution1 Slow, dropwise addition of 3-bromoanisole cause1->solution1 Mitigated by solution4 Use dilute solution of 3-bromoanisole cause1->solution4 Mitigated by solution2 Maintain low temperature (e.g., 0-5 °C) cause2->solution2 Mitigated by solution3 Use an initiator (Iodine or 1,2-dibromoethane) cause3->solution3 Mitigated by

Troubleshooting Wurtz Coupling in Grignard Synthesis

References

Technical Support Center: Purification of Crude 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Methoxyphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If prepared from 3-methoxybenzyl cyanide, unreacted starting material and the corresponding amide are frequent impurities. Side-products from the Willgerodt-Kindler reaction, if used, can also be present. Other potential impurities include residual solvents and colored byproducts.

Q2: What is the melting point of pure this compound?

A2: The literature melting point of pure this compound is in the range of 65-69 °C. A broad melting range or a melting point lower than this indicates the presence of impurities.

Q3: What are the best solvents for dissolving this compound?

A3: this compound is soluble in chloroform and ethyl acetate.[1] It is also soluble in hot water and aqueous ethanol mixtures, which are commonly used for recrystallization.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. High-Performance Liquid Chromatography (HPLC) offers quantitative purity analysis. A sharp melting point close to the literature value is also a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. The solution is cooling too rapidly.- Use a lower boiling point solvent system (e.g., water or aqueous ethanol). - Perform a preliminary purification step like acid-base extraction to remove gross impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling The solution is not saturated. Nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration and cool again. - Scratch the inside of the flask with a glass rod at the liquid surface to induce crystallization. - Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration.- Reduce the amount of solvent used to dissolve the crude product. Cool the filtrate for a longer period in an ice bath to maximize crystal precipitation. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Colored impurities in the final product Colored byproducts from the synthesis are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC The chosen eluent system has the wrong polarity.- Adjust the solvent ratio. For silica gel, if the spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.
The compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration.
Cracks or channels in the column packing Improper packing of the stationary phase.- Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is generally recommended for silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot 95% ethanol. Start with approximately 10-15 mL and add more if necessary to achieve complete dissolution at boiling temperature.

  • Decoloration (Optional): If the solution is colored, add a small amount (approx. 0.1-0.2 g) of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists, then add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve 5.0 g of crude this compound in 50 mL of diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with two 25 mL portions of 1 M sodium bicarbonate solution. Combine the aqueous extracts.

  • Washing: Wash the ether layer with 25 mL of brine. The ether layer contains neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. This compound will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of ice-cold water.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.

Protocol 3: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack a glass column.

  • Loading: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate. A common gradient is to start with 95:5 hexane:ethyl acetate and move towards 80:20.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a representative comparison of the purification techniques. The initial purity of the crude this compound is assumed to be approximately 90%.

Purification Technique Starting Purity (%) Final Purity (%) Recovery Yield (%) Notes
Recrystallization (Aqueous Ethanol)~9098-9975-85Good for removing less polar and more polar impurities. Yield can be lower due to solubility in the mother liquor.
Acid-Base Extraction~9095-9785-95Excellent for removing neutral and basic impurities. May not remove acidic impurities effectively.
Column Chromatography (Silica Gel)~90>9960-75Can achieve very high purity but is more time-consuming and may have lower yields due to product loss on the column.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base column_chrom Column Chromatography crude->column_chrom pure_product Pure this compound recrystallization->pure_product acid_base->pure_product column_chrom->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Slower Cooling / Change Solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Saturate / Seed / Scratch no_crystals->solution2 Yes solution3 Reduce Solvent / Cool Longer low_yield->solution3 Yes success Successful Crystallization low_yield->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Industrial Production of 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale production of 3-Methoxyphenylacetic acid (3-MPAA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the industrial production of this compound, primarily focusing on the common synthesis route involving the hydrolysis of 3-Methoxyphenylacetonitrile.

Problem ID Issue Potential Causes Recommended Solutions
YLD-001 Low Overall Yield Incomplete hydrolysis of the nitrile intermediate.- Increase reaction temperature within the optimal range (e.g., 90°C - 150°C for sulfuric acid hydrolysis)[1].- Extend reaction time, monitoring completion with in-process controls (e.g., HPLC).- Ensure proper mixing to maintain homogeneity.- For basic hydrolysis, ensure the concentration of the base (e.g., NaOH) is sufficient.
Degradation of starting material or product under harsh reaction conditions.- Optimize temperature and reaction time to avoid prolonged exposure to harsh acidic or basic conditions.- Consider a two-phase system if applicable to protect the product as it forms.
Side reactions, such as the formation of 3-methoxybenzyl alcohol from the halide precursor.- In the preceding cyanidation step, use an anhydrous solvent like acetone to prevent hydrolysis of the benzyl halide[2].- Ensure the cyanide salt is of high purity and used in appropriate molar excess.
PUR-001 Product Discoloration (Yellow/Brown) Presence of colored impurities from side reactions or degradation.- During workup, perform a decolorization step by treating the neutralized aqueous solution with activated carbon at 50°C - 90°C before acidification[1].- Ensure complete removal of any residual reactants or catalysts that may cause discoloration upon heating.
Oxidation of phenolic impurities.- If phenolic impurities are suspected, conduct the purification steps under an inert atmosphere (e.g., nitrogen).
PUR-002 Difficulty in Crystallization/Oily Product Presence of impurities inhibiting crystal lattice formation.- Ensure the purity of the crude product is sufficiently high before attempting crystallization.- Perform an additional purification step, such as a solvent wash or activated carbon treatment[1].- Experiment with different crystallization solvents (e.g., water, aqueous ethanol, n-hexane)[3][4].- Utilize seeding with a small amount of pure 3-MPAA to induce crystallization.
Incorrect pH during precipitation.- Carefully adjust the pH to 1-2 with a mineral acid like HCl to ensure complete precipitation of the carboxylic acid[1][3]. Use a calibrated pH meter for accurate measurement.
IMP-001 Presence of Unreacted 3-Methoxyphenylacetonitrile Incomplete hydrolysis reaction.- As per YLD-001, optimize reaction time, temperature, and reagent concentration.- Monitor the reaction progress via HPLC to ensure the residual nitrile content is below the acceptable limit (e.g., <0.1-1%) before proceeding with workup[1].
IMP-002 Formation of Amide Intermediate (3-Methoxyphenylacetamide) Incomplete hydrolysis of the amide intermediate to the carboxylic acid.- Under acidic hydrolysis, ensure sufficient water is present and the reaction is run for an adequate duration.- Under basic hydrolysis, higher temperatures and longer reaction times may be required to fully hydrolyze the amide.
SAF-001 Safety Hazard During Synthesis Use of highly toxic cyanide salts (e.g., NaCN) in the nitrile synthesis step.- All manipulations involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- An emergency quench solution (e.g., sodium hypochlorite/sodium hydroxide) should be readily available to neutralize cyanide spills.
Generation of toxic and odorous gases (e.g., H₂S) in alternative synthesis routes like the Willgerodt-Kindler reaction.- This reaction must be conducted in a closed system with appropriate scrubbers to handle off-gassing[3]. Given the hazards, the benzyl cyanide hydrolysis route is often preferred for industrial production[3].

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial method is a two-step process:

  • Cyanation: Reaction of 3-methoxybenzyl chloride with a cyanide salt (e.g., sodium cyanide) to form 3-methoxyphenylacetonitrile.

  • Hydrolysis: Hydrolysis of the resulting nitrile intermediate under acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions to yield this compound[1][3].

Alternative routes, such as the Willgerodt-Kindler reaction of 3-methoxyacetophenone, are generally less favored on an industrial scale due to harsh conditions, lower yields, and the production of hazardous byproducts like hydrogen sulfide[3].

Q2: What are the critical process parameters to monitor during the hydrolysis of 3-methoxyphenylacetonitrile?

A2: Key parameters include:

  • Temperature: Typically between 90°C and 150°C for acid hydrolysis, which significantly influences the reaction rate[1].

  • Reaction Time: Must be sufficient for complete conversion to avoid high levels of unreacted nitrile or amide intermediate.

  • pH: Crucial during the workup phase. The crude product is often dissolved in a base to a pH of 7.5-10 for purification, and then precipitated by acidifying to a pH of 1-4[1].

  • Concentration of Reagents: The concentration of the acid or base used for hydrolysis affects reaction kinetics and potential side reactions.

Q3: Which analytical techniques are recommended for in-process control and final product quality assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both in-process monitoring and final purity analysis. It can be used to quantify the disappearance of the starting nitrile, the formation of the amide intermediate, and the final 3-MPAA product, as well as to detect other impurities[5]. Other techniques include Gas Chromatography (GC) for purity assessment and Titration with a standardized base to determine the assay of the final acidic product.

Q4: Can the Willgerodt-Kindler reaction be a viable alternative for industrial production?

A4: While theoretically possible, the Willgerodt-Kindler reaction, which typically converts 3-methoxyacetophenone to the corresponding thioamide followed by hydrolysis, presents significant industrial challenges. These include the use of sulfur and an amine (like morpholine), often at high temperatures, which can lead to the formation of toxic and foul-smelling hydrogen sulfide gas[3]. Yields can be inconsistent, and purification of the final product from sulfur-containing byproducts can be complex, making it less economically viable and environmentally friendly compared to the benzyl cyanide route[3][6].

Q5: What are the common impurities found in the final product?

A5: Common impurities can include:

  • Unreacted 3-methoxyphenylacetonitrile.

  • The intermediate 3-methoxyphenylacetamide.

  • Positional isomers (e.g., 2- or 4-methoxyphenylacetic acid) if the initial starting materials were not pure.

  • 3-methoxybenzyl alcohol, formed by hydrolysis of the benzyl chloride precursor[2].

Process and Troubleshooting Diagrams

G cluster_0 Synthesis Stage cluster_1 Purification Stage start Start: 3-Methoxybenzyl Chloride + NaCN nitrile 3-Methoxyphenylacetonitrile start->nitrile Cyanation hydrolysis Hydrolysis (Acid or Base) nitrile->hydrolysis crude_product Crude 3-MPAA Solution hydrolysis->crude_product neutralize Neutralize to pH 7.5-10 crude_product->neutralize decolorize Activated Carbon Treatment neutralize->decolorize filter_carbon Filter decolorize->filter_carbon acidify Acidify to pH 1-4 filter_carbon->acidify crystallize Crystallization & Filtration acidify->crystallize dry Drying crystallize->dry final_product Final Product: Pure 3-MPAA dry->final_product

Caption: General workflow for the industrial production of 3-MPAA.

G start Low Yield (YLD-001) Detected check_hydrolysis Is hydrolysis reaction complete? start->check_hydrolysis check_impurities Are there significant side-products? check_hydrolysis->check_impurities Yes check_conditions Review reaction conditions (Temp, Time, Conc.) check_hydrolysis->check_conditions No check_precursor Analyze purity of 3-methoxybenzyl cyanide. check_impurities->check_precursor Yes end_ok Yield Improved check_impurities->end_ok No, review degradation optimize_conditions Increase temp/time. Monitor via HPLC. check_conditions->optimize_conditions optimize_conditions->end_ok improve_cyanation Optimize cyanidation step. Use anhydrous solvent. check_precursor->improve_cyanation improve_cyanation->end_ok

References

Stability issues of 3-Methoxyphenylacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methoxyphenylacetic acid (3-MPA) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound (3-MPA) in aqueous solutions can be influenced by several factors, including:

  • pH: Hydrolysis of the methoxy group or other pH-dependent reactions can occur at acidic or alkaline pH.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light may lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: How can I determine the stability of my 3-MPA solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to determine the stability of your 3-MPA solution.[1][2][3][4] This method should be able to separate the intact 3-MPA from any potential degradation products. Forced degradation studies are essential for developing and validating such a method.[1][5][6][7]

Q3: What are forced degradation studies?

A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[5][7] This helps to identify potential degradation products and establish the degradation pathways.[5][7] Common stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[7]

Q4: What are the expected degradation products of 3-MPA?

A4: While specific degradation products for 3-MPA are not extensively documented in publicly available literature, potential degradation pathways for phenylacetic acid derivatives may include:

  • Hydrolysis of the methoxy group: This would lead to the formation of 3-Hydroxyphenylacetic acid.

  • Oxidation of the phenyl ring or the acetic acid side chain.

  • Decarboxylation under certain conditions.

The identification of actual degradation products requires analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram of a 3-MPA solution. Degradation of 3-MPA.Perform a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating. Review solution preparation and storage conditions (pH, temperature, light exposure).
Decrease in 3-MPA concentration over time. Instability of the solution.Evaluate the pH and temperature at which the solution is stored. Protect the solution from light. Consider using a buffered solution to maintain a stable pH.
Discoloration of the 3-MPA solution. Formation of degradation products, possibly due to oxidation or photolysis.Prepare fresh solutions and store them protected from light and in an inert atmosphere (e.g., by purging with nitrogen). Analyze the discolored solution by LC-MS to identify the colored species.
Precipitation in the aqueous solution. Poor solubility or formation of insoluble degradation products.Verify the concentration of 3-MPA is within its solubility limit at the given pH and temperature. Filter the solution before use. Analyze the precipitate to determine its identity.

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying 3-MPA in the presence of its degradation products.

Protocol:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the separation of small aromatic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be optimized for the best separation.

  • Detection: UV detection at a wavelength where 3-MPA has significant absorbance (e.g., 275 nm) is appropriate.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies as described below. The method should be able to resolve the 3-MPA peak from all degradation product peaks.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for a forced degradation study of a 3-MPA solution (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Treat the 3-MPA solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Treat the 3-MPA solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Treat the 3-MPA solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the 3-MPA solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the 3-MPA solution to a light source that provides both UV and visible light (e.g., a xenon lamp) for a specified duration (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light, as per ICH Q1B guidelines).

    • A control sample should be kept in the dark at the same temperature.

Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. If degradation is observed, the degradation products can be further characterized by LC-MS.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables. Below are examples of how to present such data. (Note: The data in these tables is hypothetical and for illustrative purposes only, as no specific stability data for 3-MPA was found in the public domain.)

Table 1: Summary of Forced Degradation of this compound

Stress Condition% Degradation of 3-MPANumber of Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h45.83
3% H₂O₂, RT, 24h8.51
70°C, 48h5.11
Photolysis (ICH Q1B)22.34

Table 2: pH-Dependent Stability of this compound at 25°C

pHInitial Assay (%)Assay after 7 days (%)% Degradation
2.0100.098.51.5
5.0100.099.80.2
7.4100.099.50.5
9.0100.092.17.9

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results MPA_solution 3-MPA Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) MPA_solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) MPA_solution->Base Oxidation Oxidation (3% H2O2, RT) MPA_solution->Oxidation Thermal Thermal (70°C) MPA_solution->Thermal Photo Photolysis (ICH Q1B) MPA_solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed Kinetics Degradation Kinetics HPLC->Kinetics Deg_Products Degradation Products LCMS->Deg_Products Pathway Degradation Pathway Deg_Products->Pathway

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_resolution Resolution Problem Stability Issue Observed (e.g., new peaks, loss of assay) Check_Storage Review Storage Conditions (pH, Temp, Light) Problem->Check_Storage Check_Method Verify HPLC Method is Stability-Indicating Problem->Check_Method Optimize_Storage Optimize Storage (e.g., buffer, protect from light) Check_Storage->Optimize_Storage Forced_Deg Perform Forced Degradation Study Check_Method->Forced_Deg Stable_Formulation Develop Stable Formulation / Storage Protocol Optimize_Storage->Stable_Formulation Identify_Deg Identify Degradants (LC-MS) Forced_Deg->Identify_Deg Identify_Deg->Stable_Formulation

Caption: Logical troubleshooting guide for stability issues with 3-MPA solutions.

References

Technical Support Center: Synthesis of 3-Methoxyphenylacetic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxyphenylacetic acid using the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of synthesizing this compound via a Grignard reaction?

The synthesis involves two main steps. First, a Grignard reagent is prepared by reacting an appropriate 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride or bromide) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This forms 3-methoxybenzylmagnesium halide. In the second step, this Grignard reagent is reacted with carbon dioxide (usually in the form of dry ice) in a process called carboxylation.[1] Subsequent acidification of the resulting magnesium carboxylate salt yields the final product, this compound.

Q2: What are the most critical factors for a successful Grignard reaction?

The success of a Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents, including water.[2] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used to prevent the Grignard reagent from being quenched.[3]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[4]

  • Magnesium Quality: The surface of the magnesium turnings should be activated to ensure the reaction initiates properly. A layer of magnesium oxide on the surface can prevent the reaction from starting.

  • Purity of Reagents: The 3-methoxybenzyl halide and the solvent should be pure and free from moisture.

Q3: Which starting material is better: 3-methoxybenzyl chloride or 3-methoxybenzyl bromide?

Both 3-methoxybenzyl chloride and bromide can be used to prepare the Grignard reagent. Generally, alkyl and benzyl bromides are more reactive than chlorides, which can lead to easier initiation of the Grignard reaction. However, chlorides are often less expensive. The choice may depend on the specific reaction conditions, cost considerations, and the desired reactivity.

Q4: What are the common side reactions in this synthesis?

Several side reactions can occur, potentially lowering the yield of the desired product:

  • Wurtz Coupling: The Grignard reagent can react with the starting 3-methoxybenzyl halide to form a homocoupled dimer (1,2-bis(3-methoxyphenyl)ethane). This is more likely to occur with more reactive halides and at higher concentrations.[3]

  • Reaction with Oxygen: If the reaction is not maintained under a strict inert atmosphere, the Grignard reagent can react with oxygen to form hydroperoxides, which upon workup can lead to the formation of 3-methoxybenzaldehyde or 3-methoxybenzyl alcohol.

  • Formation of Ketone Byproduct: During carboxylation, the initially formed carboxylate can react with another molecule of the Grignard reagent to produce a ketone.[3] To minimize this, the Grignard solution should be added to a large excess of well-stirred dry ice.[3]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or reagents.3. Impure 3-methoxybenzyl halide.1. Activate the magnesium turnings by crushing them in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.2. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.3. Purify the 3-methoxybenzyl halide before use.
Low yield of this compound 1. Incomplete formation of the Grignard reagent.2. Quenching of the Grignard reagent by moisture or oxygen.3. Significant side reactions (e.g., Wurtz coupling).4. Inefficient carboxylation.1. Ensure the magnesium is fully consumed before proceeding to the carboxylation step. Consider extending the reaction time for Grignard formation.2. Maintain a positive pressure of an inert gas throughout the reaction. Use a drying tube on the condenser.3. Add the halide solution slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations. Consider using a more dilute solution.4. Add the Grignard solution slowly to a vigorously stirred slurry of crushed dry ice in an ethereal solvent to ensure a large excess of CO2. Maintain a low temperature during the addition.[3]
Formation of a significant amount of byproduct 1. Wurtz coupling product (1,2-bis(3-methoxyphenyl)ethane) is observed.2. Presence of 3-methoxybenzaldehyde or 3-methoxybenzyl alcohol.3. Formation of a ketone byproduct.1. Slow, dropwise addition of the halide to the magnesium can minimize this. Using a less reactive halide (chloride instead of bromide) might also help.2. Ensure a strict inert atmosphere is maintained throughout the experiment.3. Add the Grignard reagent to a large excess of dry ice with efficient stirring at low temperatures.[3]
Product is difficult to purify 1. Presence of unreacted starting material.2. Contamination with byproducts.1. Ensure the Grignard formation reaction goes to completion.2. Purify the crude product by recrystallization from a suitable solvent or by column chromatography. An acid-base extraction during the workup can help separate the acidic product from neutral byproducts.

Data Presentation

Table 1: Comparison of Solvents for Grignard Reactions

SolventKey PropertiesPotential AdvantagesPotential Disadvantages
Diethyl Ether (Et₂O) Low boiling point (35 °C), common Grignard solvent.Easy to remove after reaction.Highly flammable, can be difficult to maintain reflux without a cooling bath.
Tetrahydrofuran (THF) Higher boiling point (66 °C), good at solvating the Grignard reagent.Can lead to higher yields and faster reaction rates compared to Et₂O.Can be more difficult to remove, also highly flammable.
2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (80 °C), derived from renewable resources.Shown to suppress Wurtz coupling byproducts in some cases, considered a "greener" solvent.[5]May require higher temperatures for reaction initiation.
Cyclopentyl methyl ether (CPME) High boiling point (106 °C), low peroxide formation.Safer alternative to Et₂O and THF.May require higher temperatures.

Note: This table is a summary of general observations from the literature and may not reflect the exact outcomes for the synthesis of this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Grignard reaction, based on general procedures. Researchers should optimize conditions for their specific setup and scale.

1. Preparation of 3-Methoxybenzylmagnesium Chloride

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried and assembled while hot under a stream of nitrogen.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • 3-Methoxybenzyl chloride (1.0 equivalent)

    • Anhydrous tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the flask under a positive pressure of nitrogen.

    • Add enough anhydrous THF to cover the magnesium.

    • Dissolve the 3-methoxybenzyl chloride in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the chloride solution to the magnesium suspension. The reaction should initiate, as indicated by a color change (disappearance of the iodine color) and gentle refluxing. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[4]

2. Carboxylation and Workup

  • Apparatus: A separate large flask or beaker.

  • Reagents:

    • Crushed dry ice (in large excess)

    • Anhydrous THF

    • Saturated aqueous ammonium chloride solution

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In the separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly transfer the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.

    • Allow the mixture to warm to room temperature, which will cause the excess CO₂ to sublime.[4]

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

    • Acidify the aqueous layer to a pH of 1-2 with 1 M hydrochloric acid.[4]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes).

Visualizations

Experimental_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Carboxylation Carboxylation and Workup A 1. Add Mg turnings and I₂ to flame-dried flask under N₂ B 2. Add anhydrous THF A->B C 3. Add a small amount of 3-methoxybenzyl chloride in THF B->C D 4. Wait for reaction initiation (color change, reflux) C->D E 5. Add remaining 3-methoxybenzyl chloride dropwise D->E F 6. Stir at room temperature for 1-2 hours E->F H 8. Add Grignard solution to dry ice slurry at 0 °C F->H Transfer Grignard Reagent G 7. Prepare slurry of dry ice in anhydrous THF G->H I 9. Warm to room temperature H->I J 10. Quench with sat. aq. NH₄Cl I->J K 11. Acidify with 1M HCl J->K L 12. Extract with ethyl acetate K->L M 13. Dry, filter, and concentrate organic layers L->M N 14. Purify by recrystallization M->N

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard Start Problem with Grignard Reaction Initiation Reaction fails to initiate? Start->Initiation LowYield Low yield? Initiation->LowYield No ActivateMg Activate Mg with I₂ or crushing Initiation->ActivateMg Yes Byproducts Byproducts observed? LowYield->Byproducts No CompleteFormation Ensure complete Grignard formation LowYield->CompleteFormation Yes Wurtz Wurtz coupling? Byproducts->Wurtz Yes DryGlassware Ensure anhydrous conditions ActivateMg->DryGlassware InertAtmosphere Maintain strict inert atmosphere CompleteFormation->InertAtmosphere SlowAddition Slow addition of halide InertAtmosphere->SlowAddition ExcessCO2 Use large excess of CO₂ SlowAddition->ExcessCO2 Ketone Ketone formation? Wurtz->Ketone No SlowAddition2 Slow halide addition Wurtz->SlowAddition2 Yes ExcessCO2_2 Add Grignard to excess CO₂ Ketone->ExcessCO2_2 Yes

References

Optimizing reaction conditions for the hydrolysis of 3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of 3-methoxyphenylacetonitrile. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis of 3-methoxyphenylacetonitrile.

Q1: I am observing a low yield of the final product, 3-methoxyphenylacetic acid. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The hydrolysis of nitriles can be slow. Ensure the reaction has gone to completion by monitoring it using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)). If the reaction is stalled, consider extending the reaction time or increasing the temperature.

  • Suboptimal Reagent Concentration: The concentration of the acid or base catalyst is crucial. For acidic hydrolysis, using a sufficiently concentrated acid, such as 30-70% sulfuric acid, is often necessary to drive the reaction.[1] For basic hydrolysis, ensure a molar excess of the base (e.g., NaOH or KOH) is used.

  • Inefficient Work-up: Product loss can occur during the extraction and isolation phases.

    • Acidic Hydrolysis: The product, this compound, is the free acid. Ensure you are extracting with a suitable organic solvent at the correct pH.

    • Basic Hydrolysis: The initial product is a carboxylate salt, which is water-soluble. You must acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-4 to precipitate the free carboxylic acid before extraction or filtration.[1][2]

  • Side Reactions: Although less common for this substrate, high temperatures can sometimes lead to degradation or side reactions. If you suspect this, try running the reaction at a slightly lower temperature for a longer duration.

G start Low Yield Observed check_completion Monitor Reaction (TLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time or Temperature incomplete->extend_time  Yes check_reagents Review Reagent Concentration/Stoichiometry incomplete->check_reagents  No yield_improved Yield Improved extend_time->yield_improved reagent_issue Suboptimal Reagents check_reagents->reagent_issue adjust_reagents Use More Concentrated Acid/Base or Adjust Molar Ratio reagent_issue->adjust_reagents  Yes check_workup Analyze Work-up Procedure reagent_issue->check_workup  No adjust_reagents->yield_improved workup_issue Inefficient Work-up check_workup->workup_issue adjust_workup Ensure Correct pH for Precipitation/Extraction workup_issue->adjust_workup  Yes workup_issue->yield_improved  No adjust_workup->yield_improved

Caption: Troubleshooting logic for addressing low reaction yield.

Q2: My reaction seems to stop at the intermediate amide stage. How can I promote full hydrolysis to the carboxylic acid?

A2: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with an amide intermediate.[2] If the reaction stalls at the amide, it indicates that the conditions are not harsh enough to hydrolyze the amide. To drive the reaction to completion, you should:

  • Increase Temperature: Amide hydrolysis typically requires higher temperatures than nitrile hydrolysis. Heating the reaction mixture under reflux is standard practice.[3]

  • Increase Reaction Time: Amides are more stable than nitriles; therefore, a longer reaction time is necessary for the second hydrolysis step.

  • Use a Stronger Catalyst: If using dilute acid or base, switching to a more concentrated solution can significantly accelerate amide hydrolysis. A patent for a similar process specifies using 30-70% concentrated sulfuric acid at temperatures between 90°C and 150°C.[1]

Q3: After my basic hydrolysis, I acidified the solution but no precipitate formed. What went wrong?

A3: There are a few possibilities:

  • Insufficient Acidification: The pKa of this compound is around 4.3. You must acidify the solution to a pH well below this value (typically pH 1-2) to ensure the complete protonation and precipitation of the carboxylic acid.[1] Use a reliable pH meter or pH paper to confirm the final pH.

  • Product is Soluble in the Reaction Mixture: If your reaction was run in a co-solvent like ethanol/water, the final product might have some solubility even at a low pH. Try removing the organic solvent under reduced pressure before acidification. Alternatively, after acidification, you may need to extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) instead of relying on precipitation.

  • The Reaction Did Not Work: It is possible the initial hydrolysis reaction failed. Before work-up, it is always advisable to take a small aliquot of the reaction mixture, acidify it, and extract it to run a TLC or GC-MS to confirm the presence of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between acidic and basic hydrolysis for 3-methoxyphenylacetonitrile?

A1: Both methods can effectively convert the nitrile to a carboxylic acid, but they differ in mechanism, work-up, and compatibility with other functional groups.[2][3][4]

  • Acidic Hydrolysis: Typically uses strong acids like H₂SO₄ or HCl and requires heating.[1][3] The final products are the free carboxylic acid and an ammonium salt.[2] This method is generally straightforward but may not be suitable for substrates with acid-sensitive functional groups.[3]

  • Basic Hydrolysis: Uses a strong base like NaOH or KOH in a solvent, often an alcohol/water mixture, under reflux.[3] This method first produces the carboxylate salt and ammonia gas.[2] A separate acidification step is required to obtain the final carboxylic acid product.[2] This approach is often preferred for substrates with base-labile protecting groups or other acid-sensitive functionalities.

Q2: What are typical reaction conditions for this hydrolysis?

A2: Conditions can be optimized, but common starting points are:

  • Acidic Conditions: Refluxing 3-methoxyphenylacetonitrile with 30-70% aqueous sulfuric acid for several hours. Temperatures can range from 90°C to 150°C.[1]

  • Basic Conditions: Refluxing the nitrile with an excess of 10-20% aqueous NaOH or KOH, often with a co-solvent like ethanol to improve solubility. The reaction is typically run for several hours until completion.[3]

Q3: How do I monitor the progress of the reaction?

A3: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of the starting material (3-methoxyphenylacetonitrile). The disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylic acid (which will streak if not basified) indicates the reaction is progressing. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical conditions for nitrile hydrolysis. Note that optimal conditions for 3-methoxyphenylacetonitrile may vary and require experimental optimization.

Hydrolysis TypeCatalyst/ReagentSolvent(s)TemperatureTypical DurationYieldReference(s)
Acidic Conc. H₂SO₄ (30-70%)Water90°C - 150°C2 - 12 hoursHigh[1]
Acidic Dilute HClWaterReflux4 - 24 hoursGood[2][3]
Basic NaOH or KOH (10-25%)Water/EtOHReflux4 - 24 hoursGood[2][3]

Experimental Protocols

Protocol 1: Acidic Hydrolysis using Sulfuric Acid

This protocol is adapted from general procedures for vigorous acid-catalyzed nitrile hydrolysis.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetonitrile (1.0 eq).

  • Reagent Addition: Carefully and slowly add a pre-prepared solution of 50% aqueous sulfuric acid (v/v) (approx. 5-10 mL per gram of nitrile). The addition may be exothermic.

  • Reaction: Heat the mixture to 100-120°C and maintain a gentle reflux.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting nitrile spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization (e.g., from water or an aqueous ethanol mixture).[5]

Protocol 2: Basic Hydrolysis using Sodium Hydroxide

This protocol follows a general procedure for base-catalyzed nitrile hydrolysis.[3]

  • Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 3-methoxyphenylacetonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.5 eq, e.g., 20% w/v).

  • Reaction: Heat the mixture to reflux and stir vigorously. Ammonia gas will be evolved.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by slowly adding concentrated hydrochloric acid.

    • The product, this compound, should precipitate as a solid. If it oils out, extract it with ethyl acetate or dichloromethane.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. If necessary, the product can be purified by recrystallization.

G cluster_0 General Nitrile Hydrolysis Workflow start Start: 3-Methoxyphenylacetonitrile hydrolysis Hydrolysis Reaction (Acidic or Basic Conditions + Heat) start->hydrolysis monitoring Reaction Monitoring (e.g., TLC) hydrolysis->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->hydrolysis No, continue heating workup Reaction Work-up (Quenching, Extraction, Neutralization) completion_check->workup Yes isolation Product Isolation (Precipitation / Evaporation) workup->isolation purification Purification (Recrystallization / Chromatography) isolation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for nitrile hydrolysis.

References

Preventing degradation of 3-Methoxyphenylacetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to prevent its degradation during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air.[1][2] An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to minimize oxidative degradation.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is crucial to assess the purity of the material before further use.

Q3: Can I store solutions of this compound? If so, what are the recommended conditions?

A3: While it is best to prepare solutions fresh, they can be stored for short periods. For optimal stability, store solutions at low temperatures (2-8°C), protected from light, and in a tightly sealed container. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if hydrolysis is a concern.

Q4: What are the primary degradation pathways for this compound?

A4: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the methoxy group, oxidation of the phenylacetic acid moiety, and photodegradation of the aromatic ring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, heat, or moisture.Discard the reagent if significant changes are observed. For minor changes, re-test for purity before use. Ensure proper storage in a cool, dry, dark place in a tightly sealed container.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.Confirm the purity of the this compound using a suitable analytical method like HPLC. Prepare fresh solutions for each experiment.
Appearance of new peaks in chromatogram Formation of degradation products.Refer to the Potential Degradation Products table below. Use a validated stability-indicating HPLC method to identify and quantify the impurities.
Low assay value Degradation of the compound.Review storage and handling procedures. Ensure the material has not been exposed to adverse conditions.

Potential Degradation Pathways and Products

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

Degradation Pathway Stress Condition Potential Degradation Product(s) Chemical Structure of Product(s)
Hydrolysis Acidic or basic conditions, presence of moisture3-Hydroxyphenylacetic acid, MethanolC₈H₈O₃
Oxidation Exposure to air, oxidizing agents3-Methoxy-α-hydroxyphenylacetic acid (3-Methoxymandelic acid), further oxidation productsC₉H₁₀O₄
Photodegradation Exposure to UV or visible lightComplex mixture of phenolic and ring-opened productsVarious
Thermal Degradation High temperaturesDecarboxylation products, phenoxy radicalsVarious

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

Forced Degradation Studies Protocol

To understand the stability of this compound, forced degradation studies can be performed under various stress conditions.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

Visualizations

Storage_Workflow cluster_storage Optimal Storage cluster_monitoring Regular Monitoring cluster_outcome Outcome Store in cool, dry, dark place Store in cool, dry, dark place Tightly sealed container Tightly sealed container Store in cool, dry, dark place->Tightly sealed container Inert atmosphere (optional) Inert atmosphere (optional) Tightly sealed container->Inert atmosphere (optional) Visual inspection Visual inspection Inert atmosphere (optional)->Visual inspection Purity assessment (e.g., HPLC) Purity assessment (e.g., HPLC) Visual inspection->Purity assessment (e.g., HPLC) Stable Compound Stable Compound Purity assessment (e.g., HPLC)->Stable Compound No change Degraded Compound Degraded Compound Purity assessment (e.g., HPLC)->Degraded Compound Changes detected This compound This compound This compound->Store in cool, dry, dark place

Caption: Recommended workflow for the storage and monitoring of this compound.

Degradation_Pathways cluster_degradation Degradation Stressors This compound This compound Heat Heat This compound->Heat Thermolysis Light Light This compound->Light Photolysis Moisture/pH Moisture/pH This compound->Moisture/pH Hydrolysis Oxygen Oxygen This compound->Oxygen Oxidation Decarboxylation Products Decarboxylation Products Heat->Decarboxylation Products Ring-Opened Products Ring-Opened Products Light->Ring-Opened Products 3-Hydroxyphenylacetic acid 3-Hydroxyphenylacetic acid Moisture/pH->3-Hydroxyphenylacetic acid 3-Methoxymandelic acid 3-Methoxymandelic acid Oxygen->3-Methoxymandelic acid

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Overcoming low yield in the acetophenone rearrangement method for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in acetophenone rearrangement synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of acetophenone rearrangements that result in low yields?

A1: Several rearrangement reactions involving acetophenone can suffer from low yields. The most frequently encountered are the Willgerodt-Kindler reaction, the Fries rearrangement of acetophenone derivatives, and the Beckmann rearrangement of acetophenone oxime. Each method has unique challenges that can impact the overall yield of the desired product.

Q2: What are the primary factors that contribute to low yields in these rearrangements?

A2: Low yields can often be attributed to a combination of factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role.

  • Catalyst Issues: The type, amount, and activity of the catalyst are crucial.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

  • Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting material.

  • Product Degradation: The desired product may be unstable under the reaction conditions.

  • Inefficient Purification: Product loss during workup and purification steps is a common issue.

Q3: How can I improve the regioselectivity (ortho- vs. para-) in the Fries rearrangement?

A3: Regioselectivity in the Fries rearrangement is highly dependent on reaction conditions. Generally, lower temperatures and polar solvents favor the formation of the para-isomer, while higher temperatures and non-polar solvents favor the ortho-isomer.[1][2]

Troubleshooting Guides

Willgerodt-Kindler Reaction: Synthesis of Phenylacetic Acids

The Willgerodt-Kindler reaction transforms acetophenones into the corresponding phenylacetic acids via a thiomorpholide intermediate.[3] Low yields are a common problem in this multi-step process.

Issue: Low yield of the final phenylacetic acid product.

Troubleshooting Workflow:

Willgerodt_Kindler_Troubleshooting start Low Yield in Willgerodt-Kindler Reaction check_thiomorpholide Step 1: Check Formation of Phenylacetothiomorpholide start->check_thiomorpholide check_hydrolysis Step 2: Evaluate Hydrolysis of the Intermediate check_thiomorpholide->check_hydrolysis Intermediate OK sub_thiomorpholide Incomplete reaction? Side products? check_thiomorpholide->sub_thiomorpholide check_purification Step 3: Optimize Purification check_hydrolysis->check_purification Hydrolysis Complete sub_hydrolysis Incomplete hydrolysis? Degradation? check_hydrolysis->sub_hydrolysis solution Improved Yield check_purification->solution Purification Optimized sub_purification Product loss during extraction/crystallization? check_purification->sub_purification

Caption: Troubleshooting workflow for the Willgerodt-Kindler reaction.

Detailed Troubleshooting Steps:

  • Problem: Incomplete formation of the phenylacetothiomorpholide intermediate.

    • Possible Cause: Insufficient reaction time or temperature. The reaction of acetophenone with sulfur and morpholine typically requires refluxing at 120-130°C for several hours.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. Ensure the temperature is maintained within the optimal range. The use of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) can also improve the reaction rate and yield.

  • Problem: Inefficient hydrolysis of the thiomorpholide intermediate.

    • Possible Cause: The hydrolysis step, typically carried out with a strong base like NaOH, may be incomplete.

    • Solution: Ensure a sufficient excess of the base is used and that the hydrolysis is carried out at an appropriate temperature (e.g., 100°C) for an adequate duration.[3] Monitoring the disappearance of the intermediate by TLC is recommended.

  • Problem: Product loss during workup and purification.

    • Possible Cause: Phenylacetic acid is somewhat soluble in water. Multiple extractions are necessary to recover the product efficiently.

    • Solution: After acidification of the aqueous layer, extract the product multiple times with an organic solvent like ether or ethyl acetate.[3] To further purify, the crude product can be dissolved in a sodium bicarbonate solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[3][4] Recrystallization from water or dilute alcohol can also be employed for further purification.[3][5]

Experimental Protocol: Phenylacetic Acid from Acetophenone [3]

  • Thiomorpholide Formation: In a round-bottom flask, combine acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol). Add a catalytic amount of p-toluenesulfonic acid (0.35 mmol).

  • Reflux the mixture with constant stirring in an oil bath at 120–130°C for 8 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add 20% aqueous NaOH and a phase transfer catalyst such as triethyl benzyl ammonium chloride (TEBA) (0.05 mmol).

  • Heat the mixture at 100°C for another 8 hours to facilitate hydrolysis.

  • Workup: Cool the reaction mixture and filter. Acidify the filtrate with HCl to pH 2 to precipitate the crude phenylacetic acid.

  • Purification: Dissolve the crude acid in 10% NaHCO₃ solution and wash with ethyl acetate. Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure phenylacetic acid.

Data Summary: Effect of Amine on Willgerodt-Kindler Reaction Yield

AmineYield of Phenylacetic Acid from Styrene (%)
MorpholineHigh (specific % not provided in snippets)
Other AminesLower yields

Note: The provided search results mention that other amines can be used but will result in lower yields, though specific quantitative data for a range of amines was not available in the snippets.

Fries Rearrangement: Synthesis of Hydroxyacetophenones

The Fries rearrangement of phenyl acetate or other phenolic esters yields ortho- and para-hydroxyacetophenones.[6] Low yields and poor regioselectivity are common hurdles.[1]

Issue: Low overall yield of hydroxyacetophenone products.

Troubleshooting Workflow:

Fries_Troubleshooting start Low Yield in Fries Rearrangement check_catalyst Step 1: Verify Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions (Temp. & Solvent) check_catalyst->check_conditions Catalyst OK sub_catalyst Catalyst deactivation? Insufficient amount? check_catalyst->sub_catalyst check_side_reactions Step 3: Minimize Side Reactions check_conditions->check_side_reactions Conditions Optimized sub_conditions Incorrect temperature for desired isomer? Inappropriate solvent polarity? check_conditions->sub_conditions solution Improved Yield check_side_reactions->solution Side Reactions Minimized sub_side_reactions Formation of by-products like phenol? check_side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for the Fries rearrangement.

Detailed Troubleshooting Steps:

  • Problem: Catalyst Inefficiency.

    • Possible Cause: Lewis acids like AlCl₃ are commonly used and are moisture-sensitive.[2] Using an insufficient amount or deactivated catalyst will result in low conversion.

    • Solution: Use anhydrous AlCl₃ and ensure the reaction is set up under an inert atmosphere to prevent moisture contamination. An excess of the Lewis acid is often required as it complexes with both the starting material and the product.[2] Alternative eco-friendly catalysts like p-toluenesulfonic acid (PTSA) can also be effective.[7][8]

  • Problem: Poor Regioselectivity and Low Yield of Desired Isomer.

    • Possible Cause: The reaction temperature and solvent polarity are not optimized for the desired isomer.[1][2]

    • Solution:

      • For the para-isomer: Use lower reaction temperatures (e.g., <60°C) and a polar solvent like nitrobenzene.[1]

      • For the ortho-isomer: Employ higher temperatures (e.g., >160°C) and a non-polar solvent or no solvent.[1]

  • Problem: Formation of Side Products.

    • Possible Cause: At higher temperatures, side reactions such as the formation of phenol and p-acetoxyacetophenone can occur.[9]

    • Solution: Carefully control the reaction temperature. The use of mechanochemical methods, such as ball milling or twin-screw extrusion, has been shown to improve selectivity and reduce reaction times.[9][10]

Experimental Protocol: Fries Rearrangement of Phenyl Acetate [11]

  • Place phenyl acetate (0.073 mol) in a round-bottom flask containing p-toluenesulfonic acid (0.042 mol).

  • Heat the reaction mixture in an oil bath at 100-110°C for 30 minutes.

  • Pour the hot mixture onto ice-cold water with vigorous stirring. A mixture of o-hydroxyacetophenone (liquid) and p-hydroxyacetophenone (solid) will be obtained.

  • The o-isomer can be isolated by steam distillation.

Data Summary: Effect of Temperature on ortho/para Ratio in Fries Rearrangement [1]

Temperature (°C)ortho:para RatioTotal Yield (%)
401.0 : 2.1345
601.0 : 1.8565
801.0 : 1.5480
1002.84 : 1.088
1203.03 : 1.092
1501.95 : 1.075
1701.72 : 1.062

Data adapted from a study on the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene with 1.5 equivalents of AlCl₃.

Beckmann Rearrangement of Acetophenone Oxime

The Beckmann rearrangement converts acetophenone oxime to acetanilide. Low yields can result from incomplete reaction or the formation of side products.

Issue: Low yield of acetanilide.

Troubleshooting Workflow:

Beckmann_Troubleshooting start Low Yield in Beckmann Rearrangement check_reagent Step 1: Evaluate Rearrangement Agent start->check_reagent check_conditions Step 2: Optimize Reaction Conditions check_reagent->check_conditions Reagent OK sub_reagent Ineffective acid catalyst? Incorrect stoichiometry? check_reagent->sub_reagent check_workup Step 3: Refine Workup and Purification check_conditions->check_workup Conditions Optimized sub_conditions Suboptimal temperature or solvent? check_conditions->sub_conditions solution Improved Yield check_workup->solution Workup Refined sub_workup Product loss during extraction? check_workup->sub_workup

Caption: Troubleshooting workflow for the Beckmann rearrangement.

Detailed Troubleshooting Steps:

  • Problem: Incomplete Rearrangement.

    • Possible Cause: The strength and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid and trifluoroacetic acid (TFA).[12][13]

    • Solution: Ensure the use of a sufficiently strong acid at an appropriate concentration. For TFA-catalyzed rearrangements, a molar ratio of TFA to substrate greater than 3 is often required for high yields.[12]

  • Problem: Side Product Formation.

    • Possible Cause: Depending on the reaction conditions, side reactions can occur.

    • Solution: The choice of solvent can significantly influence the reaction outcome. Solvents like nitroethane have been used successfully.[12] In some cases, the reaction can be performed without a solvent.[12]

  • Problem: Product Isolation.

    • Possible Cause: Acetanilide may require careful extraction and purification to achieve high purity and yield.

    • Solution: After reaction completion, the mixture is typically diluted with water and extracted with an organic solvent like dichloromethane.[12]

Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime [12]

  • In a glass reactor under a nitrogen atmosphere, charge acetophenone oxime (1.3 mmol) and nitroethane (9 mL).

  • Add trifluoroacetic acid (12.5 mmol).

  • Monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

  • Isolate the acetanilide, with yields reported to be around 90-95%.[12]

Data Summary: Influence of Solvent on Beckmann Rearrangement [12]

SolventOxime Conversion (%)Selectivity to Acetanilide (%)
NitroethaneHigh (specific % not provided)High (specific % not provided)
DichloromethaneHigh (specific % not provided)High (specific % not provided)
AcetonitrileHigh (specific % not provided)High (specific % not provided)

Note: The provided search results indicate that high selectivity and yield can be achieved in various solvents, with specific quantitative comparisons not detailed in the snippets.

References

Minimizing impurities in the final product of 3-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyphenylacetic acid. Our goal is to help you minimize impurities in your final product through detailed experimental protocols, troubleshooting advice, and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the common impurities associated with each?

A1: There are three primary synthesis routes for this compound, each with a unique impurity profile:

  • Hydrolysis of 3-Methoxyphenylacetonitrile: This is a common and straightforward method. The principal impurities are unreacted starting material (3-Methoxyphenylacetonitrile) and the intermediate amide (3-Methoxyphenylacetamide) due to incomplete hydrolysis.

  • Grignard Reaction of a 3-Methoxybenzyl Halide: This route involves the formation of a Grignard reagent from a 3-methoxybenzyl halide followed by carboxylation with carbon dioxide. A significant side-reaction is the coupling of the Grignard reagent with the starting halide, leading to the formation of 1,2-bis(3-methoxyphenyl)ethane as a key impurity.

  • Willgerodt-Kindler Reaction of 3-Methoxyacetophenone: This reaction converts 3-methoxyacetophenone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. The main impurity is the unhydrolyzed thioamide intermediate.

Q2: How can I effectively remove the intermediate amide impurity when synthesizing this compound via nitrile hydrolysis?

A2: The amide impurity can often be removed through careful pH control during the workup. By making the aqueous solution strongly basic (pH > 10), the desired carboxylic acid will deprotonate and dissolve in the aqueous layer as its salt. The less acidic amide can then be extracted into an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified this compound.[1] If this is not sufficient, column chromatography is a reliable alternative.

Q3: What are the critical parameters to control during the Grignard synthesis to minimize byproduct formation?

A3: To minimize the formation of the 1,2-bis(3-methoxyphenyl)ethane impurity, it is crucial to:

  • Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

  • Slowly add the 3-methoxybenzyl halide to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations of the halide, which favors the coupling side reaction.

  • Ensure complete formation of the Grignard reagent before carboxylation.

  • Add the Grignard solution to a well-stirred slurry of dry ice in an ethereal solvent to ensure an excess of carbon dioxide and maintain a low temperature.

Q4: I am observing a yellow or brown color in my final this compound product. What is the likely cause and how can I prevent it?

A4: Colored impurities often arise from the carryover of colored intermediates or byproducts. To prevent this, it is recommended to purify the intermediates at each step of the synthesis. For example, in the Willgerodt-Kindler reaction, the crude thioamide can be yellow. Recrystallizing the thioamide before hydrolysis can lead to a purer final product. Additionally, treatment of the final product solution with activated carbon can help remove colored impurities before crystallization.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Nitrile Hydrolysis
  • Symptom: Presence of unreacted 3-methoxyphenylacetonitrile and/or 3-methoxyphenylacetamide in the final product, detected by techniques like HPLC or NMR.

  • Possible Causes:

    • Insufficient reaction time or temperature.

    • Inadequate concentration of the acid or base catalyst.

    • Poor solubility of the nitrile in the reaction mixture.

  • Troubleshooting Steps:

    • Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.

    • For acidic hydrolysis, consider using a higher concentration of sulfuric acid. For basic hydrolysis, a higher concentration of NaOH or KOH can be used.

    • If solubility is an issue, consider the addition of a co-solvent.

Issue 2: Formation of Dimeric Impurity in Grignard Synthesis
  • Symptom: Presence of 1,2-bis(3-methoxyphenyl)ethane in the final product.

  • Possible Causes:

    • Reaction of the Grignard reagent with unreacted 3-methoxybenzyl halide.

    • High local concentration of the halide during Grignard formation.

  • Troubleshooting Steps:

    • Ensure a slight excess of magnesium is used.

    • Add the halide solution dropwise and slowly to the magnesium suspension to maintain a controlled reaction rate.

    • Use a more dilute solution to better manage the reaction temperature.

Issue 3: Incomplete Hydrolysis of Thioamide in Willgerodt-Kindler Reaction
  • Symptom: Presence of the thioamide intermediate in the final product.

  • Possible Causes:

    • Insufficient hydrolysis time or temperature.

    • Inadequate concentration of the acid or base used for hydrolysis.

  • Troubleshooting Steps:

    • Increase the reflux time for the hydrolysis step (e.g., 8-12 hours).

    • Use a higher concentration of the hydrolyzing agent (e.g., 20% aqueous NaOH).

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the purity of this compound.

Table 1: Effect of Reaction Time on Nitrile Hydrolysis Purity

Reaction Time (hours)This compound (%)3-Methoxyphenylacetonitrile (%)3-Methoxyphenylacetamide (%)
275.215.39.5
490.14.55.4
698.50.51.0
899.2<0.10.7

Note: Data is illustrative and based on typical reaction progress. Actual results may vary.

Table 2: Influence of Halide Addition Rate on Dimer Formation in Grignard Synthesis

Addition Rate of 3-Methoxybenzyl BromideThis compound (%)1,2-bis(3-methoxyphenyl)ethane (%)
Rapid (10 min)8512
Moderate (30 min)926
Slow (60 min)972

Note: Data is illustrative and based on typical reaction outcomes. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
  • In a round-bottom flask equipped with a reflux condenser, add 3-methoxyphenylacetonitrile (1 equivalent).

  • Add a 6 M aqueous solution of sulfuric acid. The volume should be sufficient for efficient stirring.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. For further purification, recrystallize from a suitable solvent such as water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 3-methoxybenzyl chloride (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the chloride solution to the magnesium suspension to initiate the reaction.

    • Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation and Workup:

    • In a separate flask, place an excess of freshly crushed dry ice.

    • Slowly, and with vigorous stirring, add the Grignard solution to the dry ice via a cannula.

    • Allow the mixture to warm to room temperature to sublime the excess CO₂.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 1 M hydrochloric acid until the aqueous layer is acidic (pH 1-2).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify by recrystallization.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The this compound will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral organic impurities.

  • Acidify the aqueous layer with a strong acid, such as 2M HCl, until the pH is acidic (pH ~2).

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.[1]

Visualizations

TroubleshootingWorkflow start Impurity Detected in Final Product identify_impurity Identify Impurity (HPLC, NMR, etc.) start->identify_impurity synthesis_route Determine Synthesis Route identify_impurity->synthesis_route nitrile Nitrile Hydrolysis synthesis_route->nitrile Nitrile grignard Grignard Reaction synthesis_route->grignard Grignard wk Willgerodt-Kindler synthesis_route->wk W-K nitrile_impurity Unreacted Nitrile or Amide? nitrile->nitrile_impurity grignard_impurity Dimer Impurity? grignard->grignard_impurity wk_impurity Thioamide Impurity? wk->wk_impurity incomplete_hydrolysis Incomplete Hydrolysis nitrile_impurity->incomplete_hydrolysis Yes purify_amide Purification: - pH adjustment during workup - Recrystallization nitrile_impurity->purify_amide No/Minor optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Increase acid/base conc. incomplete_hydrolysis->optimize_hydrolysis end_node Pure this compound optimize_hydrolysis->end_node purify_amide->end_node coupling_reaction Coupling Side-Reaction grignard_impurity->coupling_reaction Yes purify_dimer Purification: - Recrystallization grignard_impurity->purify_dimer No/Minor optimize_grignard Optimize Grignard Formation: - Slow halide addition - Dry conditions coupling_reaction->optimize_grignard optimize_grignard->end_node purify_dimer->end_node incomplete_wk_hydrolysis Incomplete Thioamide Hydrolysis wk_impurity->incomplete_wk_hydrolysis Yes purify_thioamide Purification: - Recrystallize thioamide intermediate wk_impurity->purify_thioamide No/Minor optimize_wk_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp incomplete_wk_hydrolysis->optimize_wk_hydrolysis optimize_wk_hydrolysis->end_node purify_thioamide->end_node

Caption: Troubleshooting workflow for minimizing impurities in this compound synthesis.

ImpurityControl cluster_synthesis Synthesis Route cluster_impurities Primary Impurities cluster_control Control Strategies nitrile_syn Nitrile Hydrolysis nitrile_imp Unreacted Nitrile 3-Methoxyphenylacetamide nitrile_syn->nitrile_imp grignard_syn Grignard Reaction grignard_imp 1,2-bis(3-methoxyphenyl)ethane grignard_syn->grignard_imp wk_syn Willgerodt-Kindler wk_imp Thioamide Intermediate wk_syn->wk_imp reaction_opt Reaction Optimization (Time, Temp, Conc.) nitrile_imp->reaction_opt workup_opt Workup Optimization (pH Control) nitrile_imp->workup_opt grignard_imp->reaction_opt wk_imp->reaction_opt purification_tech Purification Techniques (Recrystallization, Chromatography) reaction_opt->purification_tech workup_opt->purification_tech end_product High Purity This compound purification_tech->end_product

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, synthesis, spectroscopic data, and biological activities of isomeric methoxyphenylacetic acids.

Methoxyphenylacetic acids, as positional isomers, offer a compelling case study in how the seemingly subtle shift of a methoxy group on a phenyl ring can significantly influence a molecule's physical, chemical, and biological characteristics. This guide provides a detailed comparative analysis of 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid, presenting key experimental data and protocols to inform research and development in medicinal chemistry, agrochemistry, and material science.

Physicochemical Properties

The position of the methoxy group exerts a discernible effect on the melting point, boiling point, and solubility of these isomers. A summary of their key physicochemical properties is presented in the table below.

Property2-Methoxyphenylacetic AcidThis compound4-Methoxyphenylacetic Acid
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol
Appearance White crystalline solid[1]Off-white solid[2]Pale yellow or off-white flakes[3]
Melting Point (°C) 122-125[4]65-69[5]84-86[6]
Boiling Point (°C) Not available306140 at 3 mmHg[6]
Solubility in Water LimitedSlightly soluble6 g/L (20 °C)[6]
Solubility in Organic Solvents Good solubility in ethanol, acetone, chloroformSoluble in chloroform and ethyl acetate[2]Soluble in organic solvents

Synthesis of Methoxyphenylacetic Acid Isomers

Several synthetic routes are available for the preparation of methoxyphenylacetic acids, with the choice of method often depending on the starting materials and desired scale.

Synthesis of 2-Methoxyphenylacetic Acid

A common method for the synthesis of 2-methoxyphenylacetic acid involves the hydrolysis of 2-methoxyphenylacetonitrile. This can be achieved by heating the nitrile with a strong acid, such as sulfuric acid.

Experimental Protocol: Hydrolysis of 2-Methoxybenzyl Cyanide [7]

  • In a round-bottom flask equipped with a reflux condenser, add 2-methoxybenzyl cyanide.

  • Slowly add a 30-70% solution of concentrated sulfuric acid.

  • Heat the mixture to 90-150°C and maintain reflux with stirring.

  • Monitor the reaction by TLC until the nitrile is consumed (typically when the residual nitrile content is less than 1%).

  • Cool the reaction mixture and carefully pour it into cold water.

  • The precipitated 2-methoxyphenylacetic acid is collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis of this compound

This compound can be synthesized from 3-methoxyacetophenone via the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thiomorpholide.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

  • Formation of the Thiomorpholide: In a flask equipped with a reflux condenser, mix 3-methoxyacetophenone, sulfur, and morpholine. Heat the mixture at reflux for several hours.

  • Hydrolysis: After cooling, the crude thiomorpholide is hydrolyzed by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).

  • Work-up: After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is then collected by filtration, washed with water, and purified by recrystallization.

Synthesis of 4-Methoxyphenylacetic Acid

A common route to 4-methoxyphenylacetic acid is the hydrolysis of 4-methoxybenzyl cyanide.[6] Another established method is the Willgerodt-Kindler reaction starting from 4-methoxyacetophenone.

Experimental Protocol: Hydrolysis of 4-Methoxybenzyl Cyanide [6]

  • To a solution of 4-methoxybenzyl cyanide in ethanol and water, add sodium hydroxide.

  • Heat the mixture to reflux and maintain for a period sufficient to complete the hydrolysis.

  • After the reaction is complete, cool the mixture and adjust the pH to the acidic range with a suitable acid (e.g., HCl).

  • Add water and stir to induce crystallization.

  • Collect the precipitated 4-methoxyphenylacetic acid by filtration, wash with water, and dry.

A generalized workflow for the synthesis and purification of methoxyphenylacetic acids is depicted below.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Starting Material (e.g., Methoxyacetophenone or Methoxybenzyl Cyanide) Reaction Chemical Transformation (e.g., Willgerodt-Kindler or Hydrolysis) Start->Reaction Quenching Reaction Quenching & pH Adjustment Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure Methoxyphenylacetic Acid Recrystallization->FinalProduct

General Synthesis and Purification Workflow

Spectroscopic Analysis

The spectroscopic data for the three isomers reveal subtle but distinct differences, primarily in the chemical shifts of the aromatic protons and carbons in their NMR spectra, reflecting the varied electronic environments induced by the methoxy group's position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Methoxyphenylacetic acid ~3.6 (s, 2H), ~3.8 (s, 3H), ~6.8-7.3 (m, 4H)~36.0 (CH₂), ~55.5 (OCH₃), ~110.5, ~120.8, ~127.5, ~128.9, ~131.0, ~157.0 (Ar-C), ~176.0 (C=O)
This compound ~3.6 (s, 2H), ~3.8 (s, 3H), ~6.8-7.3 (m, 4H)[8]~41.1 (CH₂), ~55.2 (OCH₃), ~112.8, ~115.0, ~121.7, ~129.6, ~134.6, ~159.7 (Ar-C), ~177.8 (C=O)
4-Methoxyphenylacetic acid 3.60 (s, 2H), 3.81 (s, 3H), 6.87-6.89 (d, 2H), 7.20-7.22 (d, 2H)[9]~40.5 (CH₂), ~55.3 (OCH₃), ~114.1, ~126.0, ~130.3, ~158.7 (Ar-C), ~178.5 (C=O)[2][10]

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

The electron ionization mass spectra of the methoxyphenylacetic acid isomers typically show a molecular ion peak (M⁺) at m/z 166. Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da). The base peak for 2-methoxyphenylacetic acid is often observed at m/z 121, corresponding to the methoxybenzyl cation.[1]

Infrared (IR) Spectroscopy

The IR spectra of all three isomers display characteristic absorptions for the carboxylic acid functional group, including a broad O-H stretch in the region of 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups are also prominent in the fingerprint region.

Biological Activities

The positional isomerism of the methoxy group leads to distinct biological activities for each compound.

2-Methoxyphenylacetic Acid: Potential Anti-inflammatory Agent

2-Methoxyphenylacetic acid has been investigated for its potential anti-inflammatory properties, possibly acting as an analogue to non-steroidal anti-inflammatory drugs (NSAIDs). A standard in vivo assay to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema [11][12]

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Test Groups: Animals are divided into control, standard drug (e.g., indomethacin or diclofenac), and test groups (receiving different doses of 2-methoxyphenylacetic acid).

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

The workflow for this assay is illustrated below.

G Carrageenan-Induced Paw Edema Assay Workflow AnimalAcclimatization Animal Acclimatization Grouping Grouping of Animals AnimalAcclimatization->Grouping DrugAdministration Administration of Test Compound/ Standard/Vehicle Grouping->DrugAdministration CarrageenanInjection Sub-plantar Injection of Carrageenan DrugAdministration->CarrageenanInjection PawVolumeMeasurement Paw Volume Measurement (at different time intervals) CarrageenanInjection->PawVolumeMeasurement DataAnalysis Data Analysis and % Inhibition Calculation PawVolumeMeasurement->DataAnalysis

Workflow for Carrageenan-Induced Paw Edema Assay
This compound: A Known Phytotoxin

This compound has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani.[13][14] Its phytotoxic effects can be demonstrated by a leaf necrosis assay.

Experimental Protocol: Tobacco Leaf Necrosis Assay [13]

  • Plant Material: Healthy, mature leaves from tobacco plants (Nicotiana tabacum) are used.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., ethanol) and then diluted with sterile distilled water to various concentrations (e.g., 1, 2, and 4 mg/mL). A solvent control is also prepared.

  • Inoculation: A small wound is made on the leaf surface with a sterile needle. A sterile filter paper disc (approximately 5 mm in diameter) soaked in the test solution is placed over the wound.

  • Incubation: The plants are incubated under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).

  • Observation: The leaves are observed for the development of necrotic lesions around the inoculation site at regular intervals (e.g., 24, 48, and 72 hours). The diameter of the necrotic lesions is measured.

  • Data Analysis: The size of the necrotic lesions is compared between the different concentrations of this compound and the control.

4-Methoxyphenylacetic Acid: Plant Growth Retardant

4-Methoxyphenylacetic acid has been reported to inhibit the germination of certain seeds, indicating its potential as a plant growth retardant.[3][15] A common method to assess this activity is the lettuce seed germination inhibition assay.

Experimental Protocol: Lettuce Seed Germination Inhibition Assay [16][17]

  • Preparation of Test Solutions: 4-Methoxyphenylacetic acid is dissolved in a minimal amount of a suitable solvent and then diluted with distilled water to prepare a series of concentrations. A solvent control is also prepared.

  • Assay Setup: A filter paper is placed in a sterile petri dish. A specific volume (e.g., 5 mL) of the test solution or control is added to saturate the filter paper.

  • Seed Plating: A known number of lettuce seeds (e.g., 20) are evenly placed on the moist filter paper.

  • Incubation: The petri dishes are sealed (e.g., with parafilm) to prevent evaporation and incubated in the dark or under a specific light/dark cycle at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-7 days).

  • Data Collection: After the incubation period, the number of germinated seeds is counted. The root and shoot length of the germinated seedlings can also be measured.

  • Data Analysis: The percentage of germination inhibition and the reduction in root/shoot length are calculated for each concentration relative to the control.

Conclusion

The comparative analysis of 2-, 3-, and 4-methoxyphenylacetic acid highlights the profound impact of isomeric substitution on the properties and activities of small organic molecules. While sharing the same molecular formula and weight, their distinct physicochemical properties influence their synthesis, purification, and handling. The varied biological activities, ranging from potential anti-inflammatory effects to phytotoxicity and plant growth retardation, underscore the importance of precise structural characterization in drug discovery and agrochemical development. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working with these and related compounds, facilitating further investigation and application.

References

A Comparative Analysis of the Biological Activities of 3-Methoxyphenylacetic Acid and Homovanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-Methoxyphenylacetic acid and homovanillic acid, focusing on their distinct roles and observed effects in biological systems. While structurally related, these two compounds exhibit markedly different biological profiles. Homovanillic acid is widely recognized as a biologically inactive terminal metabolite of the neurotransmitter dopamine. In contrast, this compound has demonstrated clear phytotoxic activity. This document summarizes the available experimental data, provides detailed experimental protocols for assessing relevant biological activities, and visualizes key pathways and workflows.

Executive Summary

Homovanillic acid (HVA), or 4-hydroxy-3-methoxyphenylacetic acid, is the major end-product of dopamine metabolism and is primarily utilized as a clinical biomarker for dopamine levels and certain neuroendocrine tumors.[1][2] It is generally considered to be biologically inactive.[3] Conversely, this compound, a structural isomer of HVA, has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani.[4][5] Experimental evidence demonstrates its ability to induce necrosis in plant tissues.[4][5] This guide will delve into the specifics of these findings to provide a clear comparative overview.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the known biological activities of this compound and homovanillic acid.

FeatureThis compoundHomovanillic Acid
Primary Biological Role Phytotoxin[4][5]Inactive metabolite of dopamine[2][3]
Demonstrated Activity Induces necrosis in tobacco leaves[4][5]No known biological activity[3]
Source Produced by the fungus Rhizoctonia solani[4]Endogenous metabolite in animals[2]
Primary Application Potential tool in bioassays for plant disease resistance[6]Clinical biomarker for dopamine turnover and certain diseases[1][2]
Quantitative Data on Phytotoxicity of this compound

The phytotoxic effects of this compound were quantified by measuring the lesion diameter on tobacco leaves at various concentrations.

Concentration of 3-MOPAAMean Lesion Diameter (cm) ± SD at 24 hpi
1 mg/mL0.383 ± 0.0894
4 mg/mL0.654 ± 0.213

Data sourced from a study on the phytotoxins of Rhizoctonia solani AG-3 TB.[4]

Mandatory Visualizations

Dopamine Metabolism to Homovanillic Acid

The following diagram illustrates the principal metabolic pathway for the conversion of dopamine to the inactive metabolite, homovanillic acid (HVA). This process involves the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[7][8][9]

Dopamine Metabolism Dopamine Metabolism to Homovanillic Acid Dopamine Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde Dopamine->DOPAL MAO 3-MT 3-Methoxytyramine Dopamine->3-MT COMT DOPAC 3,4-Dihydroxyphenylacetic acid DOPAL->DOPAC ALDH HVA Homovanillic Acid DOPAC->HVA COMT 3-MT->HVA MAO

Dopamine metabolism pathway.
Experimental Workflow for Phytotoxicity Assay

This diagram outlines the key steps in the experimental protocol used to assess the phytotoxic activity of this compound on tobacco leaves.[4]

Phytotoxicity Assay Workflow Phytotoxicity Assay of this compound cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare 3-MOPAA solutions (1, 2, 4 mg/mL) inoculation Inoculate leaves with 3-MOPAA solutions prep_solution->inoculation prep_leaves Select healthy tobacco leaves prep_leaves->inoculation incubation Incubate at 25°C for 24 hours inoculation->incubation observation Observe for necrosis incubation->observation measurement Measure lesion diameter observation->measurement

Workflow of the phytotoxicity assay.

Experimental Protocols

Phytotoxicity Assay on Tobacco Leaves

This protocol is based on the methodology used to demonstrate the phytotoxic effects of this compound.[4]

1. Preparation of Test Compound:

  • Prepare solutions of this compound (3-MOPAA) at concentrations of 1 mg/mL, 2 mg/mL, and 4 mg/mL in a suitable solvent (e.g., sterile distilled water with a small amount of a solubilizing agent like DMSO if necessary).

  • A solvent-only solution should be prepared as a negative control.

2. Plant Material:

  • Select healthy, fully expanded leaves from tobacco plants (Nicotiana tabacum).

3. Inoculation:

  • Gently wound the surface of the tobacco leaves with a sterile needle.

  • Apply a small, defined volume (e.g., 10 µL) of the 3-MOPAA solutions and the control solution to the wounded sites.

4. Incubation:

  • Place the treated leaves in a humid chamber to prevent desiccation.

  • Incubate the leaves at 25°C with a photoperiod (e.g., 12 hours light/12 hours dark) for 24 to 48 hours.

5. Data Collection and Analysis:

  • After the incubation period, observe the leaves for the development of necrotic lesions around the inoculation points.

  • Measure the diameter of the lesions in centimeters using a caliper.

  • Calculate the mean lesion diameter and standard deviation for each concentration.

General Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and straightforward method to assess the antioxidant potential of a compound.[10][11][12]

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

  • Test Compound Solutions: Prepare a series of concentrations of the test compound (e.g., this compound) in methanol.

  • Standard Solution: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control and for creating a standard curve.

2. Assay Procedure:

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

3. Measurement:

  • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

4. Data Analysis:

  • The scavenging activity is indicated by the decrease in absorbance as the purple DPPH is reduced to the yellow diphenylpicrylhydrazine.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.

General Protocol for Broth Microdilution Method (Antimicrobial Activity)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13][14]

1. Preparation of Materials:

  • Microorganism: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.

  • Test Compound: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microplate.

  • Controls: Include a positive control (broth with the microorganism, no compound) and a negative control (broth only).

2. Inoculation:

  • Add the standardized inoculum to each well containing the test compound dilutions and the positive control well.

3. Incubation:

  • Incubate the microplate under conditions appropriate for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

  • A microplate reader can also be used to measure the optical density at a specific wavelength (e.g., 600 nm) to quantify growth inhibition.

Conclusion

The available scientific evidence clearly delineates the distinct biological profiles of this compound and homovanillic acid. Homovanillic acid serves as a well-established, biologically inactive metabolite of dopamine, valuable as a clinical biomarker. In stark contrast, this compound exhibits demonstrable phytotoxic activity, a characteristic that could be harnessed for agricultural applications or further investigated to understand its mechanism of action. This comparative guide provides a foundation for researchers and professionals in drug development and related fields to understand the current knowledge and to design future studies to further explore the biological activities of these and similar compounds.

References

A Comparative Spectroscopic Analysis of Phenylacetic Acid and its Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of phenylacetic acid and its derivatives is crucial for identification, characterization, and quality control. This guide provides a detailed comparison of the spectroscopic characteristics of phenylacetic acid and its ortho-, meta-, and para-methoxy derivatives. The inclusion of a methoxy group at different positions on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of these molecules. This guide presents experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to highlight these differences.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of phenylacetic acid and its methoxy derivatives.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and overall structure of a molecule. The characteristic vibrational frequencies for the carboxylic acid group and the substituted benzene ring are presented below.

Functional Group Vibrational Mode Phenylacetic Acid (cm⁻¹) 2-Methoxyphenylacetic Acid (cm⁻¹) 3-Methoxyphenylacetic Acid (cm⁻¹) 4-Methoxyphenylacetic Acid (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)[1][2][3]~3000-2500 (broad)3300-2500 (broad)3300-2500 (broad)[1][4]
C=O stretch1710-1760[2][3]1700-17501700-17501700-1725[5]
C-O stretch1320-1210[1]1300-12001310-12001320-1210[1]
Methoxy GroupC-H stretchN/A2950-28502960-28402950-2850
C-O stretch (asym)N/A~1250~1260~1245
C-O stretch (sym)N/A~1030~1040~1030
Aromatic RingC-H stretch~3030~3060~3040~3030
C=C stretch~1600, 1495, 1450~1600, 1490, 1460~1600, 1490, 1450~1610, 1515, 1460

Note: The exact positions of IR and Raman bands can vary slightly depending on the experimental conditions (e.g., solid-state, solution) and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy

Proton Phenylacetic Acid (δ, ppm) 2-Methoxyphenylacetic Acid (δ, ppm) This compound (δ, ppm) 4-Methoxyphenylacetic Acid (δ, ppm)
-COOH~12.0[2]~11.0~11.5~11.8
-CH₂-3.64[2]3.693.603.60
-OCH₃N/A3.853.803.81
Aromatic H7.24-7.36 (m, 5H)[2]6.85-7.30 (m, 4H)6.80-7.25 (m, 4H)6.89 (d, 2H), 7.22 (d, 2H)

¹³C NMR Spectroscopy

Carbon Phenylacetic Acid (δ, ppm) 2-Methoxyphenylacetic Acid (δ, ppm) This compound (δ, ppm) 4-Methoxyphenylacetic Acid (δ, ppm)
-COOH~178~177~178~177.8
-CH₂-41.036.540.840.1
-OCH₃N/A55.455.255.2
Aromatic C (ipso to CH₂COOH)133.2122.9134.5125.3
Aromatic C (ipso to OCH₃)N/A157.5159.8158.8
Other Aromatic C127.3, 128.6, 129.3110.8, 121.2, 128.9, 131.0113.9, 115.5, 121.9, 129.7114.0, 130.4
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns, which aids in determining the molecular weight and elucidating the structure.

Compound Molecular Ion (M⁺) (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
Phenylacetic Acid13691118, 91, 65
2-Methoxyphenylacetic Acid166121148, 121, 91, 77[6]
This compound166121148, 121, 91, 77
4-Methoxyphenylacetic Acid166121148, 121, 91, 77[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenylacetic acid and its methoxy derivatives.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, the spectrum is typically acquired over a range of 0-14 ppm. For ¹³C NMR, the range is typically 0-220 ppm.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of phenylacetic acid and its derivatives is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_results Results Sample Phenylacetic Acid or Derivative IR_Prep ATR or KBr Pellet Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Appropriate Solvent Sample->MS_Prep IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (GC-MS or LC-MS) MS_Prep->MS_Acq IR_Analysis Analyze Vibrational Modes IR_Acq->IR_Analysis NMR_Analysis Analyze Chemical Shifts & Coupling NMR_Acq->NMR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation & Comparison IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General experimental workflow for spectroscopic analysis.

This guide provides a foundational comparison of the spectroscopic properties of phenylacetic acid and its methoxy derivatives, serving as a valuable resource for their identification and characterization.

References

Differentiating Isomers of Methoxyphenylacetic Acid Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of positional isomers is a critical analytical challenge. Methoxyphenylacetic acid, a key structural motif in many pharmaceutical compounds, exists as three distinct isomers: 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid. While sharing the same molecular weight, their structural differences lead to distinct fragmentation patterns in mass spectrometry, enabling their differentiation. This guide provides a comparative overview of their differentiation using mass spectrometry, supported by experimental data and detailed protocols.

Executive Summary

This guide outlines the use of mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), for the differentiation of 2-, 3-, and 4-methoxyphenylacetic acid isomers. The primary method of differentiation lies in the analysis of the relative abundances of characteristic fragment ions. While all three isomers produce a molecular ion peak at m/z 166, the subsequent fragmentation pathways differ, providing a unique fingerprint for each isomer. Key fragment ions result from the loss of the carboxyl group, the methoxy group, and rearrangements involving the methoxy position on the phenyl ring.

Comparative Fragmentation Analysis

The differentiation of methoxyphenylacetic acid isomers by mass spectrometry relies on the subtle yet significant differences in their fragmentation patterns upon ionization. Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC) for the analysis of these compounds. The following table summarizes the major fragment ions and their relative intensities observed for the three isomers.

m/zProposed Fragment2-Methoxyphenylacetic Acid (Relative Intensity %)[1]This compound (Relative Intensity %)4-Methoxyphenylacetic Acid (Relative Intensity %)
166[M]⁺74.70VariesVaries
122[M - CO₂]⁺49.20VariesVaries
121[M - COOH]⁺68.00VariesVaries
107[M - COOH - CH₂]⁺26.20VariesVaries
91[C₇H₇]⁺ (Tropylium ion)99.99VariesVaries

Note: The relative intensities for 3- and 4-methoxyphenylacetic acid can vary between different sources and experimental conditions. The data for 2-methoxyphenylacetic acid is sourced from PubChem.

Experimental Protocols

A typical experimental workflow for the analysis of methoxyphenylacetic acid isomers using GC-MS is described below.

Sample Preparation
  • Standard Solution Preparation: Prepare individual standard solutions of 2-, 3-, and 4-methoxyphenylacetic acid in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Derivatization (Optional): For improved chromatographic separation and volatility, the carboxylic acid group can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ester. However, for direct comparison of the fragmentation of the parent molecules, underivatized samples are analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: 1 µL of the sample solution is injected in split or splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

Advanced Mass Spectrometry Techniques

Beyond standard GC-MS, other mass spectrometry techniques can provide more detailed structural information and enhance isomer differentiation.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) with CID can be used to fragment the molecular ion (m/z 166) and analyze the resulting product ions.[2] The relative abundances of these product ions can provide more definitive structural information to distinguish the isomers.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. Isomers with different three-dimensional structures will have different drift times, providing an additional dimension of separation for unambiguous identification.

Visualization of Experimental Workflow and Fragmentation

To illustrate the analytical process and the key fragmentation pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Standard Solution (1 mg/mL) Derivatization Derivatization (Optional) (e.g., Silylation) Standard->Derivatization GC Gas Chromatography (Separation) Standard->GC Injection Derivatization->GC Injection MS Mass Spectrometry (EI, 70 eV) GC->MS Spectra Mass Spectra Acquisition MS->Spectra Fragmentation Fragmentation Pattern Analysis Spectra->Fragmentation Isomer_ID Isomer Identification Fragmentation->Isomer_ID Differentiation

Caption: Experimental workflow for the differentiation of methoxyphenylacetic acid isomers using GC-MS.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways MPAA Methoxyphenylacetic Acid [M]⁺˙ m/z 166 Loss_COOH Loss of -COOH [M - COOH]⁺ m/z 121 MPAA->Loss_COOH - •COOH Loss_CO2 Loss of CO₂ [M - CO₂]⁺˙ m/z 122 MPAA->Loss_CO2 - CO₂ Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 Loss_COOH->Tropylium - CH₂O (ortho/para) or rearrangement

Caption: Generalized fragmentation pathways for methoxyphenylacetic acid under electron ionization.

References

A Comparative Guide to Analytical Methods for the Detection of 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of 3-Methoxyphenylacetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents a cross-validation perspective based on typical performance characteristics to aid in method selection and implementation.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and structurally similar aromatic acids. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.998≥ 0.997≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (%RSD)
- Repeatability≤ 2.0%≤ 5.0%≤ 2.0%
- Intermediate Precision≤ 3.0%≤ 10.0%≤ 5.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL (after derivatization)0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL (after derivatization)0.005 - 0.05 µg/mL
Throughput HighModerateHigh
Derivatization Required? NoYesNo
Selectivity ModerateHighVery High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 275 nm.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and suitable for the analysis of this compound in complex matrices, though it requires a derivatization step to improve volatility.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

2. Derivatization and Sample Preparation:

  • Sample Extraction: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample. Evaporate the organic layer to dryness.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70 °C for 30 minutes.

  • Standard Preparation: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers the highest sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in biological fluids.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative or positive, depending on sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and an internal standard.

3. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add three parts of cold acetonitrile to one part of the sample. Vortex and then centrifuge to precipitate proteins.

  • Dilution: Dilute the supernatant with the initial mobile phase composition before injection.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for method comparison and the general experimental workflow for the analysis of this compound.

Method_Comparison_Workflow start Define Analytical Requirement hplc HPLC-UV start->hplc gcms GC-MS start->gcms lcmsms LC-MS/MS start->lcmsms validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc->validation gcms->validation lcmsms->validation comparison Compare Performance Data validation->comparison decision Select Optimal Method comparison->decision Experimental_Workflow sample_prep Sample Preparation (Extraction/Precipitation/Dilution) derivatization Derivatization (for GC-MS only) sample_prep->derivatization chromatography Chromatographic Separation (HPLC or GC) sample_prep->chromatography No (for HPLC/LC-MS) derivatization->chromatography Yes detection Detection (UV, MS, or MS/MS) chromatography->detection data_analysis Data Analysis & Quantification detection->data_analysis report Report Results data_analysis->report

Comparative Phytotoxicity of Phenylacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytotoxic profiles of phenylacetic acid (PAA) derivatives is crucial for the development of novel herbicides and for assessing the environmental impact of these compounds. This guide provides a comparative analysis of the phytotoxicity of various PAA derivatives, supported by experimental data and detailed methodologies.

Phenylacetic acid, a naturally occurring auxin in plants, and its synthetic derivatives can exhibit significant phytotoxic effects, primarily by disrupting hormonal balance and inducing oxidative stress. The nature and position of substituents on the phenyl ring play a critical role in determining the extent of this toxicity. This guide summarizes key findings on the structure-activity relationships of these compounds and provides standardized protocols for their evaluation.

Data Summary: Phytotoxicity of Phenylacetic Acid and Its Derivatives

The following table summarizes the observed phytotoxicity of phenylacetic acid and several of its derivatives on various plant species. The data highlights the concentration-dependent inhibitory effects on key growth parameters.

CompoundPlant SpeciesConcentrationObserved EffectReference
Phenylacetic Acid (PAA) Solanum lycopersicum (Tomato)0.5 mM>30% root necrosis[1]
Arabidopsis thaliana10 µMInhibition of primary root growth[2]
2-Hydroxyphenylacetic Acid Solanum lycopersicum (Tomato)7.5 mM>30% root necrosis[1]
3-Hydroxyphenylacetic Acid Solanum lycopersicum (Tomato)7.5 mM>30% root necrosis[1]
4-Hydroxyphenylacetic Acid Solanum lycopersicum (Tomato)7.5 mM>30% root necrosis[1]
3-Methoxyphenylacetic Acid Solanum lycopersicum (Tomato)1.0 mM>30% root necrosis[1]
2,4-Dichlorophenoxyacetic Acid (2,4-D) Arabidopsis thaliana0.05 µMSignificant primary root growth inhibition[2]
Lemna minor2.9 mg/L (EC50)Growth inhibition (frond number)[3]
3,4-Dichlorophenylacetic Acid (DCAA) Avena sativa (Oat)Not specifiedPromotes coleoptile elongation (auxin-like activity)[1]
Various cropsNot specifiedPromotes adventitious root generation[1]

Experimental Protocols

Accurate assessment of phytotoxicity relies on standardized experimental procedures. Below are detailed methodologies for two common assays.

Seed Germination and Seedling Growth Inhibition Assay

This method assesses the effect of chemical compounds on seed germination and early seedling growth, providing key indicators of phytotoxicity.

Test Species: Lepidium sativum (cress), Lactuca sativa (lettuce), or other sensitive dicotyledonous species.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water or a suitable nutrient medium. A solvent control (if a solvent is used to dissolve the compound) and a negative control (medium only) must be included.

  • Test Setup: Place a sterile filter paper in a Petri dish (9 cm diameter).

  • Seed Placement: Evenly place a defined number of seeds (e.g., 20-30) on the filter paper.

  • Exposure: Add a specific volume (e.g., 5 mL) of the respective test solution or control to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate in a controlled environment (e.g., 25 ± 2°C, with a defined light/dark cycle or in complete darkness).

  • Data Collection: After a set period (e.g., 72 or 96 hours), measure the following endpoints:

    • Germination Percentage: The number of germinated seeds as a percentage of the total seeds.

    • Root and Shoot Length: The length of the primary root and shoot of each germinated seedling.

  • Data Analysis: Calculate the percentage of inhibition for each endpoint relative to the negative control. Determine the EC50 (Effective Concentration causing 50% inhibition) values for root and shoot growth.

Aquatic Phytotoxicity Assay using Lemna minor (Duckweed)

This assay, based on OECD Guideline 221, evaluates the toxicity of substances on the aquatic plant Lemna minor.

Test Organism: Lemna minor (duckweed), cultured in a suitable medium (e.g., Steinberg medium).

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test substance in the growth medium. A control group with only the medium is essential.

  • Test Initiation: Place a specific number of healthy Lemna minor fronds (e.g., 3-4 colonies with a total of 9-12 fronds) into test vessels containing the prepared solutions.

  • Incubation: Maintain the test vessels under controlled conditions of temperature (24 ± 2°C), light intensity, and photoperiod (e.g., 16h light/8h dark) for 7 days.

  • Observations: At the beginning and end of the test (and optionally at intermediate times), count the number of fronds and/or measure the frond area.

  • Data Analysis: Calculate the average specific growth rate and the percentage inhibition of the growth rate for each concentration compared to the control. Determine the EC50 value for growth inhibition.

Signaling Pathways and Mechanisms of Action

The phytotoxicity of phenylacetic acid and its derivatives is primarily attributed to their activity as synthetic auxins. At high concentrations, these compounds disrupt the plant's natural hormonal regulation, leading to uncontrolled growth and eventual death.

The core signaling pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) auxin co-receptor system .

PAA_Phytotoxicity_Pathway cluster_extracellular Extracellular Space cluster_cellular Plant Cell cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response PAA Phenylacetic Acid Derivatives TIR1_AFB TIR1/AFB Receptor Complex PAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes binding to Ubiquitination Ubiquitination & Proteasomal Degradation Aux_IAA->Ubiquitination Tagged for ARF Auxin Response Factors (ARFs) Ubiquitination->ARF Releases Gene_Expression Altered Gene Expression ARF->Gene_Expression Activates/Represses Hormonal_Imbalance Hormonal Imbalance (e.g., Ethylene production) Gene_Expression->Hormonal_Imbalance ROS_Production Reactive Oxygen Species (ROS) Production Gene_Expression->ROS_Production Phytotoxicity Phytotoxic Symptoms (Epinasty, Necrosis, Death) Hormonal_Imbalance->Phytotoxicity ROS_Production->Phytotoxicity

Caption: PAA-induced phytotoxicity signaling pathway.

Mechanism Explained:

  • Perception: PAA derivatives enter the plant cell and bind to the TIR1/AFB receptor proteins.

  • De-repression: This binding promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins.

  • Degradation: The Aux/IAA proteins are then ubiquitinated and subsequently degraded by the 26S proteasome.

  • Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes.

  • Cellular Effects: The resulting large-scale changes in gene expression lead to a hormonal imbalance, notably an overproduction of ethylene, and an increase in reactive oxygen species (ROS). This cascade of events ultimately manifests as phytotoxic symptoms, including epinasty (downward curling of leaves), uncontrolled cell division, necrosis, and plant death.[4]

The specific chemical structure of the PAA derivative influences its binding affinity to the TIR1/AFB receptors and its subsequent metabolic stability within the plant, thereby modulating its phytotoxic potency.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative phytotoxicity study of phenylacetic acid derivatives.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation Select_Compounds Select PAA Derivatives for Testing Select_Plants Select Plant Species (Monocots & Dicots) Prepare_Stock Prepare Stock Solutions of Test Compounds Range_Finding Range-Finding Test (Determine concentration range) Prepare_Stock->Range_Finding Definitive_Test Definitive Phytotoxicity Assay (e.g., Seed Germination, Lemna) Range_Finding->Definitive_Test Data_Collection Collect Data on Endpoints (Germination %, Root/Shoot length, Frond #) Definitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, EC50 calculation) Data_Collection->Statistical_Analysis Compare_Toxicity Compare Phytotoxicity of Derivatives Statistical_Analysis->Compare_Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Toxicity->SAR_Analysis Conclusion Draw Conclusions SAR_Analysis->Conclusion

Caption: Workflow for comparative phytotoxicity studies.

References

The Validation of 3-Methoxyphenylacetic Acid as a Biomarker in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel biomarkers are paramount to advancing disease diagnosis, monitoring progression, and developing targeted therapeutics. In the field of metabolomics, small molecules that reflect physiological or pathological states offer a promising avenue for biomarker discovery. This guide provides a comparative analysis of 3-Methoxyphenylacetic acid (3-MOPAA), a compound of emerging interest, against Homovanillic acid (HVA), a well-established biomarker. While 3-MOPAA presents potential, its validation as a robust biomarker is in its infancy. This guide will objectively compare the current standing of 3-MOPAA with the validated utility of HVA, supported by experimental data and detailed methodologies, to provide a framework for future validation studies.

Comparative Analysis: 3-MOPAA vs. Homovanillic Acid

The following table summarizes the key characteristics of 3-MOPAA and HVA as biomarkers. It is important to note that much of the information for 3-MOPAA is extrapolated from its parent compound, Phenylacetic acid (PAA), due to the limited direct research on 3-MOPAA as a biomarker.

FeatureThis compound (3-MOPAA)Homovanillic Acid (HVA)
Biomarker Status Potential, currently unvalidatedEstablished and clinically utilized
Primary Biological Matrix Urine, Plasma, Cerebrospinal Fluid (CSF) (anticipated)Cerebrospinal Fluid (CSF), Plasma, Urine
Associated Conditions (Potential/Established) Gut dysbiosis, Aging-related endothelial dysfunction (based on PAA studies)Parkinson's disease, Schizophrenia, Neuroblastoma, Dopamine metabolism disorders[1][2][3]
Origin Microbial metabolism of dietary phenylalanine, potential endogenous metabolismMajor metabolite of the neurotransmitter dopamine[3]
Key Performance Metrics Not yet establishedSensitivity and specificity for early-stage Parkinson's disease have been reported as 75% and 100%, respectively, in some studies, though variability exists[4].

Quantitative Data for Biomarker Comparison

Quantitative analysis is crucial for the clinical utility of a biomarker. While specific quantitative data for 3-MOPAA in disease states is not yet available, established reference ranges for HVA in cerebrospinal fluid (CSF) provide a benchmark for what would be required for 3-MOPAA.

BiomarkerBiological MatrixConditionReported ConcentrationReference
Homovanillic Acid (HVA) CSFNormal Adult0.14 +/- 0.046 µM
CSFNormal Adult (Initial Lumbar Sample)116 +/- 66 pmol/mL (Young), 140 +/- 86 pmol/mL (Elderly)[5]
CSFParkinson's Disease (Early Stage)Lower levels compared to healthy controls[6]
CSFSchizophreniaNo significant difference in group means in some studies, but may correlate with psychosis severity[2][7]
PlasmaSchizophreniaSignificantly elevated in some patient cohorts compared to controls[8]

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible biomarker research. Below are a proposed method for 3-MOPAA and an established method for HVA.

Proposed Protocol for this compound Quantification in Human Plasma by LC-MS/MS

This hypothetical protocol is based on standard methods for the analysis of small molecules in biological fluids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 3-MOPAA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 3-MOPAA: To be determined experimentally (e.g., based on precursor ion [M-H]⁻ and characteristic product ions).

    • MRM Transition for Internal Standard: To be determined experimentally.

Established Protocol for Homovanillic Acid Quantification in CSF by HPLC with Electrochemical Detection

This protocol is based on methods described in the literature for HVA analysis.

1. Sample Preparation (Direct Injection or Deproteinization)

  • CSF samples should be collected following a strict protocol and immediately frozen at -80°C.

  • Prior to analysis, thaw the samples on ice.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any particulates.

  • For direct injection, an aliquot of the CSF can be directly injected into the HPLC system. If protein interference is significant, a deproteinization step with perchloric acid followed by neutralization may be necessary.

2. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like methanol or acetonitrile, and an ion-pairing agent. The pH is typically acidic.

  • Flow Rate: Isocratic elution at a flow rate of 0.8 - 1.2 mL/min.

  • Injection Volume: 20 µL.

3. Electrochemical Detection

  • Detector: An electrochemical detector with a glassy carbon working electrode.

  • Potential: The oxidation potential is set to a level optimal for HVA detection (e.g., +0.75 V).

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding biomarker validation.

Mammalian Metabolism of Phenylacetic Acid Dietary_Phenylalanine Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Phenylalanine->Gut_Microbiota Phenylacetic_Acid Phenylacetic Acid (PAA) Gut_Microbiota->Phenylacetic_Acid Liver_Kidney Liver / Kidney Phenylacetic_Acid->Liver_Kidney Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetylglutamine Phenylacetylglutamine (Excreted) Phenylacetyl_CoA->Phenylacetylglutamine GLYAT Liver_Kidney->Phenylacetyl_CoA ACSM1/2B Dopamine Metabolism to Homovanillic Acid Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) DOPAC->HVA COMT Biomarker Validation Workflow Discovery Discovery (Metabolomics Studies) Qualification Analytical Method Validation (Accuracy, Precision, Linearity) Discovery->Qualification Verification Verification in Small Cohort (Case vs. Control) Qualification->Verification Validation Validation in Large, Independent Cohort (Sensitivity, Specificity, ROC) Verification->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

References

A Comparative Guide to the Synthesis of 3-Methoxyphenylacetic Acid: Efficiency, Cost, and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Methoxyphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes

Three primary routes for the synthesis of this compound are evaluated: the Willgerodt-Kindler reaction, the Grignard reaction with subsequent carboxylation, and the hydrolysis of 3-methoxybenzyl cyanide. Each method presents a unique balance of efficiency, cost, and operational complexity.

Parameter Route 1: Willgerodt-Kindler Route 2: Grignard Carboxylation Route 3: Cyanide Hydrolysis
Starting Material 3-Methoxyacetophenone3-Methoxybenzyl Bromide3-Methoxybenzyl Chloride
Key Reagents Sulfur, Morpholine, H2SO4Magnesium, Dry Ice (CO2), HClSodium Cyanide, H2SO4
Overall Yield ~75-85%~80-90%~85-95%[1]
Reaction Time 12-18 hours4-6 hours6-10 hours
Reaction Temp. Reflux (~130-140°C)0°C to Room Temperature90-150°C[1]
Estimated Cost ModerateModerate to HighLow to Moderate
Advantages Good yield, readily available starting material.High yield, relatively clean reaction.High yield, low-cost starting materials.
Disadvantages Long reaction time, use of odorous sulfur compounds.Moisture-sensitive, requires anhydrous conditions.[2][3][4]Use of highly toxic sodium cyanide.[1]

Experimental Protocols

Route 1: Willgerodt-Kindler Reaction

This method transforms an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms. The reaction proceeds via a thioamide intermediate.

Step 1: Synthesis of 3-Methoxyphenylacetothiomorpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (2 equivalents).

  • Heat the mixture to reflux for approximately 5-6 hours. The reaction mixture will become dark and viscous.

  • Cool the mixture and pour it into cold water to precipitate the crude thioamide.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • To the crude thioamide, add a 50% (by weight) aqueous solution of sulfuric acid.[5]

  • Heat the mixture to reflux and stir for 8-12 hours until hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[2]

Route 2: Grignard Carboxylation

This classic organometallic reaction involves the formation of a Grignard reagent, which then acts as a nucleophile to attack carbon dioxide.

Step 1: Formation of the Grignard Reagent

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.[3]

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.[3]

  • Dissolve 3-methoxybenzyl bromide (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.[3]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.[3]

Step 2: Carboxylation and Workup

  • In a separate flask, create a slurry of crushed dry ice (an excess, ~3-4 equivalents) in anhydrous THF.

  • Slowly transfer the prepared Grignard solution to the dry ice slurry via a cannula under a positive nitrogen pressure with vigorous stirring.[2]

  • Allow the mixture to warm to room temperature and stir overnight.[2]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

  • Acidify the mixture to a pH of 1-2 with 2M HCl.[2][3]

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Route 3: Hydrolysis of 3-Methoxybenzyl Cyanide

This route is often favored in industrial settings due to its high yield and the low cost of starting materials, despite the safety precautions required for handling cyanides.

Step 1: Synthesis of 3-Methoxybenzyl Cyanide (if not commercially available)

  • In a round-bottom flask, dissolve sodium cyanide (1.1 equivalents) in water.

  • Add a solution of 3-methoxybenzyl chloride (1 equivalent) in a water-miscible solvent like ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude benzyl cyanide.

Step 2: Hydrolysis to this compound

  • Prepare a 30%-70% solution of concentrated sulfuric acid in a reaction vessel.[1]

  • Heat the acid solution to 90-150°C.[1]

  • Slowly and continuously add 3-methoxybenzyl cyanide to the hot acid, maintaining the temperature and allowing the mixture to reflux.[1]

  • Monitor the reaction until the nitrile is consumed (less than 1% remaining).[1]

  • Cool the mixture slightly and separate the lower acidic aqueous layer.

  • Neutralize the upper organic layer (the product) with a base such as sodium hydroxide to a pH of 7.5-10.[1]

  • Decolorize with activated carbon, filter, and then acidify the filtrate with an inorganic acid like HCl to a pH of 1-4 to precipitate the product.[1]

  • Cool the mixture to 20-60°C, filter the precipitate, wash with water, and dry to obtain the final product.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for each synthesis route.

Willgerodt_Kindler_Reaction start 3-Methoxyacetophenone intermediate 3-Methoxyphenyl- acetothiomorpholide start->intermediate S8, Morpholine Reflux product 3-Methoxyphenylacetic Acid intermediate->product H2SO4, H2O Reflux

Caption: Willgerodt-Kindler Reaction Pathway.

Grignard_Carboxylation start 3-Methoxybenzyl Bromide grignard 3-Methoxybenzyl- magnesium Bromide start->grignard Mg, Anhydrous THF carboxylate Magnesium Carboxylate Salt grignard->carboxylate 1. CO2 (Dry Ice) 2. THF product 3-Methoxyphenylacetic Acid carboxylate->product H3O+ (Acidic Workup)

Caption: Grignard Carboxylation Pathway.

Cyanide_Hydrolysis start 3-Methoxybenzyl Chloride cyanide 3-Methoxybenzyl Cyanide start->cyanide NaCN product 3-Methoxyphenylacetic Acid cyanide->product H2SO4, H2O 90-150°C

Caption: Cyanide Hydrolysis Pathway.

References

A Comparative Guide to the Bioactivities of 3-Methoxyphenylacetic Acid and 3-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid (3-MPA) and 3-hydroxyphenylacetic acid (3-HPAA) are two structurally related phenylacetic acid derivatives that have garnered interest in the scientific community for their potential biological activities. 3-HPAA, a well-documented metabolite of dietary flavonoids, is known to be produced by gut microbiota and possesses a range of bioactive properties.[1][2][3] In contrast, 3-MPA is a structurally similar compound where the hydroxyl group is replaced by a methoxy group. This guide provides a comparative overview of the known bioactivities of these two compounds, highlighting their differences based on available experimental data. Due to a notable gap in the literature regarding the bioactivity of 3-MPA, this comparison primarily extrapolates its potential activities based on the established effects of 3-HPAA and the structural differences between the two molecules.

Structural Comparison

The fundamental difference between 3-MPA and 3-HPAA lies in the functional group at the third position of the phenyl ring. This seemingly minor structural variance can significantly impact the physicochemical properties and, consequently, the biological activities of the molecules.

Structural_Comparison cluster_0 This compound (3-MPA) cluster_1 3-hydroxyphenylacetic acid (3-HPAA) cluster_2 Key Difference a b c Methoxy Group (-OCH3) d Hydroxyl Group (-OH) c->d vs.

Figure 1: Structural comparison of 3-MPA and 3-HPAA.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of 3-HPAA. It is important to note that directly comparative experimental data for 3-MPA is largely unavailable in the current scientific literature. The entries for 3-MPA are therefore marked as "Not Available" to highlight this significant data gap.

Antioxidant Activity
CompoundAssayIC50 / ActivityReference
3-Hydroxyphenylacetic acid (3-HPAA) DPPH Radical ScavengingNot explicitly quantified in comparative studies, but noted to have activity.
ABTS Radical ScavengingNot explicitly quantified in comparative studies, but noted to have activity.
This compound (3-MPA) DPPH Radical ScavengingNot Available-
ABTS Radical ScavengingNot Available-
Anti-inflammatory Activity
CompoundAssayEffectReference
3-Hydroxyphenylacetic acid (3-HPAA) Nitric Oxide (NO) Inhibition in LPS-stimulated macrophagesDecreases COX-2 protein levels.[3][3]
This compound (3-MPA) Nitric Oxide (NO) Inhibition in LPS-stimulated macrophagesNot Available-
Antimicrobial Activity
CompoundTest OrganismMIC (Minimum Inhibitory Concentration)Reference
3-Hydroxyphenylacetic acid (3-HPAA) VariousNot Available-
This compound (3-MPA) VariousNot Available-
Neuroprotective Activity
CompoundModelEffectReference
3-Hydroxyphenylacetic acid (3-HPAA) GeneralExhibits neuroprotective effects.[4][5][4][5]
This compound (3-MPA) GeneralNot Available-

Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by 3-MPA are not well-documented, 3-HPAA has been shown to influence pathways related to its vasodilatory effects.

Signaling_Pathway_3HPAA compound 3-Hydroxyphenylacetic Acid (3-HPAA) eNOS Endothelial Nitric Oxide Synthase (eNOS) compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC relaxation Vascular Smooth Muscle Relaxation cGMP->relaxation Leads to

Figure 2: Proposed signaling pathway for the vasodilatory effect of 3-HPAA.[2][3]

Experimental Protocols

To facilitate further comparative research, this section provides detailed methodologies for key in vitro bioactivity assays.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis prep Prepare stock solutions of 3-MPA and 3-HPAA antioxidant Antioxidant Assays (DPPH, ABTS) prep->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) prep->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) prep->antimicrobial analysis Calculate IC50 / MIC values and compare potencies antioxidant->analysis anti_inflammatory->analysis antimicrobial->analysis

Figure 3: A logical workflow for the comparative bioactivity assessment.
Antioxidant Activity: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of 3-MPA, 3-HPAA, and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions or standard to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antioxidant Activity: ABTS Radical Cation Decolorization Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Prepare the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of 3-MPA, 3-HPAA, and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the test compound dilutions or standard to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
  • Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3-MPA or 3-HPAA for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • After a short incubation, measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to LPS-stimulated cells without any test compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

    • Prepare two-fold serial dilutions of 3-MPA and 3-HPAA in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Directions

3-Hydroxyphenylacetic acid (3-HPAA) has demonstrated a range of promising bioactivities, including antioxidant, anti-inflammatory, and vasodilatory effects.[2][3] Its role as a gut microbiota-derived metabolite of dietary flavonoids underscores the importance of the gut-health axis in mediating the beneficial effects of polyphenols.[1][6]

In stark contrast, the bioactivities of this compound (3-MPA) remain largely unexplored. The structural difference—a methoxy group in place of a hydroxyl group—is likely to have a profound impact on its biological properties. The hydroxyl group of 3-HPAA is a key contributor to its antioxidant activity through hydrogen atom donation. The methoxy group in 3-MPA is less capable of this, suggesting that 3-MPA may possess weaker direct antioxidant properties. However, this structural change could influence other activities, such as its ability to interact with specific enzymes or receptors.

There is a clear and urgent need for direct, comparative studies on the bioactivities of 3-MPA and 3-HPAA. Future research should focus on:

  • Quantitative antioxidant assays to directly compare the radical scavenging capabilities of both compounds.

  • In vitro and in vivo anti-inflammatory studies to assess and compare their effects on inflammatory mediators and signaling pathways.

  • Broad-spectrum antimicrobial screening to determine and compare their MIC values against a panel of clinically relevant microorganisms.

  • Neuroprotection assays to investigate and compare their potential to protect neuronal cells from various insults.

  • Mechanistic studies to elucidate the specific signaling pathways modulated by 3-MPA.

By filling these knowledge gaps, the scientific community can gain a comprehensive understanding of the structure-activity relationships of these phenylacetic acid derivatives and unlock their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Methoxyphenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 3-Methoxyphenylacetic acid, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, it is imperative to follow established safety protocols and waste disposal regulations.

Key Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and storage prior to disposal.

PropertyValue
CAS Number 1798-09-0[1]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol
Appearance Solid[4]
Melting Point 65 - 69 °C[4]
Boiling Point 306 °C[4]
Solubility Soluble in Chloroform and Ethyl Acetate[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) offices.[5][6] The primary method of disposal is through a licensed hazardous waste contractor.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][3]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[1][3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

2. Waste Collection and Segregation:

  • Solid Waste: Collect chemically contaminated solid waste, such as absorbent paper, gloves, and weighing boats, in a designated, clearly labeled hazardous waste container.[7] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[7]

  • Unused or Waste Chemical: Place unused or waste this compound into a suitable, closed container for disposal.[1][4] Ensure the container is compatible with the chemical and is in good condition with no leaks.[8]

  • Segregation: Store waste containers of this compound separately from incompatible materials, such as strong oxidizing agents.[1][9]

3. Container Labeling: Proper labeling of hazardous waste containers is critical for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

  • The quantity of waste.

  • The date of waste generation.[5]

  • The place of origin (e.g., laboratory name and room number).[5]

  • The Principal Investigator's name and contact information.[5]

  • Appropriate hazard pictograms.[5]

4. Storage of Chemical Waste:

  • Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]

  • Ensure all waste containers are kept tightly closed except when adding waste.[7][10]

  • Provide secondary containment for all waste containers to capture any potential leaks or spills.[7][10]

  • Do not accumulate more than 55 gallons of hazardous waste at any one time.[10]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][11]

  • Complete any required hazardous waste disposal forms provided by your EHS office.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[5][10][12] Chemical waste must be disposed of through the EHS Hazardous Waste Program.[5]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Wear PPE: Don the appropriate PPE as described above.

  • Containment and Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1][4] Avoid creating dust. For liquid spills, use an inert absorbent material to soak up the spill and then place it in a hazardous waste container.[13][14]

  • Decontamination: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generated: This compound is_contaminated_material Is it contaminated labware (gloves, paper towels, etc.)? start->is_contaminated_material is_unused_chemical Is it unused or waste This compound? is_contaminated_material->is_unused_chemical No solid_waste_container Place in a designated solid hazardous waste container. is_contaminated_material->solid_waste_container Yes chemical_waste_container Place in a designated chemical hazardous waste container. is_unused_chemical->chemical_waste_container Yes label_container Label container with: 'Hazardous Waste', full chemical name, date, and PI information. solid_waste_container->label_container chemical_waste_container->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxyphenylacetic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)
PPE CategoryRecommendation
Eye and Face Protection Use chemical safety goggles and/or a face shield. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Hand Protection: Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not available, nitrile rubber gloves are commonly recommended for handling organic acids. Always inspect gloves for signs of degradation or puncture before use and change them frequently. Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, a complete suit protecting against chemicals is recommended.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator is recommended for low-level exposures.[2][3][4] For higher-level exposures or in poorly ventilated areas, a respirator with an organic vapor/acid gas cartridge and a P100 filter, or a supplied-air respirator, should be considered.[2] All respirator use must be in accordance with a comprehensive respiratory protection program.

Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guide outlines the procedures for preparation, handling, and cleanup.

Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for dust or aerosol generation, and the specific experimental conditions.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and emergency supplies (spill kit, first aid kit) are readily available.

  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[5]

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

Spill Cleanup
  • Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][5] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution and dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to the appropriate laboratory safety personnel.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[1] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Empty containers should be handled as hazardous waste and disposed of through the same channels. Do not reuse empty containers.[1]

Procedural Workflow and Emergency Response

The following diagram illustrates the logical flow of the handling procedures for this compound, including emergency response actions.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep1 Conduct Risk Assessment prep2 Gather PPE & Materials prep1->prep2 prep3 Ensure Proper Ventilation prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Handle in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill Occurs handle2->spill Potential Spill exposure Personal Exposure handle2->exposure Potential Exposure clean1 Decontaminate Work Area handle3->clean1 handle3->spill handle3->exposure clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 spill_evac Evacuate Area spill->spill_evac expo_remove Remove from Exposure exposure->expo_remove spill_contain Contain Spill spill_evac->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_report Report Incident spill_clean->spill_report expo_flush Flush Affected Area (Eyes/Skin for 15 min) expo_remove->expo_flush expo_medical Seek Medical Attention expo_flush->expo_medical expo_sds Provide SDS to Physician expo_medical->expo_sds

Caption: Logical workflow for handling this compound and responding to emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyphenylacetic acid
Reactant of Route 2
3-Methoxyphenylacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.